molecular formula C40H72N7O17P3S B15599625 2R-Pristanoyl-CoA

2R-Pristanoyl-CoA

Cat. No.: B15599625
M. Wt: 1048.0 g/mol
InChI Key: XYJPSQPVCBNZHT-BKLOBWTRSA-N
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Description

2R-Pristanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C40H72N7O17P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R,6R,10R)-2,6,10,14-tetramethylpentadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26-,27-,28-,29-,32?,33?,34+,38-/m1/s1

InChI Key

XYJPSQPVCBNZHT-BKLOBWTRSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 2R-Pristanoyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 2R-Pristanoyl-CoA metabolic pathway, a critical peroxisomal beta-oxidation route for the degradation of branched-chain fatty acids. Dysregulation of this pathway is implicated in several inherited metabolic disorders, most notably Refsum disease, making it a significant area of study for researchers and a potential target for therapeutic intervention. This document details the core biochemistry, key enzymatic players, quantitative data, experimental methodologies, and regulatory aspects of the pathway.

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products and ruminant fats.[1][2] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized through beta-oxidation.[3] The initial alpha-oxidation of phytanic acid yields pristanic acid, which can then undergo peroxisomal beta-oxidation.[4][5] The this compound metabolic pathway is the specific route for the degradation of the 2R-stereoisomer of pristanoyl-CoA. This pathway is essential for preventing the accumulation of toxic levels of pristanic and phytanic acids.

The Core Metabolic Pathway

The metabolism of this compound occurs primarily within the peroxisome and involves a series of enzymatic reactions to shorten the branched-chain fatty acid. The process begins with the activation of pristanic acid to its CoA ester, followed by stereochemical inversion and successive rounds of beta-oxidation.

Activation of Pristanic Acid

Pristanic acid is activated to pristanoyl-CoA by long-chain acyl-CoA synthetase (ACSL). This activation can occur in peroxisomes, mitochondria, and microsomes.[6]

Peroxisomal Import

Long-branched chain fatty acids like pristanic acid are preferentially transported across the peroxisomal membrane by the ATP-binding cassette (ABC) transporter, ABCD3.[7]

Beta-Oxidation of Pristanoyl-CoA

Once inside the peroxisome, pristanoyl-CoA undergoes beta-oxidation. However, the peroxisomal beta-oxidation machinery is stereospecific for the (S)-isomer of 2-methyl-branched-chain acyl-CoAs.[8] Therefore, (2R)-pristanoyl-CoA must first be converted to its (S)-epimer.

The key enzymatic steps are:

  • Racemization: Alpha-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA. This is a critical step as only the (S)-isomer can be further metabolized.[8][9]

  • Oxidation: The first step of beta-oxidation is catalyzed by the peroxisomal branched-chain acyl-CoA oxidase (ACOX3, also known as pristanoyl-CoA oxidase), which introduces a double bond between the alpha and beta carbons of (2S)-pristanoyl-CoA, producing trans-2,3-dehydropristanoyl-CoA and hydrogen peroxide.[10][11]

  • Hydration and Dehydrogenation: These subsequent two steps are carried out by the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2). It first hydrates the double bond to form 3-hydroxypristanoyl-CoA and then dehydrogenates it to 3-ketopristanoyl-CoA.[10][12]

  • Thiolytic Cleavage: The final step is catalyzed by sterol carrier protein X (SCPx), a peroxisomal thiolase that cleaves 3-ketopristanoyl-CoA into propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[10][13]

This cycle is repeated, with each cycle shortening the acyl-CoA chain by three carbons (releasing one molecule of propionyl-CoA and one of acetyl-CoA in subsequent cycles) until 4,8-dimethylnonanoyl-CoA is formed.[3][14]

Downstream Fate of Beta-Oxidation Products

The end products of the three cycles of peroxisomal beta-oxidation of pristanoyl-CoA are two molecules of propionyl-CoA, one molecule of acetyl-CoA, and one molecule of 4,8-dimethylnonanoyl-CoA.[14] These products are then transported to the mitochondria for further metabolism. This transport is facilitated by carnitine acyltransferases, such as carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT), which convert the acyl-CoAs to their corresponding acylcarnitines.[3][15] 4,8-dimethylnonanoyl-CoA is converted to 4,8-dimethylnonanoylcarnitine and exported to the mitochondria for complete oxidation.[3][16]

Quantitative Data

Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxOrganism/Source
2-Hydroxyphytanoyl-CoA lyase2-hydroxy-3-methylhexadecanoyl-CoA15 µM-Partially purified rat enzyme
Phytanoyl-CoA 2-hydroxylasePhytanoyl-CoA--Recombinant human
Alpha-methylacyl-CoA racemase (AMACR)(2R)-pristanoyl-CoA--Human
Pristanoyl-CoA oxidase (ACOX3)2-methylpalmitoyl-CoA-Oxidized twice as rapidly as palmitoyl-CoAPurified rat liver
Sterol carrier protein X (SCPx)3-oxopristanoyl-CoA-Readily reacts-
Metabolite Concentrations in Health and Disease
MetaboliteConditionPlasma ConcentrationReference
Pristanic AcidHealthy ControlsAge-dependent[17]
Phytanic AcidHealthy ControlsAge-dependent[17]
Pristanic AcidZellweger SyndromeIncreased[18]
Phytanic AcidZellweger SyndromeIncreased[18]
Pristanic AcidRhizomelic Chondrodysplasia PunctataWithin control range[18]
Phytanic AcidRhizomelic Chondrodysplasia PunctataIncreased[18]
Pristanic AcidBifunctional Protein and/or 3-oxoacyl-CoA thiolase deficiencyMarkedly increased Pristanic acid/Phytanic acid ratio[17]

Experimental Protocols

Quantification of Pristanic and Phytanic Acids in Plasma

This protocol is based on stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[17][19]

Materials:

  • Plasma samples

  • Internal standards: Deuterium-labeled pristanic and phytanic acids

  • Organic solvents (e.g., hexane, methanol)

  • Derivatizing agent (e.g., pentafluorobenzyl bromide)

  • GC-MS system

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standards.

  • Extraction: Extract the fatty acids using an appropriate organic solvent mixture.

  • Derivatization: Convert the fatty acids to their pentafluorobenzyl esters.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use electron capture negative ion mass fragmentography for detection.

  • Quantification: Determine the concentrations of pristanic and phytanic acids by comparing the peak areas of the endogenous compounds to their respective internal standards.

Assay of Peroxisomal Beta-Oxidation in Cultured Fibroblasts

This method measures the beta-oxidation of radiolabeled pristanic acid in intact cells.[20]

Materials:

  • Cultured human skin fibroblasts

  • [1-¹⁴C]Pristanic acid

  • Cell culture medium and reagents

  • Scintillation counter

Procedure:

  • Cell Culture: Grow fibroblasts to confluency in appropriate culture dishes.

  • Incubation: Incubate the cells with medium containing [1-¹⁴C]pristanic acid for a defined period.

  • Measurement of Beta-Oxidation: Measure the production of ¹⁴CO₂ and water-soluble ¹⁴C-labeled products, which are indicative of beta-oxidation activity.

  • Data Analysis: Express the rate of beta-oxidation as the amount of radiolabeled product formed per unit of time per milligram of cell protein.

2-Hydroxyphytanoyl-CoA Lyase Activity Assay

This assay quantifies the production of [¹⁴C]formate from a radiolabeled substrate.[16]

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • [1-¹⁴C]2-hydroxy-3-methylhexadecanoyl-CoA

  • Reaction buffer (50 mM Tris, pH 7.5, 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM thiamine (B1217682) pyrophosphate)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare the reaction mixture containing the buffer and substrate.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source.

  • Incubation: Incubate at 37°C for a specified time.

  • Measurement: Quantify the production of [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate) by measuring the released ¹⁴CO₂ after acidification and trapping.

Mandatory Visualizations

This compound Metabolic Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Cytosol Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_Cytosol ACSL Pristanoyl_CoA_Peroxisome (2R)-Pristanoyl-CoA Pristanoyl_CoA_Cytosol->Pristanoyl_CoA_Peroxisome ABCD3 Transporter S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA_Peroxisome->S_Pristanoyl_CoA AMACR Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->Dehydropristanoyl_CoA ACOX3 Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA DBP (Hydratase) Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA DBP (Dehydrogenase) Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA SCPx TMTC_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Ketopristanoyl_CoA->TMTC_CoA SCPx Mitochondrion Mitochondrion Propionyl_CoA->Mitochondrion via Carnitine Shuttle (CRAT) DMN_CoA 4,8-Dimethyl- nonanoyl-CoA TMTC_CoA->DMN_CoA 2 cycles of β-oxidation Acetyl_CoA Acetyl-CoA DMN_CoA->Acetyl_CoA DMN_CoA->Mitochondrion via Carnitine Shuttle (CROT) Acetyl_CoA->Mitochondrion via Carnitine Shuttle (CRAT)

Caption: The metabolic pathway of this compound in the peroxisome.

Experimental Workflow for Metabolite Quantification Start Plasma Sample Collection Internal_Standard Addition of Deuterium-Labeled Internal Standards Start->Internal_Standard Extraction Organic Solvent Extraction Internal_Standard->Extraction Derivatization Derivatization to Pentafluorobenzyl Esters Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analysis Derivatization->GC_MS Quantification Peak Area Comparison and Quantification GC_MS->Quantification End Metabolite Concentration Data Quantification->End

Caption: Workflow for quantifying pristanic and phytanic acids in plasma.

Regulation of the Pathway

The regulation of the this compound metabolic pathway is intricately linked to the overall control of lipid metabolism. The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of the genes encoding the enzymes of the classical peroxisomal beta-oxidation pathway.[4][21] While the enzymes specific to the branched-chain pathway, such as ACOX3 and D-bifunctional protein, are not directly induced by peroxisome proliferators, the overall peroxisomal activity is influenced by PPARα activation.[4]

Furthermore, the substrate itself can regulate the pathway. For instance, phytanic acid has been shown to induce the activity of phytanoyl-CoA hydroxylase, the enzyme preceding the formation of pristanic acid.[22]

Clinical Significance

Defects in the this compound metabolic pathway lead to the accumulation of phytanic and pristanic acids, resulting in severe inherited metabolic disorders.

  • Refsum Disease: This autosomal recessive disorder is most commonly caused by a deficiency in phytanoyl-CoA hydroxylase, leading to a buildup of phytanic acid.[23] Clinical manifestations include retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[24]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A defect in AMACR prevents the conversion of (2R)-pristanoyl-CoA to its (S)-isomer, leading to the accumulation of pristanic acid.

  • D-Bifunctional Protein (DBP) Deficiency: This is a severe peroxisomal disorder affecting the second and third steps of beta-oxidation for both branched-chain and very-long-chain fatty acids.[12][25]

  • Zellweger Syndrome Spectrum: These are disorders of peroxisome biogenesis, where the absence of functional peroxisomes leads to the accumulation of multiple metabolites, including phytanic and pristanic acids.[18]

Conclusion

The this compound metabolic pathway is a vital component of lipid metabolism, essential for the degradation of dietary branched-chain fatty acids. Understanding the intricate details of this pathway, from its core enzymatic reactions to its regulation and clinical relevance, is crucial for the diagnosis and development of therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for professionals in the field to further their research and drug development efforts targeting this critical metabolic route.

References

The Enzymatic Degradation of 2R-Pristanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid, undergoes degradation primarily within peroxisomes. The metabolism of its CoA-ester, specifically the (2R)-stereoisomer of pristanoyl-CoA, necessitates a specialized enzymatic pathway to overcome the steric hindrance posed by the 2-methyl group. This technical guide provides an in-depth exploration of the core enzymes involved in the degradation of 2R-pristanoyl-CoA, detailing their catalytic functions, kinetic properties, and the experimental protocols utilized for their characterization. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug development professionals targeting these enzymes, and scientists investigating related metabolic disorders.

Introduction

The catabolism of branched-chain fatty acids is a critical metabolic process, and its dysregulation is associated with several inherited metabolic disorders. Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a significant dietary branched-chain fatty acid that is catabolized through a peroxisomal β-oxidation pathway. The initial substrate for this pathway is often the (2R)-epimer of pristanoyl-CoA. However, the enzymes of β-oxidation are stereospecific for the (2S)-epimer. This guide focuses on the enzymatic cascade responsible for the conversion and subsequent degradation of this compound.

The this compound Degradation Pathway: An Overview

The degradation of this compound is a multi-step process localized within the peroxisomes. It involves an initial epimerization reaction followed by a series of β-oxidation cycles. The key enzymes orchestrating this pathway are:

  • Alpha-methylacyl-CoA racemase (AMACR): Catalyzes the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer.

  • Branched-chain acyl-CoA oxidase (ACOX2/ACOX3): Initiates the β-oxidation of (2S)-pristanoyl-CoA.

  • Multifunctional protein 2 (MFP-2): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Sterol carrier protein X (SCPx)/Peroxisomal thiolase: Catalyzes the final thiolytic cleavage step.

The pathway is initiated by the conversion of the 2R- to the 2S-form, which then enters the peroxisomal beta-oxidation spiral.[1][2][3]

Core Enzymes and Their Characteristics

This section details the individual enzymes, their functions, and available quantitative data.

Alpha-Methylacyl-CoA Racemase (AMACR)

AMACR (EC 5.1.99.4) is a pivotal enzyme that resolves the stereochemical barrier in branched-chain fatty acid degradation.[3] It is found in both peroxisomes and mitochondria.[1]

  • Function: AMACR catalyzes the epimerization of 2-methyl-branched-chain acyl-CoAs, including the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, which is the substrate for the subsequent β-oxidation enzymes.[1][2] In vitro experiments have shown that the enzyme can convert both (2S)- and (2R)-methyldecanoyl-CoA esters with similar efficiency, establishing a near 1:1 equilibrium.[3]

  • Clinical Significance: Deficiencies in AMACR can lead to an accumulation of pristanic acid and are associated with adult-onset sensory motor neuropathy.[4] Conversely, AMACR is overexpressed in several cancers, including prostate cancer, making it a potential therapeutic target.

Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3)

ACOX2 (EC 1.3.3.6) and ACOX3 are peroxisomal enzymes that catalyze the first and rate-limiting step of β-oxidation for branched-chain fatty acyl-CoAs.[5]

  • Function: These oxidases introduce a double bond between the α- and β-carbons of (2S)-pristanoyl-CoA to form trans-2,3-dehydropristanoyl-CoA, with the concomitant production of hydrogen peroxide.[6]

  • Substrate Specificity: ACOX2 and ACOX3 exhibit specificity for branched-chain acyl-CoAs.[7]

  • Tissue Distribution: ACOX2 is expressed in most tissues, with higher levels in the liver and kidney.[8][9]

Multifunctional Protein 2 (MFP-2)

MFP-2 (also known as D-bifunctional protein) is a single polypeptide with two distinct enzymatic activities that catalyze the second and third steps of peroxisomal β-oxidation.[10][11]

  • Function:

    • Enoyl-CoA Hydratase activity: Hydrates the double bond of trans-2,3-dehydropristanoyl-CoA to form 3-hydroxypristanoyl-CoA.

    • 3-Hydroxyacyl-CoA Dehydrogenase activity: Oxidizes 3-hydroxypristanoyl-CoA to 3-ketopristanoyl-CoA, using NAD+ as a cofactor.[6]

  • Stereospecificity: MFP-2 is specific for the D-isomers of 3-hydroxyacyl-CoAs.[10]

Sterol Carrier Protein X (SCPx) / Peroxisomal Thiolase

SCPx is a peroxisomal protein that possesses thiolase activity (EC 2.3.1.16) and is responsible for the final step in the β-oxidation cycle.[12]

  • Function: SCPx catalyzes the thiolytic cleavage of 3-ketopristanoyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA (4,8,12-trimethyltridecanoyl-CoA).[6] This shortened acyl-CoA can then undergo further rounds of β-oxidation.

  • Substrate Specificity: While other thiolases exist in the peroxisome, SCPx displays a preference for 3-oxoacyl-CoAs with a 2-methyl branch.

Quantitative Data Summary

EnzymeSubstrateKmVmaxTissue Distribution
AMACR (2R)-Pristanoyl-CoAData not availableData not availableLiver, Kidney, Prostate
ACOX2 Pristanoyl-CoAData not availableData not availableLiver, Kidney, Heart, Skeletal Muscle, Pancreas[8][9]
MFP-2 (2E)-decenoyl-CoAData not availableData not availableUbiquitous
SCPx 3-Acetoacetyl-CoA158 µM32 mM/minUbiquitous

Note: The kinetic parameters for SCPx were determined using 3-acetoacetyl-CoA as a substrate and may not directly reflect the kinetics with 3-ketopristanoyl-CoA.[13][14] Further research is required to establish the specific kinetic constants for the enzymes of the this compound degradation pathway with their physiological substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of the enzymes involved in this compound degradation.

Alpha-Methylacyl-CoA Racemase (AMACR) Activity Assay (NMR-based)

This protocol is adapted from a method utilizing the elimination reaction of a fluorinated substrate analog.[15]

Principle: AMACR catalyzes the elimination of hydrogen fluoride (B91410) (HF) from 3-fluoro-2-methylacyl-CoA substrates. The conversion of the substrate can be monitored by 1H NMR spectroscopy.

Materials:

  • Recombinant human AMACR

  • (2R,3R)-3-fluoro-2-methyldecanoyl-CoA (substrate)

  • Sodium phosphate (B84403) buffer (NaH2PO4–NaOH), pH 7.4

  • Deuterium oxide (D2O)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the AMACR enzyme (0.12 mg/mL; 2.54 µM) in sodium phosphate buffer containing approximately 88% (v/v) D2O.

  • Prepare a 200 µM solution of the substrate, (2R,3R)-3-fluoro-2-methyldecanoyl-CoA, in the same buffer.

  • To an NMR tube, add 275 µL of the enzyme solution.

  • Initiate the reaction by adding 275 µL of the substrate solution to the NMR tube.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Acquire 1H NMR spectra at regular intervals to monitor the decrease in the substrate signal and the appearance of the product signal.

Data Analysis:

The rate of the reaction can be determined by quantifying the change in the integral of the substrate or product peaks over time.

Branched-Chain Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This protocol is a general method for assaying acyl-CoA oxidase activity based on the production of hydrogen peroxide.[16][17][18]

Principle: The hydrogen peroxide produced by the ACOX reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Materials:

  • Tissue homogenate or purified ACOX

  • Pristanoyl-CoA (substrate)

  • MES buffer (50 mM, pH 8.0)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Triton X-100

  • Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing MES buffer, 4-AAP, phenol, FAD, HRP, and Triton X-100.

  • Equilibrate the reaction cocktail to 30°C.

  • Add the enzyme sample (tissue homogenate or purified ACOX) to the reaction cocktail.

  • Initiate the reaction by adding the substrate, pristanoyl-CoA.

  • Monitor the increase in absorbance at 500 nm for approximately 5 minutes.

  • A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic oxidation.

Data Analysis:

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the quinoneimine dye formed. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of H2O2 per minute.[18]

Multifunctional Protein 2 (MFP-2) Activity Assay

The hydratase and dehydrogenase activities of MFP-2 can be assayed separately.[19]

5.3.1. Enoyl-CoA Hydratase Activity

Principle: The hydration of the enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm.

Materials:

  • Purified MFP-2

  • trans-2,3-dehydropristanoyl-CoA (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the substrate in Tris-HCl buffer.

  • Add the purified MFP-2 to the substrate solution.

  • Monitor the decrease in absorbance at 263 nm as the double bond is hydrated.

5.3.2. 3-Hydroxyacyl-CoA Dehydrogenase Activity

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified MFP-2

  • 3-hydroxypristanoyl-CoA (substrate)

  • Tris-HCl buffer (pH 8.0)

  • NAD+

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the substrate.

  • Initiate the reaction by adding the purified MFP-2.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

Sterol Carrier Protein X (SCPx) Thiolase Activity Assay (Spectrophotometric)

This is a general protocol for assaying thiolase activity.[14][20][21]

Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) results in a decrease in absorbance at 303 nm.

Materials:

  • Purified SCPx

  • 3-ketopristanoyl-CoA (substrate)

  • Tris-HCl buffer (pH 8.3)

  • MgCl2

  • Coenzyme A (CoA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA.

  • Add the substrate, 3-ketopristanoyl-CoA, to the reaction mixture.

  • Initiate the reaction by adding the purified SCPx enzyme.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA.[14]

Visualizations

Signaling Pathway Diagram

This compound Degradation Pathway cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA This compound 2S_Pristanoyl_CoA 2S-Pristanoyl-CoA 2R_Pristanoyl_CoA->2S_Pristanoyl_CoA Epimerization trans_2_3_dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA 2S_Pristanoyl_CoA->trans_2_3_dehydropristanoyl_CoA Oxidation 3_hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA trans_2_3_dehydropristanoyl_CoA->3_hydroxypristanoyl_CoA Hydration 3_ketopristanoyl_CoA 3-Ketopristanoyl-CoA 3_hydroxypristanoyl_CoA->3_ketopristanoyl_CoA Dehydrogenation shortened_acyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA 3_ketopristanoyl_CoA->shortened_acyl_CoA Acetyl_CoA Acetyl-CoA 3_ketopristanoyl_CoA->Acetyl_CoA AMACR AMACR AMACR->2R_Pristanoyl_CoA ACOX2_3 ACOX2/3 ACOX2_3->2S_Pristanoyl_CoA MFP_2 MFP-2 MFP_2->trans_2_3_dehydropristanoyl_CoA MFP_2->3_hydroxypristanoyl_CoA SCPx SCPx SCPx->3_ketopristanoyl_CoA

Caption: Peroxisomal degradation pathway of this compound.

Experimental Workflow Diagram: AMACR Activity Assay

AMACR Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Enzyme Prepare AMACR Solution (0.12 mg/mL in D2O buffer) Mix_Reagents Mix Enzyme and Substrate in NMR tube Prepare_Enzyme->Mix_Reagents Prepare_Substrate Prepare Substrate Solution (200 µM in D2O buffer) Prepare_Substrate->Mix_Reagents Incubate Incubate at 30°C for 60 min Mix_Reagents->Incubate Acquire_NMR Acquire 1H NMR Spectra Incubate->Acquire_NMR Analyze_Data Integrate Peaks and Calculate Reaction Rate Acquire_NMR->Analyze_Data

Caption: Workflow for the NMR-based AMACR activity assay.

Logical Relationship Diagram: Enzyme Function in Pathway

Enzyme Function in this compound Degradation cluster_enzymes Enzymatic Steps Input This compound AMACR AMACR (Epimerization) Input->AMACR Enters Pathway Output Shortened Acyl-CoA + Acetyl-CoA ACOX ACOX2/3 (Oxidation) AMACR->ACOX Provides (S)-isomer MFP2 MFP-2 (Hydration & Dehydrogenation) ACOX->MFP2 Creates double bond SCPx SCPx (Thiolysis) MFP2->SCPx Prepares for cleavage SCPx->Output Releases products

Caption: Functional roles of enzymes in the degradation pathway.

Conclusion

The degradation of this compound is a specialized and essential metabolic pathway that relies on the coordinated action of a unique set of peroxisomal enzymes. Understanding the intricacies of these enzymes, from their kinetic properties to their regulation, is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic interventions. This technical guide provides a foundational overview of the current knowledge in the field, highlighting the key enzymes and the experimental approaches to study them. Further research is warranted to fill the existing gaps in our understanding, particularly concerning the detailed kinetic characterization of these enzymes with their physiological substrates and their regulation in health and disease.

References

The Synthesis and Discovery of 2R-Pristanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2R-Pristanoyl-Coenzyme A (CoA) is a crucial intermediate in the metabolism of branched-chain fatty acids, particularly phytanic acid, a substance derived from dietary sources such as dairy products, meat, and fish.[1] The study of 2R-Pristanoyl-CoA is intrinsically linked to the understanding of several inherited metabolic disorders, most notably Refsum disease, a condition characterized by the accumulation of phytanic acid leading to severe neurological damage.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic fate of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

The discovery and elucidation of the metabolic pathway of this compound were the culmination of extensive research into the biochemical basis of Refsum disease. Seminal work in the late 1990s definitively characterized the alpha-oxidation pathway of phytanic acid, identifying pristanic acid as a key product and its subsequent activation to pristanoyl-CoA.[3][4] These studies revealed that the metabolism of pristanoyl-CoA is stereospecific, highlighting the critical role of specific enzymes in processing the (2R)-epimer.

Metabolic Pathway of this compound

The metabolic journey of this compound begins with the intake of phytanic acid, which, due to its methyl group at the β-carbon, cannot be directly metabolized through β-oxidation. Instead, it undergoes α-oxidation in the peroxisomes.[1]

Alpha-Oxidation of Phytanic Acid

The initial phase of phytanic acid metabolism involves a four-step α-oxidation process that ultimately yields pristanic acid.

  • Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase. This reaction requires Coenzyme A, ATP, and Magnesium ions.[4]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-position by phytanoyl-CoA hydroxylase (PHYH), a 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[5] A deficiency in this enzyme is the primary cause of classical Refsum disease.[1]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.[3]

  • Oxidation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to pristanic acid.[3]

Formation and Fate of this compound

Pristanic acid, a mixture of (2R)- and (2S)-epimers, is then activated to pristanoyl-CoA.[6] The (2S)-epimer can directly enter the β-oxidation pathway. However, the (2R)-epimer, this compound, requires an additional enzymatic step for its metabolism.

Isomerization by α-Methylacyl-CoA Racemase (AMACR): this compound is converted to its (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).[7][8] This isomerization is crucial as the subsequent enzymes in the β-oxidation pathway are specific for the (S)-stereoisomer.[9]

Peroxisomal β-Oxidation: Once converted to (2S)-pristanoyl-CoA, the molecule undergoes three cycles of peroxisomal β-oxidation, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[3][10] The latter is then transported to the mitochondria for further oxidation.[10]

Signaling Pathway of Pristanoyl-CoA Metabolism

Pristanoyl_CoA_Metabolism cluster_alpha_oxidation Peroxisomal Alpha-Oxidation cluster_beta_oxidation Peroxisomal Beta-Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA PHYH Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase This compound This compound Pristanic Acid->this compound Acyl-CoA Synthetase 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA This compound->2S-Pristanoyl-CoA AMACR beta_oxidation_products Acetyl-CoA, Propionyl-CoA, 4,8-Dimethylnonanoyl-CoA 2S-Pristanoyl-CoA->beta_oxidation_products β-Oxidation Enzymes

Metabolic pathway of phytanic acid to this compound and its subsequent metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of pristanic acid and the enzymes involved.

Table 1: Plasma Concentrations of Pristanic Acid and its β-Oxidation Intermediates in Healthy Controls and Patients with Peroxisomal Disorders. [11][12]

AnalyteHealthy Controls (nM)Patients with Generalized Peroxisomal Disorders (nM)Patients with Bifunctional Protein Deficiency (nM)
Pristanic Acid2 - 48Significantly IncreasedSignificantly Increased
2,3-Pristenic Acid2 - 48Comparable to controlsElevated
3-Hydroxypristanic Acid0.02 - 0.81Comparable to controlsElevated
3-Ketopristanic Acid0.07 - 1.45Comparable to controlsWithin normal range, but relatively low

Table 2: Kinetic Parameters of Human α-Methylacyl-CoA Racemase (AMACR). [13]

SubstrateKm (µM)Vmax (µmol/min/mg)
Pristanoyl-CoA1720.1
Trihydroxycoprostanoyl-CoA31.6Not Reported

Experimental Protocols

General Chemo-Enzymatic Synthesis of Acyl-CoAs

Materials:

  • Pristanic acid

  • Coenzyme A (CoA)

  • Carbonyldiimidazole (CDI) or other activating agent (e.g., symmetric anhydride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • HPLC for purification

Procedure:

  • Activation of Pristanic Acid:

    • Dissolve pristanic acid in an anhydrous solvent.

    • Add an activating agent such as CDI and stir at room temperature to form the acyl-imidazole intermediate. The reaction progress can be monitored by TLC or LC-MS.

  • Thioesterification with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A in an aqueous buffer.

    • Slowly add the activated pristanic acid solution to the Coenzyme A solution while maintaining the pH of the mixture.

    • Allow the reaction to proceed at room temperature.

  • Purification:

    • The resulting pristanoyl-CoA can be purified by reverse-phase HPLC.

Workflow for Chemo-Enzymatic Synthesis of Pristanoyl-CoA

Chemo_Enzymatic_Synthesis start Pristanic Acid activation Activation with CDI in anhydrous solvent start->activation activated_intermediate Acyl-imidazole intermediate activation->activated_intermediate thioesterification Thioesterification activated_intermediate->thioesterification coa Coenzyme A in aqueous buffer coa->thioesterification crude_product Crude Pristanoyl-CoA thioesterification->crude_product purification Purification by HPLC crude_product->purification final_product Pure Pristanoyl-CoA purification->final_product

A general workflow for the synthesis of Pristanoyl-CoA.
Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

The activity of AMACR can be measured using a radiolabeled substrate, [2-³H]-pristanoyl-CoA.[16] The assay is based on the release of ³H₂O during the enzymatic conversion of the (R)- to the (S)-isomer.

Materials:

  • [2-³H]-pristanoyl-CoA (substrate)

  • Tissue homogenate or purified AMACR

  • Tris/HCl buffer (pH 8.0)

  • Trichloroacetic acid (TCA)

  • Reverse-phase silica (B1680970) gel column

  • Scintillation counter

Procedure:

  • Incubation:

    • Incubate the tissue lysate or purified enzyme with [2-³H]-pristanoyl-CoA in Tris/HCl buffer at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding TCA.

  • Separation:

    • Apply the reaction mixture to a reverse-phase silica gel column to separate the [³H]-H₂O from the unreacted substrate.

  • Quantification:

    • Quantify the amount of [³H]-H₂O produced using a liquid scintillation counter.

Conclusion

This compound is a pivotal molecule in the intricate pathway of branched-chain fatty acid metabolism. Its discovery and the elucidation of its metabolic fate have been instrumental in understanding the pathophysiology of Refsum disease and other related peroxisomal disorders. The methodologies for its synthesis and the assays for the enzymes that act upon it are essential tools for researchers and drug development professionals. Further research into the precise quantification of this compound in various tissues and its role in cellular signaling may open new avenues for therapeutic interventions in diseases associated with its metabolism.

References

The Cellular Choreography of 2R-Pristanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of 2R-pristanoyl-CoA, a branched-chain fatty acid derivative, is a critical pathway in cellular lipid homeostasis, primarily localized within peroxisomes with subsequent mitochondrial involvement for complete oxidation. This technical guide provides an in-depth exploration of the cellular localization, enzymatic machinery, and regulatory networks governing this compound metabolism. We present a comprehensive overview of the metabolic cascade, detailed experimental protocols for its investigation, and quantitative data on key enzymatic components. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in lipid metabolism and drug development.

Introduction

Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat, and fish.[1] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly metabolized through β-oxidation. Instead, it undergoes α-oxidation within peroxisomes to yield pristanic acid.[1][2] Pristanic acid is then activated to pristanoyl-CoA, which exists as a racemic mixture of 2R- and 2S-stereoisomers. The degradation of the 2R-epimer, this compound, follows a specific and compartmentalized metabolic pathway, which is the focus of this guide. Understanding this pathway is crucial, as its dysregulation is associated with several inherited metabolic disorders, such as Refsum disease and D-bifunctional protein deficiency.[1][3]

Cellular Localization: A Peroxisomal and Mitochondrial Endeavor

The metabolism of this compound is a prime example of the metabolic cooperation between peroxisomes and mitochondria. The initial and indispensable steps of its degradation occur exclusively in the peroxisomes.

The Central Role of Peroxisomes

Peroxisomes are the primary site for the metabolism of this compound.[4][5] This organelle houses the specialized enzymatic machinery required to handle the methyl-branched structure of this fatty acyl-CoA. The key events within the peroxisome include:

  • Epimerization: The conversion of this compound to its metabolically active 2S-pristanoyl-CoA form.[6][7]

  • β-oxidation: Multiple cycles of β-oxidation to shorten the carbon chain of pristanoyl-CoA.[8][9]

Mitochondrial Contribution to Complete Oxidation

Peroxisomal β-oxidation is an incomplete process, chain-shortening the fatty acid to medium-chain acyl-CoAs.[10] The end products of peroxisomal β-oxidation of pristanoyl-CoA, namely acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA, are transported to the mitochondria for their complete oxidation to CO2 and water via the Krebs cycle and oxidative phosphorylation.[7][8] This transport is facilitated by the carnitine shuttle system.[8]

The Metabolic Pathway of this compound

The degradation of this compound within the peroxisome is a sequential process involving a series of specialized enzymes.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA This compound->2S-Pristanoyl-CoA AMACR trans-2,3-dehydropristanoyl-CoA trans-2,3-dehydropristanoyl-CoA 2S-Pristanoyl-CoA->trans-2,3-dehydropristanoyl-CoA ACOX2/ACOX3 3-hydroxypristanoyl-CoA 3-hydroxypristanoyl-CoA trans-2,3-dehydropristanoyl-CoA->3-hydroxypristanoyl-CoA D-Bifunctional Protein (Hydratase activity) 3-ketopristanoyl-CoA 3-ketopristanoyl-CoA 3-hydroxypristanoyl-CoA->3-ketopristanoyl-CoA D-Bifunctional Protein (Dehydrogenase activity) 4,8,12-trimethyltridecanoyl-CoA 4,8,12-trimethyltridecanoyl-CoA 3-ketopristanoyl-CoA->4,8,12-trimethyltridecanoyl-CoA SCPx (Thiolase) Propionyl-CoA_1 Propionyl-CoA_1 3-ketopristanoyl-CoA->Propionyl-CoA_1 SCPx (Thiolase) Further_beta_oxidation Further β-oxidation cycles 4,8,12-trimethyltridecanoyl-CoA->Further_beta_oxidation 4,8-dimethylnonanoyl-CoA 4,8-dimethylnonanoyl-CoA Further_beta_oxidation->4,8-dimethylnonanoyl-CoA Acetyl-CoA Acetyl-CoA Further_beta_oxidation->Acetyl-CoA Propionyl-CoA_2 Propionyl-CoA_2 Further_beta_oxidation->Propionyl-CoA_2 Mito_Metabolites 4,8-dimethylnonanoyl-CoA Acetyl-CoA Propionyl-CoA 4,8-dimethylnonanoyl-CoA->Mito_Metabolites Carnitine Shuttle Acetyl-CoA->Mito_Metabolites Carnitine Shuttle Propionyl-CoA_2->Mito_Metabolites Carnitine Shuttle TCA_Cycle TCA Cycle & Oxidative Phosphorylation Mito_Metabolites->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O

Figure 1: Overview of this compound Metabolism.
Key Enzymes and Their Functions

The degradation of this compound is catalyzed by a dedicated set of enzymes within the peroxisome.

  • α-Methylacyl-CoA Racemase (AMACR): This enzyme catalyzes the initial and rate-limiting step in the degradation of this compound by converting it to its (2S)-stereoisomer.[6][7] This conversion is essential as the subsequent β-oxidation enzymes are specific for the S-form.[11]

  • Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3): These enzymes catalyze the first step of β-oxidation, the FAD-dependent dehydrogenation of (2S)-pristanoyl-CoA to trans-2,3-dehydropristanoyl-CoA, producing hydrogen peroxide (H2O2) in the process.[10][12] Both ACOX2 and ACOX3 are involved in the degradation of 2-methyl-branched fatty acids.[10]

  • D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][13] The hydratase domain converts trans-2,3-dehydropristanoyl-CoA to 3-hydroxypristanoyl-CoA, and the dehydrogenase domain subsequently oxidizes it to 3-ketopristanoyl-CoA.[14]

  • Sterol Carrier Protein X (SCPx): This protein has a dual function. Its C-terminal domain is identical to sterol carrier protein 2 (SCP2), involved in lipid transport, while its N-terminal domain possesses 3-oxoacyl-CoA thiolase activity.[5][15] The thiolase domain of SCPx catalyzes the final step of the β-oxidation spiral, cleaving 3-ketopristanoyl-CoA into propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[5]

Quantitative Data

The efficiency and regulation of the this compound metabolic pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
SCPx3-oxo-2-methylpalmitoyl-CoA121,200Rat Liver[5]
SCPx24-oxo-trihydroxycoprostanoyl-CoA10480Rat Liver[5]

Note: Specific kinetic data for AMACR and ACOX2/3 with pristanoyl-CoA as a substrate is limited in the readily available literature. The data for SCPx is provided for related 2-methyl-branched substrates.

Experimental Protocols

Investigating the cellular localization and metabolism of this compound requires a combination of biochemical and analytical techniques.

Subcellular Fractionation for Peroxisome Isolation

This protocol describes the isolation of peroxisomes from rat liver using differential and density gradient centrifugation.[16]

Subcellular Fractionation Workflow Start Start: Rat Liver Homogenization Centrifuge_1 Centrifugation (1,000 x g, 10 min) Start->Centrifuge_1 Pellet_1 Pellet 1 (Nuclei, unbroken cells) Centrifuge_1->Pellet_1 Supernatant_1 Supernatant 1 Centrifuge_1->Supernatant_1 Centrifuge_2 Centrifugation (3,000 x g, 10 min) Supernatant_1->Centrifuge_2 Pellet_2 Pellet 2 (Heavy Mitochondria) Centrifuge_2->Pellet_2 Supernatant_2 Supernatant 2 Centrifuge_2->Supernatant_2 Centrifuge_3 Centrifugation (25,000 x g, 20 min) Supernatant_2->Centrifuge_3 Pellet_3 Pellet 3 (Light Mitochondrial Fraction - L) Centrifuge_3->Pellet_3 Supernatant_3 Supernatant 3 (Microsomes, Cytosol) Centrifuge_3->Supernatant_3 Gradient_Centrifugation Iodixanol/Nycodenz Density Gradient Centrifugation Pellet_3->Gradient_Centrifugation Fractions Fraction Collection Gradient_Centrifugation->Fractions Analysis Analysis: Enzyme Assays, Western Blot Fractions->Analysis

Figure 2: Workflow for Peroxisome Isolation.

Methodology:

  • Homogenization: Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 3,000 x g for 10 minutes) to pellet heavy mitochondria.

    • Centrifuge the second supernatant at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lighter mitochondria.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction and layer it onto a pre-formed density gradient of a medium such as Iodixanol or Nycodenz.

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

    • Collect fractions and identify the peroxisome-enriched fractions by assaying for marker enzymes like catalase.[16]

Enzyme Assays

The activity of the key enzymes in this compound metabolism can be determined using various spectrophotometric or fluorometric assays.

General Protocol for Peroxisomal β-oxidation Assay: [17][18]

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 8.0), cofactors (NAD+, FAD, Coenzyme A), and the substrate (e.g., radiolabeled or fluorescently tagged pristanic acid or pristanoyl-CoA).

  • Enzyme Source: Add the isolated peroxisomal fraction or purified enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Termination and Analysis: Stop the reaction (e.g., by adding acid) and analyze the products. For radiolabeled substrates, this may involve separating the water-soluble products from the lipid-soluble substrate by extraction and scintillation counting. For fluorescent substrates, product formation can be monitored by HPLC with a fluorescence detector.[18]

Mass Spectrometry for Acyl-CoA Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of this compound and its metabolites.[19][20]

Methodology:

  • Sample Preparation:

    • Extract acyl-CoAs from cell or tissue homogenates using a suitable solvent system (e.g., isopropanol/acetonitrile).

    • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.[19]

  • LC Separation:

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with a volatile salt like ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile).

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target acyl-CoAs. This involves monitoring a specific precursor-to-product ion transition for each analyte.

Regulation of this compound Metabolism

The expression of the enzymes involved in peroxisomal β-oxidation is tightly regulated at the transcriptional level, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[4][8][21]

The PPARα Signaling Pathway

PPARα is a nuclear receptor that acts as a transcription factor.[22] It is activated by a variety of ligands, including fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, thereby upregulating their transcription.[4][8] The genes encoding the enzymes of the peroxisomal β-oxidation pathway, including those involved in pristanic acid metabolism, are well-established targets of PPARα.[4]

PPARa Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., Pristanic Acid) PPARa PPARα Fatty_Acids->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Genes (AMACR, ACOX2, DBP, SCPx) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA Proteins Peroxisomal β-oxidation Enzymes mRNA->Proteins translation

Figure 3: PPARα-mediated regulation of peroxisomal β-oxidation.

Conclusion

The cellular metabolism of this compound is a highly organized and regulated process, with distinct roles for peroxisomes and mitochondria. A thorough understanding of its cellular localization, the enzymes involved, and its regulatory networks is essential for elucidating its role in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic pathway and to explore its potential as a therapeutic target in various metabolic disorders.

References

An In-depth Technical Guide on 2R-Pristanoyl-CoA and Branched-Chain Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain fatty acids (BCFAs), derived primarily from dietary sources, require specialized metabolic pathways for their degradation due to the presence of methyl groups that hinder standard β-oxidation. A critical juncture in this process is the metabolism of pristanic acid, which is generated from the α-oxidation of phytanic acid. The resulting (2R)-pristanoyl-CoA must be converted to its (2S)-epimer to enter the peroxisomal β-oxidation spiral. This technical guide provides a comprehensive overview of the core biochemical pathways, key enzymatic players, associated metabolic disorders, and detailed experimental protocols relevant to the study of 2R-pristanoyl-CoA and branched-chain fatty acid oxidation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development for inherited metabolic diseases.

Introduction to Branched-Chain Fatty Acid Oxidation

The majority of fatty acids are metabolized through β-oxidation in the mitochondria. However, BCFAs, such as phytanic acid and pristanic acid, present a challenge to this pathway due to their methyl branches. Phytanic acid, a 3-methyl branched fatty acid, undergoes α-oxidation in the peroxisome, yielding pristanic acid and shortening the carbon chain by one carbon.[1] Pristanic acid, a 2-methyl branched fatty acid, can then be activated to pristanoyl-CoA and enter the peroxisomal β-oxidation pathway.

A crucial enzymatic step is the conversion of the naturally occurring (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This epimerization is essential because the subsequent peroxisomal β-oxidation enzymes are stereospecific for the (S)-isomer.[2] Defects in the enzymes involved in either α-oxidation or the subsequent β-oxidation of BCFAs lead to the accumulation of these fatty acids, resulting in severe metabolic disorders such as Refsum disease and Zellweger spectrum disorders.[3][4]

The Biochemical Pathway of this compound Oxidation

The catabolism of phytanic acid and the subsequent oxidation of pristanoyl-CoA involve a series of enzymatic reactions localized in the peroxisomes and mitochondria.

α-Oxidation of Phytanic Acid

Dietary phytanic acid is first activated to phytanoyl-CoA.[1] This is followed by a hydroxylation reaction catalyzed by phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[1] 2-hydroxyphytanoyl-CoA is then cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase. Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[1]

Activation and Epimerization of Pristanic Acid

Pristanic acid is activated to pristanoyl-CoA, which exists as a racemic mixture of (2R)- and (2S)-pristanoyl-CoA. The (2R)-isomer is not a substrate for the first enzyme of peroxisomal β-oxidation, acyl-CoA oxidase.[2] Therefore, it must be converted to its (S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).[2]

Peroxisomal β-Oxidation of (2S)-Pristanoyl-CoA

(2S)-Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisome.[5] Each cycle consists of four enzymatic steps: oxidation, hydration, dehydrogenation, and thiolytic cleavage.[6] The products of these three cycles are three molecules of acetyl-CoA, one molecule of propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[5][7]

Mitochondrial Oxidation

The end product of peroxisomal β-oxidation, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for complete oxidation to CO2 and water.[7]

Branched_Chain_Fatty_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->R_Pristanoyl_CoA S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanic_Acid->S_Pristanoyl_CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation (3 cycles) S_Pristanoyl_CoA->Peroxisomal_Beta_Oxidation DM_Nonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Peroxisomal_Beta_Oxidation->DM_Nonanoyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation DM_Nonanoyl_CoA->Mitochondrial_Beta_Oxidation Transport CO2_H2O CO2 + H2O Mitochondrial_Beta_Oxidation->CO2_H2O AMACR_Assay_Workflow Lysate Cell/Tissue Lysate Incubation Incubate at 37°C (AMACR converts R to S, β-oxidation releases ³H) Lysate->Incubation Substrate (R)-[2-³H]-pristanoyl-CoA Substrate->Incubation Stop_Reaction Stop with TCA Incubation->Stop_Reaction Chromatography RP-18 Column Separation Stop_Reaction->Chromatography Quantification Scintillation Counting of ³H₂O Chromatography->Quantification LCMS_Workflow Sample Plasma/Serum Sample + Internal Standards Hydrolysis_Extraction Acid Hydrolysis & Extraction Sample->Hydrolysis_Extraction Derivatization Derivatization (e.g., DAABD-AE) Hydrolysis_Extraction->Derivatization LC_Separation UPLC Separation (Reverse Phase) Derivatization->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Regulation of 2R-Pristanoyl-CoA Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of 2R-pristanoyl-CoA, a branched-chain fatty acyl-CoA, is a critical peroxisomal process essential for the breakdown of dietary phytanic acid. Dysregulation of this pathway is implicated in several inherited metabolic disorders, most notably Adult Refsum disease, characterized by the accumulation of phytanic acid and subsequent neurological symptoms. This technical guide provides an in-depth overview of the regulatory mechanisms governing the this compound metabolic pathways, with a focus on the key enzymes, transcriptional control, and relevant experimental methodologies.

Core Metabolic Pathways

The conversion of phytanic acid to metabolites that can enter mainstream fatty acid β-oxidation involves a series of enzymatic steps primarily localized within the peroxisome. The initial α-oxidation of phytanoyl-CoA yields pristanoyl-CoA, which then undergoes β-oxidation. The 2R-stereoisomer of pristanoyl-CoA requires epimerization to the 2S-form to be further metabolized.

Alpha-Oxidation of Phytanoyl-CoA

The α-oxidation pathway is responsible for the removal of the methyl group at the β-carbon of phytanic acid, which sterically hinders direct β-oxidation.

Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase

Figure 1: Alpha-oxidation pathway of phytanic acid.

Peroxisomal β-Oxidation of Pristanoyl-CoA

Pristanoyl-CoA undergoes β-oxidation within the peroxisome. The (2R)-pristanoyl-CoA isoform must first be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR)[1]. The (2S)-isomer can then enter the β-oxidation spiral[2].

Beta_Oxidation cluster_peroxisome Peroxisome Pristanoyl_CoA_2R (2R)-Pristanoyl-CoA Pristanoyl_CoA_2S (2S)-Pristanoyl-CoA Pristanoyl_CoA_2R->Pristanoyl_CoA_2S AMACR Enoyl_CoA Trans-2,3-dehydropristanoyl-CoA Pristanoyl_CoA_2S->Enoyl_CoA Acyl-CoA Oxidase (ACOX2/ACOX3) Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme 2 (Hydratase activity) Ketoacyl_CoA 3-Ketopristanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme 2 (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase

Figure 2: Peroxisomal β-oxidation of pristanoyl-CoA.

Quantitative Data on Key Enzymes and Metabolites

Precise regulation of the this compound metabolic pathway is crucial for preventing the accumulation of toxic intermediates. The kinetic properties of the key enzymes and the physiological concentrations of relevant metabolites provide insight into the pathway's capacity and potential bottlenecks.

EnzymeSubstrateKm (µM)Vmaxkcat (s⁻¹)Source
Human Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA29.5 (in presence of SCP2)--[3]
3-methylhexadecanoyl-CoA40.8--[3]
Actinobacterial 2-Hydroxyacyl-CoA Lyase (HACL) 2-Hydroxyisobutyryl-CoA120-1.3[4]
Human α-Methylacyl-CoA Racemase (AMACR) (2R)- and (2S)-methyldecanoyl-CoASimilar efficiency for both--[5]
MetaboliteConditionConcentration RangeSource
Pristanic Acid Healthy Controls (Plasma)0.1 - 1.0 µM
Refsum Disease (Plasma)10 - 100 µM
Phytanic Acid Healthy Controls (Plasma)1 - 10 µM
Refsum Disease (Plasma)>200 µM (can exceed 1 mM)[6]

Transcriptional Regulation

The expression of genes encoding the enzymes of the this compound metabolic pathway is tightly regulated at the transcriptional level, primarily by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[7][8]. The consensus PPRE sequence is typically a direct repeat of the sequence AGGTCA separated by a single nucleotide (DR1)[9].

While a direct, experimentally validated PPRE in the human PHYH gene promoter has not been definitively characterized, the regulation of peroxisomal β-oxidation enzymes by PPARα is well-established[7]. For instance, the promoter of the acyl-CoA oxidase 1 (ACOX1) gene, which is involved in the β-oxidation of straight-chain fatty acids, contains a functional PPRE[10]. The regulation of AMACR expression is more complex, with studies suggesting the involvement of a nonclassic CCAAT enhancer element[11]. Further research is needed to fully elucidate the specific PPREs and other regulatory elements governing the expression of all enzymes in the this compound pathway.

Transcriptional_Regulation Ligands Fatty Acids (e.g., Pristanic Acid) PPARa PPARα Ligands->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in gene promoter) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ACOX1, potentially PHYH, HACL1, AMACR) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Enzymes mRNA->Proteins Translation

Figure 3: Transcriptional regulation by PPARα.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

Objective: To obtain a fraction enriched in peroxisomes for subsequent enzymatic assays or metabolic studies.

Materials:

  • Fresh rat liver

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Differential centrifugation equipment

  • Density gradient solutions (e.g., Nycodenz or Percoll)

  • Ultracentrifuge

Procedure:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet a crude organellar fraction containing mitochondria, lysosomes, and peroxisomes.

  • Resuspend the pellet in a small volume of homogenization buffer and layer it onto a pre-formed density gradient.

  • Perform ultracentrifugation at high speed (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the peroxisomal fraction, which typically bands at a high density.

  • Assess the purity of the fraction by measuring the activity of marker enzymes for peroxisomes (e.g., catalase) and contaminating organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria).

Colorimetric Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

Objective: To measure the enzymatic activity of AMACR in a sample. This protocol is based on the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate[11][12].

Materials:

  • Purified AMACR or cell lysate containing AMACR

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Synthetic substrate: 2,4-dinitrophenyl 2-methyl-3-oxodecanoate-CoA

  • Microplate reader capable of measuring absorbance at 354 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the synthetic substrate in a microplate well.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately begin monitoring the increase in absorbance at 354 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance is due to the release of 2,4-dinitrophenolate.

  • The initial rate of the reaction is proportional to the AMACR activity.

  • A standard curve using known concentrations of 2,4-dinitrophenol (B41442) can be used to quantify the product formation.

  • Include appropriate controls, such as a reaction without the enzyme or with a heat-inactivated enzyme.

Quantification of Pristanoyl-CoA by LC-MS/MS

Objective: To accurately measure the concentration of pristanoyl-CoA in biological samples.

Materials:

  • Biological sample (e.g., isolated peroxisomes, cell lysate, tissue homogenate)

  • Internal standard (e.g., ¹³C-labeled pristanoyl-CoA)

  • Acetonitrile (B52724)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column

Procedure:

  • Sample Preparation:

    • To the biological sample, add a known amount of the internal standard.

    • Precipitate proteins by adding ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify pristanoyl-CoA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for pristanoyl-CoA would be from its precursor ion [M+H]⁺ to a specific product ion.

  • Data Analysis:

    • Calculate the concentration of pristanoyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of pristanoyl-CoA.

Chiral Separation of 2R- and 2S-Pristanoyl-CoA by HPLC

Objective: To separate the 2R and 2S enantiomers of pristanoyl-CoA for stereospecific analysis.

Materials:

  • Sample containing a mixture of pristanoyl-CoA enantiomers

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H)

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol, with a small percentage of a modifier like trifluoroacetic acid)

Procedure:

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.

  • Inject the sample onto the column.

  • The two enantiomers will interact differently with the chiral stationary phase, leading to their separation.

  • Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm for the adenine (B156593) base of CoA).

  • The retention times of the two peaks will correspond to the 2R and 2S enantiomers. The elution order will depend on the specific chiral stationary phase and mobile phase used.

  • Quantification can be achieved by integrating the peak areas.

Conclusion

The regulation of this compound metabolism is a complex process involving a cascade of enzymatic reactions and tight transcriptional control. A thorough understanding of these pathways is essential for developing effective diagnostic and therapeutic strategies for related metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricacies of this vital metabolic route. Further research into the specific kinetic properties of the human enzymes and the precise mechanisms of their transcriptional regulation will undoubtedly provide deeper insights into the pathophysiology of diseases like Adult Refsum disease and open new avenues for drug development.

References

Methodological & Application

Application Notes and Protocols for the Assay of 2R-Pristanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary phytanic acid. Its metabolism is crucial for lipid homeostasis, and defects in its processing are associated with several metabolic disorders. The initial step in the peroxisomal β-oxidation of pristanic acid involves its activation to pristanoyl-CoA. Naturally occurring pristanic acid is a racemic mixture of (2R)- and (2S)-pristanoyl-CoA. The peroxisomal β-oxidation pathway, however, is stereospecific for the (2S)-isomer. This necessitates the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, a reaction catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). Therefore, measuring the activity related to 2R-pristanoyl-CoA is critical for understanding the metabolic flux through this pathway and for investigating diseases associated with its dysfunction, such as prostate cancer, where AMACR is a significant biomarker.

These application notes provide detailed protocols for various methods to assay the activity related to this compound, catering to different research needs and available instrumentation.

Peroxisomal β-Oxidation Pathway for Pristanic Acid

The degradation of pristanic acid begins with its conversion to pristanoyl-CoA. The (2R)-epimer is then converted to the (2S)-epimer by AMACR, allowing it to enter the β-oxidation spiral.

Pristanic_Acid_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase Pristanoyl-CoA Synthetase 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_Synthetase->2R_Pristanoyl_CoA ATP, CoA AMACR α-Methylacyl-CoA Racemase (AMACR) 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA (2S)-Pristanoyl-CoA AMACR->2S_Pristanoyl_CoA Pristanoyl_CoA_Oxidase Pristanoyl-CoA Oxidase 2S_Pristanoyl_CoA->Pristanoyl_CoA_Oxidase Beta_Oxidation β-Oxidation Spiral (3 cycles) Pristanoyl_CoA_Oxidase->Beta_Oxidation H₂O₂ Products Propionyl-CoA + Acetyl-CoA + 4,8-Dimethylnonanoyl-CoA Beta_Oxidation->Products

Caption: Peroxisomal β-oxidation of pristanic acid.

Assay Methods for this compound Activity

Several direct and indirect methods can be employed to measure the activity related to this compound. The choice of assay depends on the specific research question, sample type, and available equipment.

Assay MethodPrincipleAnalytes MeasuredThroughputKey AdvantagesKey Limitations
Coupled Spectrophotometric Assay Enzymatic conversion of 2R- to 2S-pristanoyl-CoA is coupled to the oxidation of the 2S-isomer by pristanoyl-CoA oxidase, producing H₂O₂ which is detected colorimetrically.AMACR activity (indirectly)HighSimple, cost-effective, continuous monitoring.Indirect measurement, potential for interference.
LC-MS/MS Direct quantification of this compound, 2S-pristanoyl-CoA, and other metabolites by mass spectrometry.This compound, 2S-Pristanoyl-CoA, other acyl-CoAsMediumHigh specificity and sensitivity, multiplexing capability.Requires expensive instrumentation and expertise.
GC-MS Quantification of pristanic acid (after hydrolysis of CoA ester) by gas chromatography-mass spectrometry.Pristanic acidMediumWell-established for fatty acid analysis.Requires derivatization, indirect measure of CoA ester.
ELISA Immunoassay for the quantification of AMACR protein levels.AMACR proteinHighHigh sensitivity and specificity, commercially available kits.Measures protein level, not enzymatic activity.
Radiolabeled Assay Tracing the metabolic fate of radiolabeled pristanic acid or this compound.Radiolabeled metabolitesLowDirect measure of metabolic flux.Requires handling of radioactive materials.

Experimental Protocols

Coupled Spectrophotometric Assay for AMACR Activity

This assay indirectly measures the racemization of this compound by coupling the formation of 2S-pristanoyl-CoA to the activity of pristanoyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Spectrophotometric_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - this compound (Substrate) - Pristanoyl-CoA Oxidase - HRP - Chromogenic Substrate (e.g., ABTS) Start->Prepare_Reaction_Mixture Add_Sample Add Sample (e.g., cell lysate, purified enzyme) Prepare_Reaction_Mixture->Add_Sample Incubate Incubate at Controlled Temperature (e.g., 37°C) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength (e.g., 405 nm for ABTS) over time Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity (rate of change in absorbance) Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the coupled spectrophotometric assay.

Materials:

  • This compound (substrate)

  • Pristanoyl-CoA oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sample containing AMACR (e.g., cell lysate, tissue homogenate, or purified enzyme)

  • Spectrophotometer capable of kinetic measurements

Protocol:

  • Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, pristanoyl-CoA oxidase, HRP, and the chromogenic substrate at their final desired concentrations.

  • Pre-warm the reaction mix: Incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the sample containing AMACR to the pre-warmed master mix.

  • Measure absorbance: Immediately place the reaction mixture in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for oxidized ABTS) over a set period (e.g., 10-30 minutes).

  • Calculate activity: The rate of change in absorbance is proportional to the AMACR activity. A standard curve using known concentrations of H₂O₂ can be used for absolute quantification.

Quantitative Data (Typical Ranges):

  • Linear range: Dependent on enzyme concentration and substrate availability.

  • Sensitivity: In the low nanomolar range for H₂O₂ detection.

LC-MS/MS for this compound Quantification

This method allows for the direct and highly specific quantification of this compound and its stereoisomer 2S-pristanoyl-CoA.

LCMS_Workflow Start Start Sample_Homogenization Sample Homogenization (in cold buffer with internal standards) Start->Sample_Homogenization Protein_Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or perchloric acid) Sample_Homogenization->Protein_Precipitation Centrifugation Centrifugation to Pellet Precipitate Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC) (Reversed-phase C18 column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Materials:

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Biological sample (cells, tissue)

  • LC-MS/MS system with a C18 reversed-phase column

Protocol:

  • Sample Preparation:

    • Homogenize the biological sample in a cold buffer containing a known amount of internal standard.[1]

    • Precipitate proteins by adding cold acetonitrile (e.g., 3 volumes).[2]

    • Vortex and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate to improve ionization and peak shape.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for this compound, 2S-pristanoyl-CoA, and the internal standard.

  • Quantification:

    • Quantify the analytes by comparing the peak area ratios of the endogenous acyl-CoAs to their corresponding internal standards against a calibration curve.

Quantitative Data (Typical Performance):

  • Lower Limit of Quantification (LLOQ): Low fmol to pmol range.

  • Linearity: Typically spans 3-4 orders of magnitude.

  • Precision (CV%): <15%

GC-MS for Pristanic Acid Analysis

This method is suitable for the analysis of total pristanic acid content after hydrolysis from its CoA ester.

Protocol:

  • Sample Hydrolysis: Hydrolyze the acyl-CoA esters in the sample using a strong base (e.g., KOH in methanol) to release the free fatty acids.

  • Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the different FAMEs.

    • Detect and quantify the pristanic acid methyl ester using a mass spectrometer in selected ion monitoring (SIM) mode.

Quantitative Data (Example):

  • Linearity: A GC-MS method for pristanic acid showed a linear response from 0.032 to 9.951 μmol/L (R²=0.9999).[3][4]

ELISA for AMACR Protein Quantification

Commercially available ELISA kits provide a convenient way to measure the concentration of AMACR protein in various biological samples.

Protocol (Generalized):

  • Prepare Standards and Samples: Reconstitute the standard and prepare serial dilutions. Dilute samples as necessary.

  • Add to Plate: Add standards and samples to the wells of the antibody-coated microplate.

  • Incubate: Incubate the plate to allow the AMACR in the sample to bind to the capture antibody.

  • Add Detection Antibody: Wash the plate and add a biotinylated detection antibody.

  • Add Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate.

  • Add Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm.

  • Calculate Concentration: Determine the AMACR concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Data (from Commercial Kits):

  • Sensitivity (Detection Limit): Typically in the range of 0.05 to 0.1 ng/mL.[3][5]

  • Assay Range: Commonly from ~0.15 to 10 ng/mL.[3]

  • Intra-assay Precision (CV%): < 10%

  • Inter-assay Precision (CV%): < 12%

Data Presentation

Table 1: Quantitative Performance of AMACR ELISA Kits

ParameterTypical Value
Sensitivity 0.05 - 0.1 ng/mL
Assay Range 0.15 - 10 ng/mL
Intra-assay CV% < 10%
Inter-assay CV% < 12%

Table 2: Performance Characteristics of a GC-MS Method for Pristanic Acid

ParameterReported Value
Linear Range 0.032 - 9.951 µmol/L
Correlation Coefficient (R²) 0.9999

Table 3: Enzyme Kinetics of α-Methylacyl-CoA Racemase (AMACR)

SubstrateKm (µM)Vmax (nmol/min/mg)
(2R)-Pristanoyl-CoAData not consistently available in literature; requires empirical determination.Data not consistently available in literature; requires empirical determination.
Other 2-methylacyl-CoAsVaries depending on the specific substrate.Varies depending on the specific substrate.

Note: The kinetic parameters (Km and Vmax) for AMACR with this compound are not widely reported and should be determined empirically for the specific enzyme source and assay conditions.

Conclusion

The choice of assay for this compound activity depends on the specific research goals and available resources. The coupled spectrophotometric assay offers a simple and high-throughput method for screening AMACR activity. For precise and direct quantification of this compound and related metabolites, LC-MS/MS is the gold standard. GC-MS provides a robust method for total pristanic acid analysis, while ELISA is an excellent tool for quantifying AMACR protein levels. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for researchers in the fields of metabolism, cancer biology, and drug development.

References

Application Notes and Protocols for the Quantification of 2R-Pristanoyl-CoA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a branched-chain fatty acyl-CoA that plays a crucial role in peroxisomal metabolism. It is primarily derived from the alpha-oxidation of phytanic acid, a dietary branched-chain fatty acid. The metabolism of pristanoyl-CoA is of significant interest in the study of peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, where its accumulation serves as a key diagnostic marker.[1][2] This document provides detailed application notes and protocols for the sensitive and specific quantification of 2R-Pristanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is the initial product of phytanic acid alpha-oxidation. For it to be further metabolized via beta-oxidation, it must first be converted to its stereoisomer, 2S-Pristanoyl-CoA, by the enzyme α-methylacyl-CoA racemase (AMACR).[3] The subsequent beta-oxidation of 2S-Pristanoyl-CoA occurs within the peroxisome, yielding acetyl-CoA and propionyl-CoA.[4]

Peroxisomal Beta-Oxidation of this compound Phytanic Acid Phytanic Acid alpha_oxidation Alpha-Oxidation Phytanic Acid->alpha_oxidation 2R_Pristanoyl_CoA This compound alpha_oxidation->2R_Pristanoyl_CoA AMACR AMACR 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA 2S-Pristanoyl-CoA AMACR->2S_Pristanoyl_CoA beta_oxidation Peroxisomal Beta-Oxidation 2S_Pristanoyl_CoA->beta_oxidation Products Acetyl-CoA + Propionyl-CoA beta_oxidation->Products Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto LC Column Supernatant_Collection->Injection Chromatography Reversed-Phase Chromatography (C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

Application Notes and Protocols for Studying Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of peroxisomal beta-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for the breakdown of dietary branched-chain fatty acids like phytanic acid and pristanic acid. Dysregulation of this process is implicated in several severe metabolic disorders, including Zellweger spectrum disorders and Refsum disease, making its study critical for diagnostics and therapeutic development.[1][2][3][4][5]

Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Peroxisomes are essential cellular organelles that carry out a variety of metabolic functions, including the breakdown of very long-chain fatty acids and branched-chain fatty acids.[6][7] Unlike the beta-oxidation of straight-chain fatty acids that primarily occurs in mitochondria, the presence of a methyl group on the beta-carbon of branched-chain fatty acids necessitates an initial alpha-oxidation step within the peroxisome.[6][8] This process removes the methyl group, allowing the shortened fatty acid to then enter the beta-oxidation pathway.[6]

The core pathway involves the following key steps:

  • Alpha-oxidation: Phytanic acid, a 3-methyl branched-chain fatty acid, undergoes alpha-oxidation to yield pristanic acid and a molecule of CO2.[6][9]

  • Beta-oxidation: Pristanic acid, a 2-methyl branched-chain fatty acid, is then catabolized through several cycles of peroxisomal beta-oxidation.[6][9] This process is stereoselective, requiring the conversion of the (2R)-pristanoyl-CoA to the (2S)-isomer by the enzyme α-methylacyl-CoA racemase.[9]

  • Mitochondrial oxidation: The shortened acyl-CoAs generated from peroxisomal beta-oxidation are subsequently transported to the mitochondria for complete oxidation to CO2 and water.[10][11]

Dysfunction in any of these steps can lead to the accumulation of toxic branched-chain fatty acids, resulting in severe pathologies. Therefore, accurate and robust methods to study this pathway are essential for understanding disease mechanisms and for the development of novel therapeutic interventions.

Key Experimental Approaches

Several methodologies are employed to study the peroxisomal beta-oxidation of branched-chain fatty acids. The choice of method often depends on the specific research question, available equipment, and the biological system being investigated.

1. Stable Isotope-Labeled Substrate Analysis using Mass Spectrometry: This is a highly sensitive and specific method to trace the metabolic fate of branched-chain fatty acids.[12][13] Cells or isolated peroxisomes are incubated with a stable isotope-labeled substrate (e.g., deuterium-labeled phytanic acid or pristanic acid), and the downstream metabolites are then quantified by mass spectrometry. This allows for the direct measurement of pathway flux and the identification of specific enzymatic defects.[14]

2. Real-Time Metabolic Analysis using Seahorse XF Technology: The Agilent Seahorse XF Analyzer allows for the real-time measurement of oxygen consumption rate (OCR), providing an indirect measure of oxidative metabolism.[15][16] By providing specific substrates to isolated peroxisomes or intact cells, it is possible to assess the contribution of peroxisomal beta-oxidation to overall cellular respiration.[15][16]

3. Acylcarnitine Profiling: Analysis of acylcarnitine profiles in patient-derived samples (e.g., fibroblasts, plasma) can reveal the accumulation of specific intermediates of branched-chain fatty acid metabolism.[11][14] This technique is valuable for the diagnosis of peroxisomal disorders.[14]

Experimental Protocols

Protocol 1: Stable Isotope-Labeled Branched-Chain Fatty Acid Oxidation in Cultured Fibroblasts

This protocol describes the measurement of peroxisomal beta-oxidation of phytanic acid and pristanic acid in cultured human skin fibroblasts using deuterium-labeled substrates and analysis by tandem mass spectrometry.[14]

Materials:

  • Cultured human skin fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Deuterium-labeled [ω-2H6]phytanic acid and [ω-2H6]pristanic acid

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Internal standard: [ω-2H6]C11-carnitine

  • Tandem mass spectrometer

Procedure:

  • Cell Culture: Culture fibroblasts to confluence in T25 flasks.

  • Substrate Incubation:

    • Wash the cell monolayer twice with PBS.

    • Add 2 ml of culture medium containing 50 µM of either [ω-2H6]phytanic acid or [ω-2H6]pristanic acid.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Metabolite Extraction:

    • Collect the culture medium.

    • Add 1 ml of methanol containing the internal standard to the medium.

    • Vortex and centrifuge to pellet any debris.

  • Mass Spectrometry Analysis:

    • Analyze the supernatant by tandem mass spectrometry to quantify the formation of [ω-2H6]4,8-dimethylnonanoylcarnitine ([ω-2H6]C11-carnitine), a downstream product of both alpha- and beta-oxidation.[14]

  • Data Analysis: Normalize the amount of product formed to the total protein content of the cell lysate.

Protocol 2: Real-Time Measurement of Peroxisomal Beta-Oxidation using a Seahorse XF Analyzer

This protocol outlines a method for assessing the oxidative capacity of isolated peroxisomes using the Seahorse XF platform.[15][16]

Materials:

  • Isolated and purified peroxisomes from liver tissue

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Seahorse XF Base Medium

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

Procedure:

  • Peroxisome Isolation: Isolate peroxisomes from fresh or frozen liver tissue using differential centrifugation and a density gradient. Assess the purity of the peroxisomal fraction by immunoblotting for organelle-specific markers (e.g., catalase for peroxisomes, cytochrome C for mitochondria).[15]

  • Plate Coating and Seeding:

    • Coat the wells of a Seahorse XF microplate with an appropriate adhesive (e.g., Cell-Tak).

    • Seed approximately 30 µg of purified peroxisomes per well.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • Wash the seeded peroxisomes with Seahorse XF Base Medium.

    • Add Seahorse XF Base Medium supplemented with the fatty acid substrate (e.g., Palmitate-BSA) to the wells.

  • Seahorse XF Analysis:

    • Load the prepared microplate into the Seahorse XF Analyzer.

    • Run a pre-programmed assay protocol to measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation by the isolated peroxisomes. Compare the OCR in the presence and absence of the fatty acid substrate to determine the specific contribution of beta-oxidation.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Acylcarnitine Levels in Fibroblasts from Controls and Patients with Peroxisomal Disorders after Incubation with Labeled Substrates.

Cell LineSubstrate[ω-2H6]C11-carnitine (nmol/mg protein)
Control 1[ω-2H6]phytanic acid1.5 ± 0.2
Control 2[ω-2H6]phytanic acid1.7 ± 0.3
Refsum Disease[ω-2H6]phytanic acidNot detectable
Zellweger Syndrome[ω-2H6]phytanic acidNot detectable
Control 1[ω-2H6]pristanic acid2.1 ± 0.4
Control 2[ω-2H6]pristanic acid2.3 ± 0.3
Refsum Disease[ω-2H6]pristanic acid1.9 ± 0.2
Zellweger Syndrome[ω-2H6]pristanic acidNot detectable

Data are representative and presented as mean ± standard deviation.

Table 2: Oxygen Consumption Rate (OCR) in Isolated Peroxisomes.

ConditionOCR (pmol/min/µg protein)
Basal (no substrate)5.2 ± 0.8
+ Palmitate-BSA12.8 ± 1.5
+ Etomoxir (CPT1 inhibitor)12.5 ± 1.3

Data are representative and presented as mean ± standard deviation.

Visualizations

Visual diagrams are essential for understanding the complex pathways and experimental workflows involved in studying peroxisomal beta-oxidation.

Peroxisomal_Beta_Oxidation_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_acid Phytanic Acid (3-methyl) Alpha_Oxidation α-Oxidation Phytanic_acid->Alpha_Oxidation PHYH Pristanic_acid Pristanic Acid (2-methyl) Beta_Oxidation β-Oxidation (multiple cycles) Pristanic_acid->Beta_Oxidation ACOX2 Alpha_Oxidation->Pristanic_acid + CO2 Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Mito_Beta_Oxidation β-Oxidation Shortened_Acyl_CoA->Mito_Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of the peroxisomal and mitochondrial metabolism of branched-chain fatty acids.

Experimental_Workflow_Stable_Isotope Start Start: Cultured Fibroblasts Incubation Incubate with Deuterium-Labeled Phytanic/Pristanic Acid Start->Incubation Extraction Extract Metabolites from Culture Medium Incubation->Extraction Analysis Analyze by Tandem Mass Spectrometry Extraction->Analysis Quantification Quantify Labeled Acylcarnitines Analysis->Quantification End End: Assess Pathway Activity Quantification->End

Caption: Workflow for stable isotope tracing of branched-chain fatty acid oxidation.

Seahorse_Assay_Workflow Start Start: Isolate Peroxisomes Plate Seed Peroxisomes on Seahorse Plate Start->Plate Substrate Add Fatty Acid Substrate Plate->Substrate Analysis Measure Oxygen Consumption Rate (OCR) with Seahorse Analyzer Substrate->Analysis Data Analyze OCR to Determine Oxidation Rate Analysis->Data End End: Assess Peroxisomal Metabolic Function Data->End

Caption: Workflow for assessing peroxisomal beta-oxidation using the Seahorse XF Analyzer.

Conclusion

The study of peroxisomal beta-oxidation of branched-chain fatty acids is a dynamic and critical area of research. The protocols and methodologies outlined in these application notes provide a robust framework for investigating this pathway in both health and disease. By combining techniques such as stable isotope tracing and real-time metabolic analysis, researchers can gain valuable insights into the molecular mechanisms underlying peroxisomal disorders and pave the way for the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for 2R-Pristanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2R-Pristanoyl-CoA is the R-stereoisomer of pristanoyl-CoA, a key metabolic intermediate in the peroxisomal α- and β-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid derived from dietary sources. The metabolism of this compound is critically dependent on the enzyme α-methylacyl-CoA racemase (AMACR), which converts it to its S-stereoisomer, allowing it to proceed through the β-oxidation pathway. Dysregulation of this pathway is associated with several inherited metabolic disorders, such as adult Refsum disease. Furthermore, AMACR is notably overexpressed in various cancers, including prostate and colon cancer, making it a compelling target for therapeutic intervention.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to investigate peroxisomal fatty acid metabolism, screen for AMACR inhibitors, and explore its role in cancer cell biology and other cellular processes.

Biochemical Properties and Cellular Context

PropertyDescriptionReferences
Molecular Formula C40H72N7O17P3S[1]
Metabolic Pathway Peroxisomal α- and β-oxidation of phytanic acid.[2][3]
Key Enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[4]
Subcellular Localization Primarily in peroxisomes and mitochondria.[5]
Pathological Relevance Accumulation of phytanic acid and its derivatives is linked to Refsum disease. AMACR is overexpressed in several cancers.[4]

Applications in Cell Culture

Investigation of Peroxisomal β-Oxidation

Exogenous application of this compound can be used to probe the functionality of the peroxisomal β-oxidation pathway in cultured cells. This is particularly relevant for studying inherited metabolic disorders where this pathway is compromised.

Screening for AMACR Modulators

As this compound is a specific substrate for AMACR, it can be utilized in cell-based or in vitro assays to screen for inhibitors or activators of this enzyme.[4][6] Such compounds have potential therapeutic applications, particularly in oncology.

Studying Metabolic Dependencies in Cancer Cells

Given the overexpression of AMACR in certain cancers, this compound can be used to investigate the reliance of these cancer cells on branched-chain fatty acid metabolism for proliferation and survival.[4]

Elucidating Downstream Signaling Effects

The metabolic products of pristanoyl-CoA oxidation can influence cellular signaling. For instance, its precursor, phytanic acid, has been shown to be a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and can affect histone deacetylase (HDAC) activity. This compound can be used to explore these and other potential downstream effects.

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare this compound for administration to cultured cells. Long-chain acyl-CoAs are not readily soluble in aqueous media and require a carrier for efficient cellular uptake.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Ethanol (B145695)

  • Cell culture medium appropriate for the cell line

Procedure:

Method A: BSA Conjugation (Recommended)

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).

  • Prepare a this compound Stock Solution: Dissolve this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 10-20 mM).

  • Complex Formation: While vortexing the 10% BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically 2:1 to 4:1 of acyl-CoA to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization: Sterilize the this compound:BSA complex by passing it through a 0.22 µm syringe filter.

  • Working Solution: Dilute the complex in cell culture medium to the desired final concentration for treating the cells.

Method B: Ethanolic Suspension

  • Prepare a this compound Stock Solution: Dissolve this compound in 100% ethanol to a high concentration (e.g., 50 mM).

  • Working Solution: Directly before use, dilute the ethanolic stock solution into pre-warmed cell culture medium to the final desired concentration. Ensure the final ethanol concentration in the medium is non-toxic to the cells (typically <0.1%).

  • Control: Prepare a vehicle control with the same final concentration of ethanol in the cell culture medium.

Note: The BSA conjugation method is generally preferred as it mimics the physiological transport of fatty acids and can improve cellular uptake and reduce cytotoxicity.[7]

Protocol 2: In Vitro AMACR Activity Assay for Inhibitor Screening

Objective: To screen for potential inhibitors of AMACR using this compound as a substrate. This protocol is adapted from high-throughput screening assays for AMACR inhibitors.[4][8]

Materials:

  • Purified recombinant AMACR enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Detection reagent for Coenzyme A (CoA) release (e.g., DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)])

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute the purified AMACR enzyme in the assay buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (potential inhibitors) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the AMACR enzyme solution to each well (except for the negative control wells).

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add this compound to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Add the CoA detection reagent (e.g., DTNB) to each well. The product of the racemization reaction is further processed in a coupled reaction that releases free CoA, which then reacts with DTNB to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for active compounds.

Protocol 3: Analysis of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Objective: To determine if this compound or its metabolites can activate PPARα in cultured cells.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • PPARα reporter plasmid (containing a PPAR response element linked to a luciferase reporter gene)

  • Transfection reagent

  • This compound:BSA complex

  • Positive control (e.g., GW7647)

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound:BSA complex or the positive control. Include a vehicle control (BSA alone).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity).

  • Data Analysis: Express the results as fold induction over the vehicle control.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Cell Culture
ApplicationCell TypeConcentration Range (µM)Incubation TimeExpected Outcome
Peroxisomal β-oxidation studies Fibroblasts, Hepatocytes10 - 10024 - 72 hoursIncreased levels of β-oxidation products (e.g., acetyl-CoA, propionyl-CoA).
AMACR inhibitor screening Prostate cancer cells (e.g., LNCaP, PC-3)1 - 5048 - 72 hoursReduced cell proliferation in AMACR-dependent cells when co-treated with an inhibitor.
PPARα activation assay HepG2, Huh725 - 20024 hoursIncreased reporter gene expression.
HDAC activity modulation Neuronal cell lines (e.g., SH-SY5Y)50 - 25024 - 48 hoursChanges in histone acetylation status.

Visualizations

Signaling Pathways and Experimental Workflows

Peroxisomal_Beta_Oxidation_of_Pristanoyl_CoA Phytanic Acid Phytanic Acid Pristanic Acid Pristanic Acid Phytanic Acid->Pristanic Acid α-oxidation This compound This compound Pristanic Acid->this compound Acyl-CoA Synthetase AMACR AMACR This compound->AMACR 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA AMACR->2S-Pristanoyl-CoA Racemization Beta-Oxidation Beta-Oxidation 2S-Pristanoyl-CoA->Beta-Oxidation Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Beta-Oxidation->Propionyl-CoA + Acetyl-CoA

Caption: Metabolic pathway of this compound in peroxisomes.

AMACR_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified AMACR Purified AMACR Incubate Enzyme + Compound Incubate Enzyme + Compound Purified AMACR->Incubate Enzyme + Compound Test Compounds Test Compounds Test Compounds->Incubate Enzyme + Compound This compound (Substrate) This compound (Substrate) Add Substrate Add Substrate This compound (Substrate)->Add Substrate Incubate Enzyme + Compound->Add Substrate Enzymatic Reaction Enzymatic Reaction Add Substrate->Enzymatic Reaction Detect CoA Release Detect CoA Release Enzymatic Reaction->Detect CoA Release Measure Signal Measure Signal Detect CoA Release->Measure Signal Calculate % Inhibition Calculate % Inhibition Measure Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for an in vitro AMACR inhibitor screening assay.

PPARa_Activation_Signaling This compound This compound Metabolism Metabolism This compound->Metabolism Metabolites Metabolites Metabolism->Metabolites PPARa PPARa Metabolites->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Transcription Gene Transcription PPRE->Gene Transcription

Caption: Potential signaling pathway for PPARα activation.

References

Application of 2R-Pristanoyl-CoA in Drug Discovery for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A key metabolic alteration observed in prostate cancer is the upregulation of the peroxisomal β-oxidation of branched-chain fatty acids. A pivotal enzyme in this pathway is α-methylacyl-CoA racemase (AMACR), which is consistently overexpressed in prostate cancer cells compared to benign prostatic tissue.[1][2][3][4][5][6][7] AMACR is responsible for the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, a necessary step for its subsequent β-oxidation.[8] This heightened metabolic pathway presents a promising therapeutic target for the development of novel anti-cancer agents. These application notes provide an overview of the role of the 2R-Pristanoyl-CoA/AMACR axis in prostate cancer and protocols for evaluating potential therapeutic inhibitors.

The Role of this compound and AMACR in Prostate Cancer

Phytanic acid, a branched-chain fatty acid obtained from dietary sources such as red meat and dairy products, is a precursor to pristanic acid.[1][2][3] Pristanic acid is converted to pristanoyl-CoA, which exists as two stereoisomers: (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA. While (2S)-pristanoyl-CoA can directly enter the β-oxidation spiral, (2R)-pristanoyl-CoA cannot. AMACR facilitates the conversion of the (2R) form to the (2S) form, thereby enabling its metabolism.[8]

In prostate cancer, the overexpression of AMACR leads to an enhanced flux through this metabolic pathway, providing the cancer cells with a source of energy and potentially contributing to their growth and survival.[9][10][11] Therefore, inhibiting AMACR is a rational strategy to disrupt this metabolic advantage and selectively target prostate cancer cells.

Key Concepts for Drug Discovery

  • AMACR as a Therapeutic Target: The consistent and high-level expression of AMACR in prostate tumors makes it an attractive and specific target for therapeutic intervention.[5][7][12][13][14]

  • Inhibitor Development: The development of small molecule inhibitors that can block the active site of AMACR is a primary focus of drug discovery efforts.

  • Biomarker Potential: AMACR is also utilized as a diagnostic and prognostic biomarker for prostate cancer.[6][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the AMACR pathway and its inhibition in the context of prostate cancer.

Table 1: Expression of AMACR in Prostate Tissues

Tissue TypeAMACR Expression LevelFold Change (Tumor vs. Normal)Reference
Normal Prostate EpitheliumLow / Undetectable-[6]
High-Grade Prostatic Intraepithelial Neoplasia (HGPIN)HighSignificantly higher than normal[6]
Primary Prostate CarcinomaHigh~9-fold increase in mRNA[6]
Metastatic Prostate CancerHighStrongly positive[6]

Table 2: Potency of Selected AMACR Inhibitors

InhibitorTypeKi or IC50Cell LineReference
N-methylthiocarbamate derivativerationally designed inhibitorKi = 98 nMHEK293 (human AMACR)[12][13]
2-(phenylthio)propanoyl-CoA derivativesrationally designed inhibitorIC50 = 22-100 nM-[16]
Trifluoroibuprofen (TFIP)Ibuprofen derivativeNot specifiedLNCaP, PC3, DU145[17]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved.

Peroxisomal_Beta_Oxidation_of_Pristanic_Acid cluster_diet Dietary Intake cluster_peroxisome Peroxisome Phytanic Acid Phytanic Acid Pristanic Acid Pristanic Acid Phytanic Acid->Pristanic Acid α-oxidation This compound This compound Pristanic Acid->this compound Pristanoyl-CoA Synthetase Pristanoyl-CoA Synthetase Pristanoyl-CoA Synthetase 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA This compound->2S-Pristanoyl-CoA AMACR AMACR AMACR Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation 2S-Pristanoyl-CoA->Peroxisomal Beta-Oxidation Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA

Caption: Metabolic pathway of pristanic acid in the peroxisome.

AMACR_Inhibition_Strategy This compound This compound AMACR AMACR This compound->AMACR 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA AMACR->2S-Pristanoyl-CoA Conversion Blocked_Conversion Blocked Conversion AMACR->Blocked_Conversion Reduced_Beta_Oxidation Reduced Energy Production 2S-Pristanoyl-CoA->Reduced_Beta_Oxidation AMACR_Inhibitor AMACR_Inhibitor AMACR_Inhibitor->AMACR Prostate_Cancer_Cell Prostate Cancer Cell Reduced_Beta_Oxidation->Prostate_Cancer_Cell Inhibition_of_Growth Inhibition_of_Growth Prostate_Cancer_Cell->Inhibition_of_Growth

Caption: Strategy for inhibiting prostate cancer growth via AMACR.

Experimental Protocols

Protocol 1: In Vitro AMACR Enzyme Activity Assay

This protocol is designed to measure the racemase activity of AMACR and to evaluate the potency of potential inhibitors.

Materials:

  • Recombinant human AMACR

  • (2R)-Pristanoyl-CoA (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Pristanoyl-CoA oxidase (ACOX3)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 530/590 nm)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Recombinant human AMACR

    • Test compound at various concentrations (or vehicle control)

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding (2R)-Pristanoyl-CoA.

  • Immediately add the detection mix containing ACOX3, HRP, and Amplex Red. ACOX3 will oxidize the (2S)-pristanoyl-CoA produced by AMACR, generating H₂O₂. HRP then uses H₂O₂ to oxidize Amplex Red to the fluorescent product, resorufin.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

  • Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AMACR_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AMACR, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Add AMACR and Inhibitor to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add (2R)-Pristanoyl-CoA to initiate reaction Pre_incubation->Add_Substrate Add_Detection_Mix Add Detection Mix (ACOX3, HRP, Amplex Red) Add_Substrate->Add_Detection_Mix Measure_Fluorescence Measure Fluorescence (Ex/Em = 530/590 nm) Add_Detection_Mix->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro AMACR enzyme activity assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to assess the effect of AMACR inhibitors on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (potential AMACR inhibitors)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) for the test compound.

Protocol 3: Western Blot Analysis of AMACR Expression

This protocol is for confirming the expression of AMACR in prostate cancer cell lines or tissues.

Materials:

  • Prostate cancer cell lysates or tissue homogenates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AMACR

  • Secondary antibody (HRP-conjugated)

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AMACR antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Conclusion

The metabolic pathway involving this compound and the enzyme AMACR represents a compelling target for the development of novel therapeutics for prostate cancer. The consistent overexpression of AMACR in tumor cells provides a therapeutic window for selective targeting. The protocols and information provided herein offer a framework for researchers and drug development professionals to investigate and exploit this pathway in the ongoing effort to combat prostate cancer.

References

handling and storage of 2R-Pristanoyl-CoA in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2R-Pristanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester that plays a crucial role in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid is derived from the dietary branched-chain fatty acid phytanic acid. The metabolism of these branched-chain fatty acids is of significant interest in various metabolic disorders. Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reliable experimental outcomes. These application notes provide detailed protocols for the handling, storage, and use of this compound in common laboratory assays.

Handling and Storage of this compound

Proper handling and storage are paramount to prevent the degradation of this compound. Coenzyme A (CoA) and its long-chain acyl esters are susceptible to hydrolysis, particularly at basic pH, and oxidation.

General Handling Recommendations:

  • Protection from Light: Store this compound in a sealed container, protected from light.

  • Inert Atmosphere: For long-term storage of dry powder, consider flushing the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot stock solutions into single-use volumes.

Storage Conditions
Storage TypeTemperatureDurationNotes
Dry Powder -20°CUp to 6 monthsUp to 5% decomposition may occur. For longer-term storage, -80°C is recommended.
-80°C> 6 monthsPreferred for long-term stability.
Aqueous Stock Solution -20°CUp to 1 monthShould be stored at a pH between 2 and 6. Avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage of solutions.

Note: Aqueous solutions of coenzyme A esters are unstable at basic pH. It is advisable to prepare and store stock solutions in a buffer with a pH of 2-6. The formation of CoA disulfides can occur in the presence of atmospheric oxygen, which can be reversed using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.

Solubility
SolventSolubilityNotes
Water Soluble (up to 50 mg/mL for Coenzyme A free acid)It is recommended to prepare fresh aqueous solutions for immediate use. Heat and/or sonication may be required for complete dissolution.
Organic Solvents Generally soluble in solvents like ethanol, chloroform, acetone, and benzene.Specific solubility data for this compound is not readily available. It is advisable to test solubility on a small scale.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (dry powder)

  • Sterile, nuclease-free water or a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of solvent needed to achieve the desired stock concentration.

  • Add the appropriate volume of sterile water or buffer to the vial.

  • Vortex gently until the powder is dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 1: In Vitro Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity

This protocol describes a coupled enzymatic assay to measure the activity of alpha-methylacyl-CoA racemase (AMACR), which catalyzes the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer. The production of the (2S)-isomer is coupled to its oxidation by a stereospecific acyl-CoA oxidase, and the resulting hydrogen peroxide is measured.

Materials:

  • This compound

  • Purified AMACR enzyme or cell/tissue homogenate

  • Pristanoyl-CoA oxidase (or a suitable 2S-methyl-branched-chain acyl-CoA oxidase)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.01% Triton X-100)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound as described above.

    • Prepare working solutions of AMACR, pristanoyl-CoA oxidase, HRP, and the peroxidase substrate in the assay buffer. The optimal concentrations of each enzyme should be determined empirically.

  • Set up the Reaction:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Pristanoyl-CoA oxidase

      • HRP

      • Peroxidase substrate

      • AMACR enzyme or sample

    • Include appropriate controls:

      • No-AMACR control (to measure background oxidation of any contaminating (2S)-isomer).

      • No-substrate control (to measure background signal).

  • Initiate the Reaction:

    • Add the this compound working solution to each well to start the reaction.

  • Measure the Signal:

    • Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at the appropriate wavelength for the chosen substrate.

    • Take readings kinetically over a set period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in signal per unit time) for each sample.

    • Subtract the rate of the no-AMACR control from the sample rates to determine the AMACR-specific activity.

    • Relate the signal to the concentration of H₂O₂ produced using a standard curve.

Protocol 2: Peroxisomal Beta-Oxidation of this compound

This protocol outlines a method to measure the beta-oxidation of this compound in isolated peroxisomes or cell homogenates. The assay measures the reduction of NAD⁺ to NADH, which is a product of the beta-oxidation cycle.

Materials:

  • This compound

  • Isolated peroxisomes or cell/tissue homogenate

  • NAD⁺

  • Coenzyme A (CoA-SH)

  • ATP and MgCl₂ (if starting from pristanic acid)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare working solutions of NAD⁺, and CoA-SH in the assay buffer.

  • Set up the Reaction:

    • In a UV-transparent microplate, add the following to each well:

      • Assay buffer

      • NAD⁺

      • CoA-SH

      • Isolated peroxisomes or cell homogenate

    • Include appropriate controls:

      • No-substrate control.

      • No-peroxisome/homogenate control.

  • Initiate the Reaction:

    • Add the this compound working solution to each well.

  • Measure NADH Production:

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Take readings kinetically over a set period.

  • Data Analysis:

    • Calculate the rate of NADH production (change in A340 per unit time).

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of beta-oxidation.

Signaling Pathways and Workflows

Peroxisomal Beta-Oxidation of this compound

The metabolism of this compound is a key step in the breakdown of branched-chain fatty acids. The following diagram illustrates the initial steps of this pathway.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA This compound AMACR α-Methylacyl-CoA Racemase (AMACR) 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA 2S-Pristanoyl-CoA AMACR->2S_Pristanoyl_CoA ACOX Acyl-CoA Oxidase 2S_Pristanoyl_CoA->ACOX trans_2_enoyl_CoA trans-2,3-dehydro- pristanoyl-CoA ACOX->trans_2_enoyl_CoA Beta_Oxidation_Cycle Further rounds of β-oxidation trans_2_enoyl_CoA->Beta_Oxidation_Cycle

Initial steps in the peroxisomal beta-oxidation of this compound.
Experimental Workflow for AMACR Activity Assay

The following diagram outlines the general workflow for the coupled enzymatic assay to determine AMACR activity.

AMACR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound - AMACR enzyme/sample - Coupled enzymes & substrate Start->Prepare_Reagents Setup_Reaction Set up reaction in 96-well plate (including controls) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate reaction by adding This compound Setup_Reaction->Initiate_Reaction Measure_Signal Measure fluorescence/absorbance kinetically Initiate_Reaction->Measure_Signal Analyze_Data Analyze data: - Calculate reaction rates - Determine specific activity Measure_Signal->Analyze_Data End End Analyze_Data->End

General workflow for the AMACR coupled enzyme assay.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal in AMACR assay Inactive AMACR enzymeUse a fresh enzyme preparation. Verify enzyme activity with a positive control.
Inactive coupled enzymes (oxidase, HRP)Use fresh enzyme preparations. Ensure proper storage conditions were maintained.
Degraded this compound substrateUse a fresh aliquot of the substrate. Verify substrate integrity if possible.
Incorrect buffer pH or compositionOptimize the assay buffer pH and ionic strength.
High background signal Contamination of this compound with the (2S)-isomerThis will be detected in the no-AMACR control. If high, consider purifying the substrate or obtaining it from a different source.
Spontaneous degradation of the substrate or probeRun a no-enzyme control to assess the stability of the reagents under assay conditions.
Inconsistent results in beta-oxidation assay Variable integrity of isolated peroxisomesEnsure a consistent and gentle isolation procedure. Use freshly isolated organelles.
Limiting concentrations of cofactors (NAD⁺, CoA)Ensure that cofactors are present in excess.
Presence of inhibitors in the samplePerform a spike-and-recovery experiment to check for inhibition.

These application notes and protocols provide a comprehensive guide for the handling, storage, and utilization of this compound in a laboratory setting. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental results.

Application Notes and Protocols for a Coupled Enzyme Assay to Determine α-Methylacyl-CoA Racemase (AMACR) Activity using 2R-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is a crucial enzyme in the peroxisomal beta-oxidation of branched-chain fatty acids and bile acid intermediates.[1][2][3][4] It catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers, a necessary step for their subsequent degradation.[2][5] AMACR is significantly overexpressed in prostate cancer and other malignancies, making it a valuable biomarker and a potential therapeutic target.[1][6][7][8] This document provides detailed protocols for a continuous coupled enzyme assay to measure AMACR activity using 2R-Pristanoyl-CoA as a substrate.

The assay is based on a two-step enzymatic reaction. First, AMACR converts (2R)-Pristanoyl-CoA to (2S)-Pristanoyl-CoA. Subsequently, the stereospecific peroxisomal acyl-coenzyme A oxidase 3 (ACOX3) oxidizes the newly formed (2S)-Pristanoyl-CoA, producing hydrogen peroxide (H₂O₂).[9][10][11] The rate of H₂O₂ production, which is directly proportional to AMACR activity, can be monitored using various methods, including electrochemical detection or a colorimetric assay involving horseradish peroxidase (HRP) and a suitable chromogenic substrate.[9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of AMACR and the workflow of the coupled enzyme assay.

AMACR_Metabolic_Pathway cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid VLCFA_CoA_Synthetase VLCFA-CoA Synthetase Pristanic_Acid->VLCFA_CoA_Synthetase + CoA, ATP, Mg²⁺ R_Pristanoyl_CoA (2R)-Pristanoyl-CoA VLCFA_CoA_Synthetase->R_Pristanoyl_CoA AMACR AMACR R_Pristanoyl_CoA->AMACR S_Pristanoyl_CoA (2S)-Pristanoyl-CoA AMACR->S_Pristanoyl_CoA ACOX3 ACOX3 S_Pristanoyl_CoA->ACOX3 Beta_Oxidation β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation H2O2 H₂O₂ ACOX3->H2O2

Caption: Metabolic role of AMACR in the peroxisomal β-oxidation of pristanic acid.

Coupled_Enzyme_Assay_Workflow cluster_workflow Experimental Workflow Start Start: Prepare Reagents Incubate Incubate Sample with (2R)-Pristanoyl-CoA Start->Incubate AMACR_Reaction AMACR converts (2R) to (2S)-Pristanoyl-CoA Incubate->AMACR_Reaction Coupling_Reaction Add ACOX3 and Detection Reagents (e.g., HRP + Chromogen) AMACR_Reaction->Coupling_Reaction H2O2_Production ACOX3 oxidizes (2S)-Pristanoyl-CoA, producing H₂O₂ Coupling_Reaction->H2O2_Production Detection Measure Signal (Absorbance/Fluorescence/Current) H2O2_Production->Detection Analysis Analyze Data: Calculate AMACR Activity Detection->Analysis End End Analysis->End

Caption: Workflow for the coupled AMACR enzyme assay.

Experimental Protocols

This section provides a detailed protocol for a colorimetric coupled enzyme assay for AMACR activity in a 96-well plate format.

Materials and Reagents:

  • Recombinant human AMACR (or sample containing AMACR)

  • (2R)-Pristanoyl-CoA (substrate)

  • Peroxisomal Acyl-CoA Oxidase 3 (ACOX3)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or other suitable chromogenic/fluorogenic HRP substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader capable of measuring fluorescence or absorbance

Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of (2R)-Pristanoyl-CoA in the assay buffer.

    • Prepare a stock solution of Amplex Red in DMSO.

    • Prepare working solutions of AMACR, ACOX3, and HRP in the assay buffer. Keep all enzyme solutions on ice.

  • Assay Reaction Mixture:

    • Prepare a master mix containing the assay buffer, ACOX3, HRP, and Amplex Red. The final concentrations should be optimized, but typical starting concentrations are provided in the table below.

    • Add the master mix to the wells of the 96-well plate.

  • Initiation of the Reaction:

    • Add the sample containing AMACR (or purified AMACR for standard curve) to the wells.

    • To initiate the reaction, add (2R)-Pristanoyl-CoA to each well. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation and Measurement:

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm for Amplex Red) or absorbance at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each sample, plot the fluorescence or absorbance values against time.

    • Determine the initial reaction rate (V₀) from the linear portion of the curve.

    • The AMACR activity is proportional to this rate. A standard curve using known concentrations of purified AMACR can be used to quantify the activity in unknown samples.

Controls:

  • No AMACR control: To measure background signal in the absence of AMACR activity.

  • No (2R)-Pristanoyl-CoA control: To ensure the signal is dependent on the substrate.

  • No ACOX3 control: To confirm that the measured H₂O₂ is a result of the coupled reaction.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and conditions used in the AMACR coupled enzyme assay. These values may require optimization depending on the specific experimental setup.

Table 1: Typical Reagent Concentrations

ReagentTypical Final ConcentrationSource/Reference
(2R)-Pristanoyl-CoA50 - 150 µM[6][12]
AMACR0.1 - 0.5 µM[6]
ACOX3Excess (to ensure the second reaction is not rate-limiting)[9][10]
HRPExcess[10]
Amplex Red50 µM

Table 2: Experimental Conditions

ParameterValueSource/Reference
Assay Buffer50 mM Potassium Phosphate, pH 7.4
Temperature37°C
Incubation Time30 - 60 minutes (kinetic measurement)[12]
Final Reaction Volume100 - 200 µL
Detection WavelengthEx/Em: 530-560/590 nm (Amplex Red)

Troubleshooting and Considerations

  • High Background Signal: This could be due to contamination of reagents with H₂O₂ or auto-oxidation of the substrate. Ensure fresh reagents are used. Including a catalase control can help diagnose H₂O₂ contamination.

  • Low Signal: The concentration of one or more enzymes may be too low. Optimize the concentrations of AMACR, ACOX3, and HRP. Ensure the substrate concentration is not limiting.

  • Non-linear Reaction Rate: This may occur if the substrate is depleted or if there is enzyme instability. Use a lower concentration of AMACR or a shorter reaction time to measure the initial rate.

  • Inhibitors: The sample matrix may contain inhibitors of AMACR, ACOX3, or HRP. Diluting the sample or using appropriate purification steps may be necessary.

Conclusion

The coupled enzyme assay described provides a robust and sensitive method for measuring AMACR activity. It is amenable to a high-throughput format, making it suitable for screening potential AMACR inhibitors for drug development. Careful optimization of reagent concentrations and experimental conditions is essential for obtaining accurate and reproducible results.

References

Application Note: HPLC-Based Separation of 2R and 2S-Pristanoyl-CoA Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the separation of 2R and 2S-pristanoyl-CoA diastereomers. Pristanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, and the stereochemistry at the C-2 position is critical for its subsequent enzymatic degradation. The described method utilizes a chiral stationary phase to achieve baseline separation of the two diastereomers, enabling their accurate quantification in research and clinical settings. This protocol is intended for researchers, scientists, and drug development professionals working on peroxisomal disorders and lipid metabolism.

Introduction

Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary intake of phytanic acid. Its metabolism occurs primarily in peroxisomes via beta-oxidation. The initial activation of pristanic acid to pristanoyl-CoA is followed by a series of enzymatic reactions. A crucial step in this pathway is the stereospecificity of the enzyme acyl-CoA oxidase, which only recognizes the (2S)-pristanoyl-CoA isomer as a substrate. The (2R)-pristanoyl-CoA isomer must first be converted to its S-form by the enzyme α-methylacyl-CoA racemase (AMACR) to enter the beta-oxidation spiral.

Defects in this metabolic pathway, such as deficiencies in AMACR or other peroxisomal enzymes, can lead to the accumulation of pristanic acid and its derivatives, resulting in severe inherited metabolic disorders like Zellweger spectrum disorders and Adult Refsum disease. Therefore, the ability to separate and quantify the 2R and 2S diastereomers of pristanoyl-CoA is essential for diagnosing these conditions, understanding their pathophysiology, and developing potential therapeutic interventions. This application note provides a detailed protocol for the chiral HPLC-based separation of these two important diastereomers.

Metabolic Pathway of Pristanoyl-CoA

Pristanoyl-CoA Metabolism Pristanic Acid Pristanic Acid Pristanoyl-CoA Synthetase Pristanoyl-CoA Synthetase Pristanic Acid->Pristanoyl-CoA Synthetase 2R,2S-Pristanoyl-CoA 2R,2S-Pristanoyl-CoA Pristanoyl-CoA Synthetase->2R,2S-Pristanoyl-CoA 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA 2R,2S-Pristanoyl-CoA->2S-Pristanoyl-CoA (2S isomer) 2R-Pristanoyl-CoA This compound 2R,2S-Pristanoyl-CoA->this compound (2R isomer) AMACR α-methylacyl-CoA racemase (AMACR) AMACR->2S-Pristanoyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase 2S-Pristanoyl-CoA->Acyl-CoA Oxidase This compound->AMACR Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Acyl-CoA Oxidase->Peroxisomal Beta-Oxidation

Caption: Metabolic fate of 2R and 2S-pristanoyl-CoA isomers.

Experimental Protocol

This protocol describes a representative method for the separation of 2R and 2S-pristanoyl-CoA using chiral stationary phase HPLC.

1. Sample Preparation (from cultured cells or tissue homogenates)

1.1. Homogenize cell pellets or minced tissue in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4). 1.2. Perform a solid-phase extraction (SPE) to isolate the acyl-CoA fraction. A C18 SPE cartridge is recommended. 1.2.1. Condition the SPE cartridge with methanol (B129727) followed by equilibration with the homogenization buffer. 1.2.2. Load the sample homogenate onto the cartridge. 1.2.3. Wash the cartridge with buffer to remove unbound contaminants. 1.2.4. Elute the acyl-CoA fraction with an appropriate solvent (e.g., methanol or acetonitrile). 1.3. Evaporate the eluate to dryness under a stream of nitrogen. 1.4. Reconstitute the dried extract in the HPLC mobile phase for analysis.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A chiral stationary phase (CSP) column is required. A cyclodextrin-based column, such as a β-cyclodextrin bonded to silica, is a good starting point for method development.

    • Alternative: A Pirkle-type chiral column can also be evaluated.

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier. A typical starting condition could be:

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 10% B

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)

  • Injection Volume: 20 µL

Experimental Workflow

Application Notes and Protocols for Metabolic Tracing with Radiolabeled 2R-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled 2R-pristanoyl-CoA is a critical tool for investigating the intricacies of peroxisomal β-oxidation, a key metabolic pathway for branched-chain fatty acids. Its use in metabolic tracing studies allows for the precise tracking of its catabolism, providing valuable insights into enzyme kinetics, metabolic flux, and the pathophysiology of various metabolic disorders. These application notes provide an overview of its utility and detailed protocols for its use in research and drug development.

Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the α-oxidation of phytanic acid, which is obtained from dietary sources.[1][2] Once formed, pristanic acid is activated to its CoA ester, pristanoyl-CoA, and subsequently undergoes β-oxidation within peroxisomes.[1][2] The study of this pathway is particularly relevant for understanding a group of genetic disorders known as peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, where the β-oxidation of pristanic acid is impaired, leading to its accumulation.[3][4]

The natural form of pristanoyl-CoA is a racemic mixture of 2R- and 2S-stereoisomers. The enzyme α-methylacyl-CoA racemase (AMACR) is responsible for the conversion of the 2R-isomer to the 2S-isomer, which is the substrate for the subsequent enzyme in the β-oxidation pathway, branched-chain acyl-CoA oxidase.[5] Therefore, tracing the metabolic fate of radiolabeled this compound can provide specific information on the activity of AMACR and the subsequent steps of peroxisomal β-oxidation.

Applications

The use of radiolabeled this compound in metabolic tracing has several important applications in biomedical research and drug development:

  • Elucidation of Metabolic Pathways: Tracing the radiolabel from this compound through the peroxisomal β-oxidation pathway allows for the identification and quantification of metabolic intermediates and end products. This helps in confirming the sequence of enzymatic reactions and understanding the regulation of the pathway.

  • Diagnosis and Study of Peroxisomal Disorders: Inborn errors of metabolism, such as Zellweger syndrome and α-methylacyl-CoA racemase deficiency, are characterized by defects in peroxisomal β-oxidation.[6][7] Assays using radiolabeled pristanic acid (the precursor to pristanoyl-CoA) are a reliable tool for diagnosing these disorders in cultured fibroblasts by measuring the rate of its oxidation.[2][8]

  • Drug Discovery and Development: New therapeutic agents aimed at modulating fatty acid metabolism can be evaluated for their effects on the peroxisomal β-oxidation of this compound. This can be particularly relevant for drugs targeting metabolic diseases or cancers where alterations in fatty acid metabolism are observed.

  • Understanding Cellular and Tissue-Specific Metabolism: The fate of radiolabeled this compound can be investigated in different cell types and tissues to understand the tissue-specific regulation and importance of peroxisomal β-oxidation.

Data Presentation

The following tables summarize quantitative data from metabolic tracing studies using radiolabeled pristanic acid, the direct precursor to pristanoyl-CoA. This data provides insights into the rate of its metabolism and the distribution of its metabolic products in different biological systems.

Table 1: Oxidation of [U-³H]-Pristanic Acid in Cultured Human Fibroblasts

Cell TypeRate of Pristanic Acid Degradation (pmol/h per mg protein)
Healthy Control Fibroblasts60 times the rate of [U-³H]-phytanic acid degradation
Zellweger Syndrome FibroblastsDegradation of both phytanic and pristanic acid was deficient
Infantile Refsum Disease FibroblastsDegradation of both phytanic and pristanic acid was deficient

Data adapted from studies on the degradation of radiolabeled pristanic acid in cultured fibroblasts from healthy individuals and patients with peroxisomal disorders.[9]

Table 2: Metabolic Fate of [1-¹⁴C]Palmitate in Rat Brain Following Intravenous Injection

Time After InjectionTotal Brain Radioactivity (% of injected dose/g)Distribution in Aqueous Fraction (% of total brain radioactivity)Distribution in Lipid & Protein Fractions (% of total brain radioactivity)
15 min - 1 hPeak-Maximally labeled
4 hDeclining27%73%
20 hFurther Declining15%85%
44 hLow10%90%

This table illustrates the general fate of a long-chain fatty acid in the brain, with a significant portion being oxidized and the rest incorporated into stable cellular components. While not specific to pristanoyl-CoA, it provides a model for the potential distribution of its radiolabeled catabolites.[10]

Experimental Protocols

Protocol 1: Synthesis of Radiolabeled Acyl-CoA Thioesters

Materials:

Procedure:

  • Activation of [1-¹⁴C]-Pristanic Acid:

    • In a dry glass vial under an inert atmosphere (dry nitrogen or argon), dissolve [1-¹⁴C]-pristanic acid in anhydrous THF.

    • Add a molar excess (e.g., 1.5 equivalents) of CDI to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the imidazolide (B1226674) intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A (free acid) in a minimal amount of water or a suitable buffer.

    • Slowly add the Coenzyme A solution to the activated [1-¹⁴C]-pristanoate solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • The resulting [1-¹⁴C]-pristanoyl-CoA can be purified by reverse-phase HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile (B52724) in a buffer (e.g., ammonium (B1175870) acetate) to separate the product from unreacted starting materials and byproducts.

    • Collect fractions and monitor the elution of the radiolabeled product using an in-line radioactivity detector or by scintillation counting of aliquots from each fraction.

  • Quantification and Characterization:

    • Pool the fractions containing the pure [1-¹⁴C]-pristanoyl-CoA.

    • Determine the concentration and specific activity of the final product using UV-Vis spectrophotometry (for CoA concentration) and liquid scintillation counting (for radioactivity).

    • The purity of the product can be confirmed by analytical HPLC and mass spectrometry.

Protocol 2: In Vitro Peroxisomal β-Oxidation Assay Using Radiolabeled Pristanic Acid in Cultured Fibroblasts

This protocol is adapted from methods used to diagnose peroxisomal disorders by measuring the oxidation of radiolabeled fatty acids in cultured skin fibroblasts.[11]

Materials:

  • Cultured human skin fibroblasts (control and patient cell lines)

  • [1-¹⁴C]-Pristanic acid

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Scintillation vials and scintillation cocktail

  • CO₂ trapping agent (e.g., filter paper soaked in NaOH or a commercial trapping solution)

  • Perchloric acid

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture:

    • Culture fibroblasts in appropriate flasks or multi-well plates until they reach confluency.

  • Incubation with Radiolabeled Substrate:

    • Prepare the incubation medium containing a known concentration and specific activity of [1-¹⁴C]-pristanic acid.

    • Wash the confluent cell monolayers twice with sterile PBS.

    • Add the incubation medium containing the radiolabeled substrate to the cells.

    • To measure the complete oxidation to CO₂, place a small vial or filter paper containing a CO₂ trapping agent inside the sealed culture flask or well.

  • Incubation and Termination:

    • Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).

    • To stop the reaction, add a strong acid, such as perchloric acid, to the medium. This will also release the dissolved ¹⁴CO₂ from the medium, which will be captured by the trapping agent.

  • Measurement of Oxidation Products:

    • ¹⁴CO₂ Measurement:

      • Carefully remove the CO₂ trap and place it in a scintillation vial with a suitable scintillation cocktail.

      • Measure the radioactivity using a liquid scintillation counter.

    • Acid-Soluble Metabolites (ASMs) Measurement:

      • The acidified medium contains ¹⁴C-labeled acid-soluble products of β-oxidation (e.g., acetate, propionate).

      • Centrifuge the cell debris and collect the supernatant.

      • Measure the radioactivity in an aliquot of the supernatant by liquid scintillation counting.

  • Data Analysis:

    • Determine the protein concentration in each cell sample for normalization.

    • Calculate the rate of pristanic acid oxidation as nanomoles of ¹⁴C-labeled product (CO₂ + ASMs) formed per hour per milligram of cell protein.

    • Compare the oxidation rates between control and patient cell lines to identify any deficiencies in the peroxisomal β-oxidation pathway.

Mandatory Visualizations

Peroxisomal_Beta_Oxidation_of_2R_Pristanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanoyl_CoA_2R This compound Pristanoyl_CoA_2S 2S-Pristanoyl-CoA Pristanoyl_CoA_2R->Pristanoyl_CoA_2S AMACR trans_2_3_dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA_2S->trans_2_3_dehydropristanoyl_CoA ACOX2/ACOX3 L_3_hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA trans_2_3_dehydropristanoyl_CoA->L_3_hydroxypristanoyl_CoA HSD17B4 three_ketopristanoyl_CoA 3-Ketopristanoyl-CoA L_3_hydroxypristanoyl_CoA->three_ketopristanoyl_CoA HSD17B4 Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA three_ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPx Propionyl_CoA Propionyl-CoA three_ketopristanoyl_CoA->Propionyl_CoA SCPx Beta_Oxidation_Cycle 2 more cycles of β-oxidation Trimethyltridecanoyl_CoA->Beta_Oxidation_Cycle Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Beta_Oxidation_Cycle->Dimethylnonanoyl_CoA Acetyl_CoA 2x Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Dimethylnonanoyl_carnitine 4,8-Dimethylnonanoyl-carnitine Dimethylnonanoyl_CoA->Dimethylnonanoyl_carnitine CPT1/CPT2 Mito_Beta_Oxidation Further β-oxidation Dimethylnonanoyl_carnitine->Mito_Beta_Oxidation

Caption: Peroxisomal β-oxidation pathway of this compound.

Experimental_Workflow start Start: Cultured Fibroblasts wash Wash cells with PBS start->wash add_radiolabel Incubate with [1-14C]-Pristanic Acid wash->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop reaction with Perchloric Acid incubate->stop_reaction measure_co2 Measure 14CO2 (Scintillation Counting) stop_reaction->measure_co2 measure_asm Measure Acid-Soluble Metabolites (ASMs) (Scintillation Counting) stop_reaction->measure_asm analyze Normalize to protein and calculate oxidation rate measure_co2->analyze measure_asm->analyze

Caption: Workflow for in vitro peroxisomal β-oxidation assay.

References

Troubleshooting & Optimization

Technical Support Center: Alpha-Methylacyl-CoA Racemase (AMACR) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-methylacyl-CoA racemase (AMACR) enzyme assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during AMACR enzyme assays in a question-and-answer format.

Q1: Why is my AMACR enzyme activity lower than expected?

Low or no enzyme activity is a frequent issue. Several factors could be the cause. Consider the following troubleshooting steps:

  • Enzyme Integrity:

    • Improper Storage: AMACR, like most enzymes, is sensitive to temperature fluctuations. Ensure the enzyme has been consistently stored at the recommended temperature (typically -80°C for long-term storage) and avoid repeated freeze-thaw cycles which can lead to denaturation and loss of activity.

    • Enzyme Degradation: If the enzyme solution has been stored for an extended period or handled improperly, it may have degraded. Consider using a fresh aliquot of the enzyme.

  • Assay Conditions:

    • Sub-optimal Temperature: Human AMACR activity is optimal at approximately 37°C.[1][2] Running the assay at lower temperatures will result in a slower reaction rate. Conversely, excessively high temperatures can denature the enzyme.[3][4]

    • Incorrect pH: The optimal pH for AMACR activity is generally between 7.0 and 8.0.[5] Ensure your assay buffer is within this range and has been correctly prepared.

    • Assay Buffer Composition: The assay buffer should be at room temperature before starting the reaction, as ice-cold buffers can significantly reduce enzyme activity.[6]

  • Reagents and Substrates:

    • Substrate Quality: Ensure the acyl-CoA substrate is of high quality and has not degraded. Acyl-CoA esters can be unstable, especially at room temperature.

    • Substrate Concentration: The substrate concentration should be sufficient to saturate the enzyme. If the concentration is too low, the reaction rate will be proportionally lower. However, be aware of potential substrate inhibition at very high concentrations.

Q2: I'm observing a high background signal in my no-enzyme control. What could be the cause?

A high background signal can mask the true enzyme activity. Here are some potential causes and solutions:

  • Substrate Instability: Some chromogenic or fluorogenic substrates may be inherently unstable and can spontaneously break down, leading to a signal in the absence of the enzyme. This is a known issue with certain synthetic substrates used in colorimetric assays.[7]

    • Solution: Run a time-course experiment with the substrate in the assay buffer without the enzyme to assess its stability. If the substrate is unstable, you may need to synthesize or purchase a fresh batch, or consider a different assay method.

  • Contamination:

    • Reagent Contamination: One or more of your assay components (buffer, substrate solution) could be contaminated with a substance that either mimics the product or catalyzes the reaction non-enzymatically.

    • Sample Contamination: If you are using biological samples, they may contain endogenous enzymes that can act on your substrate.

    • Solution: Use fresh, high-purity reagents. If sample contamination is suspected, you may need to further purify your sample or use a more specific substrate.

  • Assay Plate Issues (for plate-based assays):

    • Plate Type: For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are appropriate.[6]

    • Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.

Q3: My results are inconsistent and not reproducible. What should I check?

Inconsistent results can be frustrating. A systematic check of your experimental setup is crucial:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are properly calibrated.[6]

  • Temperature Control: Maintain a consistent temperature throughout the assay. Small variations in temperature can lead to significant changes in enzyme activity.[8]

  • Mixing: Ensure all components are thoroughly mixed before starting the reaction and after adding each reagent.

  • Timing: Be precise with incubation times. For kinetic assays, ensure that you are measuring the initial reaction rate.

  • Reagent Preparation: Prepare fresh reagents and reaction mixes for each experiment. Avoid using old or repeatedly frozen-thawed solutions.[6]

Q4: Does the AMACR enzyme require any cofactors?

No, AMACR is a cofactor-independent enzyme.[9] Its catalytic mechanism involves a deprotonation/reprotonation process facilitated by amino acid residues in the active site. Therefore, you do not need to supplement your assay with cofactors like NAD+, FAD+, or metal ions.

Q5: I suspect substrate inhibition in my assay. How can I confirm and address this?

Substrate inhibition occurs when the reaction rate decreases at very high substrate concentrations.[3]

  • Confirmation: To confirm substrate inhibition, perform a substrate titration experiment where you measure the enzyme activity over a wide range of substrate concentrations. If substrate inhibition is occurring, you will observe an initial increase in activity with increasing substrate concentration, followed by a decrease at higher concentrations.

  • Addressing the Issue: If you confirm substrate inhibition, you will need to determine the optimal substrate concentration that gives the maximal reaction rate without being inhibitory. This can be identified from the peak of your substrate titration curve. For all subsequent experiments, use this optimal substrate concentration.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AMACR enzyme assays.

Table 1: Optimal Assay Conditions for Human AMACR

ParameterOptimal Range/ValueSource(s)
pH 7.0 - 8.0[5]
Temperature 37°C[1][2]
Cofactors None required[9]

Table 2: Kinetic Parameters of Human AMACR for Various Substrates

SubstrateK_m_ (µM)V_max_ (nmol/min/mg)Assay TypeSource(s)
(2R,S)-3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA58112Colorimetric[2]
[2-³H]-(2R)-pristanoyl-CoANot specifiedNot specifiedRadiolabeled[1]
(2S)- and (2R)-methyldecanoyl-CoANot specifiedNot specifiedNMR[10]

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Protocol 1: Colorimetric Assay for AMACR Activity

This protocol is adapted from a method utilizing the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate.[2]

Materials:

  • Recombinant human AMACR

  • Substrate: (2R,S)-3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 354 nm

Procedure:

  • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, prepare the reaction mixture by adding the assay buffer.

  • Add the desired concentration of the substrate to each well. A final concentration of 40 µM is a good starting point.

  • To initiate the reaction, add the purified AMACR enzyme to each well. A typical concentration is around 8 µg of enzyme in a final volume of 200 µL.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 354 nm over time. The rate of change in absorbance is proportional to the enzyme activity.

  • Include appropriate controls:

    • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer.

    • Heat-inactivated enzyme control: Use enzyme that has been denatured by heating (e.g., 95°C for 10 minutes).

Protocol 2: NMR-Based Assay for AMACR Activity

This protocol is based on monitoring the exchange of the α-proton of the substrate with deuterium (B1214612) from the solvent (²H₂O).[10]

Materials:

  • Recombinant human AMACR

  • Substrate: (2R)- or (2S)-2-methylacyl-CoA ester (e.g., (2R)-methyldecanoyl-CoA)

  • Buffer: 50 mM Sodium Phosphate in ²H₂O, pD 7.4

  • NMR spectrometer

Procedure:

  • Dissolve the acyl-CoA substrate in the ²H₂O-based buffer.

  • Acquire a baseline ¹H NMR spectrum of the substrate solution. The α-methyl group should appear as a doublet.

  • Add the purified AMACR enzyme to the NMR tube.

  • Incubate the reaction mixture at 37°C.

  • Acquire ¹H NMR spectra at various time points.

  • Monitor the conversion of the α-methyl doublet into a singlet. The incorporation of deuterium at the α-position collapses the doublet into a singlet.

  • The rate of conversion can be quantified by integrating the doublet and singlet signals over time.

Visualizations

Signaling Pathway: Peroxisomal Beta-Oxidation of Pristanic Acid

The following diagram illustrates the role of AMACR in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA (2R,S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR (racemization) Beta_Oxidation Beta-Oxidation (3 cycles) S_Pristanoyl_CoA->Beta_Oxidation Acyl-CoA Oxidase Metabolites Propionyl-CoA + Acetyl-CoA + 4,8-Dimethylnonanoyl-CoA Beta_Oxidation->Metabolites Mitochondrion Mitochondrion (Further Oxidation) Metabolites->Mitochondrion Transport

Caption: Role of AMACR in the peroxisomal beta-oxidation of pristanic acid.

Experimental Workflow: General AMACR Enzyme Assay

This diagram outlines a general workflow for performing an AMACR enzyme assay.

AMACR_Assay_Workflow Prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) Reaction 2. Set up Reaction (Mix Buffer and Substrate) Prep->Reaction Incubate 3. Pre-incubate at 37°C Reaction->Incubate Start 4. Initiate Reaction (Add Enzyme) Incubate->Start Monitor 5. Monitor Reaction (e.g., Absorbance, NMR signal) Start->Monitor Analyze 6. Analyze Data (Calculate initial rates) Monitor->Analyze

Caption: A generalized workflow for conducting an AMACR enzyme assay.

Troubleshooting Logic for Low Enzyme Activity

This decision tree provides a logical approach to troubleshooting low AMACR activity.

Troubleshooting_Low_Activity Start Low AMACR Activity Observed Check_Enzyme Check Enzyme Integrity Start->Check_Enzyme Check_Conditions Check Assay Conditions Check_Enzyme->Check_Conditions Enzyme is OK Enzyme_Bad Use Fresh Enzyme Aliquot Check_Enzyme->Enzyme_Bad Improper storage or old enzyme? Check_Reagents Check Reagents Check_Conditions->Check_Reagents Conditions are optimal Conditions_Bad Optimize pH and Temperature Check_Conditions->Conditions_Bad Incorrect pH or temperature? Reagents_OK Reagents are Good Check_Reagents->Reagents_OK Reagents are good Reagents_Bad Prepare Fresh Reagents Check_Reagents->Reagents_Bad Degraded substrate or contaminated buffer? Enzyme_OK Enzyme is OK Conditions_OK Conditions are Optimal

Caption: A decision tree for troubleshooting low AMACR enzyme activity.

References

Technical Support Center: Optimizing 2R-Pristanoyl-CoA Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the isomerization of 2R-Pristanoyl-CoA to 2S-Pristanoyl-CoA, a key step in the peroxisomal beta-oxidation of branched-chain fatty acids. This process is catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR).

Frequently Asked Questions (FAQs)

Q1: What is the function of alpha-methylacyl-CoA racemase (AMACR) in the isomerization of this compound?

A1: Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the metabolism of branched-chain fatty acids.[1][2] It catalyzes the conversion of (2R)-methylacyl-CoA esters, such as this compound, into their (2S)-epimers.[2] This conversion is essential because the subsequent steps of peroxisomal beta-oxidation can only proceed with the (2S)-stereoisomer.[3][4]

Q2: Where is AMACR located within the cell?

A2: In mammalian cells, AMACR is found in both peroxisomes and mitochondria.[2][5] This dual localization highlights its importance in fatty acid metabolism in different cellular compartments.

Q3: What are the known substrates for AMACR?

A3: AMACR acts on a variety of alpha-methyl-branched-chain fatty acyl-CoA esters.[6] Known substrates include pristanoyl-CoA and trihydroxycoprostanoyl-CoA, which is an intermediate in the synthesis of bile acids.[6] The enzyme does not process free fatty acids, only their coenzyme A thioesters.[6]

Q4: Why is optimizing the isomerization of this compound important for drug development?

A4: AMACR is overexpressed in several types of cancer, including prostate and colon cancer, making it a potential therapeutic target.[7][8] Developing inhibitors for AMACR is a key area of research, and this requires reliable and optimized assays to test the efficacy of potential drug candidates.[7][8] Furthermore, AMACR is involved in the pharmacological activation of certain drugs, such as ibuprofen.[9]

Q5: What are the consequences of AMACR deficiency?

A5: A deficiency in AMACR leads to a rare autosomal recessive peroxisomal disorder.[6] This condition is characterized by the accumulation of pristanic acid and C27-bile-acid intermediates in the plasma, leading to variable neurodegenerative symptoms in adults, such as seizures, vision loss, and sensorimotor neuropathy.[6][10]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant AMACR

This protocol is adapted from methodologies used for expressing M. tuberculosis AMACR (MCR) in E. coli, which can be adapted for human AMACR.

1. Transformation and Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21 (DE3) pLysS) with a plasmid containing the AMACR gene (e.g., in a pET vector).[11]

  • Grow the transformed cells in an appropriate culture medium (e.g., LB broth) with antibiotics for plasmid selection at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding a suitable inducer, such as isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[11]

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

2. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

  • Lyse the cells using a sonicator or a French press.

  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

3. Protein Purification:

  • If using a His-tagged construct, load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the recombinant AMACR protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • For further purification, anion-exchange chromatography (e.g., DEAE or RESOURCE Q) can be employed, eluting with a salt gradient (e.g., 0 to 0.6 M NaCl).[11]

  • Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

Protocol 2: Colorimetric Assay for AMACR Activity

This assay is based on the principle of measuring the release of a chromophore.

1. Reagents:

  • Purified recombinant AMACR enzyme.

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Substrate: A suitable chromogenic substrate or a substrate that produces a detectable product upon reaction.

  • Microplate reader.

2. Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and the substrate at various concentrations.

  • Initiate the reaction by adding the purified AMACR enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the change in absorbance at a specific wavelength over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

Data Presentation

Table 1: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)

SubstrateK_m (µM)V_max (µmol/min/mg)pHTemperature (°C)Source
Pristanoyl-CoA1720.17.0-8.0Not Specified[6]
Trihydroxycoprostanoyl-CoA31.60.37.0-8.0Not Specified[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Low Enzyme Activity Inactive EnzymeEnsure proper storage of the enzyme on ice before use.[12] Avoid repeated freeze-thaw cycles. Confirm protein integrity via SDS-PAGE.
Incorrect Assay BufferVerify that the assay buffer is at the optimal pH (typically 7.0-8.0 for AMACR).[6] Ensure the buffer is at room temperature before starting the assay.[13]
Substrate DegradationPrepare fresh substrate solutions. Store stock solutions at the recommended temperature.
Presence of InhibitorsEnsure that reagents like EDTA (>0.5 mM), sodium azide, or high concentrations of detergents are not present in the sample preparation, as they can inhibit enzyme activity.[13]
High Background Signal Non-enzymatic Substrate ConversionRun a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.[12]
Contaminated ReagentsUse fresh, high-purity reagents and buffers.
Inconsistent or Irreproducible Results Pipetting ErrorsUse calibrated pipettes and ensure accurate and consistent pipetting.[12] Prepare a master mix for the reaction components to minimize well-to-well variability.[13]
Inadequate MixingEnsure thorough mixing of the reaction components by gentle vortexing or pipetting up and down, avoiding the introduction of air bubbles.[12]
Temperature FluctuationsMaintain a consistent temperature throughout the assay.[12] Pre-warm all solutions to the assay temperature.
Linearity Issues with Standard Curve Substrate DepletionEnsure that the reaction is monitored during the initial linear phase where the rate is proportional to the enzyme concentration.
Incorrect DilutionsDouble-check all calculations for standard and sample dilutions.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Transformation Transformation of E. coli Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis and Clarification Expression->Lysis Purification Affinity & Ion-Exchange Chromatography Lysis->Purification Reaction_Start Initiate Reaction with AMACR Purification->Reaction_Start Reaction_Setup Reaction Setup in 96-well Plate (Buffer, Substrate) Reaction_Setup->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Measurement Measure Absorbance Change Incubation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Rate_Calculation->Kinetic_Analysis

Caption: Workflow for AMACR expression, purification, and activity measurement.

troubleshooting_logic Start Problem Encountered (e.g., No/Low Activity) Check_Enzyme Is the enzyme active? Start->Check_Enzyme Enzyme_OK Enzyme is active Check_Enzyme->Enzyme_OK Yes Replace_Enzyme Action: Use new enzyme aliquot Check_Enzyme->Replace_Enzyme No Check_Buffer Is the assay buffer correct? Buffer_OK Buffer is correct Check_Buffer->Buffer_OK Yes Correct_Buffer Action: Prepare fresh buffer at correct pH Check_Buffer->Correct_Buffer No Check_Substrate Is the substrate viable? Substrate_OK Substrate is viable Check_Substrate->Substrate_OK Yes Prepare_Substrate Action: Prepare fresh substrate Check_Substrate->Prepare_Substrate No Check_Inhibitors Are inhibitors present? No_Inhibitors No inhibitors present Check_Inhibitors->No_Inhibitors No Purify_Sample Action: Remove potential inhibitors Check_Inhibitors->Purify_Sample Yes Enzyme_OK->Check_Buffer Buffer_OK->Check_Substrate Substrate_OK->Check_Inhibitors

Caption: Troubleshooting logic for low/no AMACR enzyme activity.

signaling_pathway This compound This compound AMACR AMACR (alpha-methylacyl-CoA racemase) This compound->AMACR 2S-Pristanoyl-CoA 2S-Pristanoyl-CoA AMACR->2S-Pristanoyl-CoA Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Cascade 2S-Pristanoyl-CoA->Peroxisomal_Beta_Oxidation

Caption: Isomerization of this compound by AMACR.

References

Technical Support Center: 2R-Pristanoyl-CoA Detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2R-Pristanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound and other acyl-CoAs.

Issue 1: Poor Peak Shape, Tailing, or Signal Deterioration

Question: My chromatogram for this compound shows significant peak tailing and a deteriorating signal with repeated injections. What could be the cause and how can I fix it?

Answer:

Poor peak shape and signal deterioration are common issues in acyl-CoA analysis, often stemming from the amphipathic nature of these molecules and potential interactions with the analytical column and system.[1]

Potential Causes:

  • Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, affecting its performance.[1]

  • Column Overload: Injecting a large sample amount, often necessary due to the low abundance of acyl-CoAs, can lead to column overload and peak distortion.[2]

  • Secondary Interactions: The phosphate (B84403) groups in the CoA moiety can interact with active sites on the column stationary phase or stainless-steel components of the LC system, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and chromatographic behavior of acyl-CoAs. An unsuitable pH can lead to poor peak shape.[3]

Troubleshooting Steps:

  • Column Washing: Implement a robust column washing protocol between sample batches to remove strongly retained matrix components. A gradient wash with a high percentage of organic solvent is often effective.

  • Optimize Sample Loading: While challenging for low-abundance analytes, try to minimize the injection volume or dilute the sample if possible without compromising detection limits.

  • Use of an Appropriate Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[2][4] Consider a column with end-capping to minimize silanol (B1196071) interactions.

  • Mobile Phase Optimization:

    • pH Adjustment: Carefully adjust the mobile phase pH. Some methods have found success using ammonium (B1175870) acetate (B1210297) and adjusting the pH to around 5.6 with acetic acid to minimize peak tailing.[3] Other methods utilize a high pH (around 10.5) with ammonium hydroxide.[1]

    • Avoid Ion-Pairing Reagents: While sometimes used to improve peak shape, ion-pairing reagents can be difficult to remove from the LC system and may interfere with MS detection.[1]

  • System Passivation: To minimize interactions with metal components, consider passivating the LC system with an acidic solution or using PEEK tubing where possible.

Issue 2: Co-elution and Isobaric Interference

Question: I am concerned about other compounds in my sample interfering with the detection of this compound, especially isobaric species. How can I ensure the specificity of my measurement?

Answer:

Co-elution of structurally similar or isobaric compounds is a significant challenge in LC-MS analysis. For acyl-CoAs, this is particularly relevant due to the presence of various isomers and structurally related molecules in biological matrices.[2][5]

Potential Interferences:

  • (2S)-Pristanoyl-CoA: The stereoisomer of this compound has the same mass and will likely have very similar chromatographic behavior.

  • Other Acyl-CoA Isomers: Different acyl-CoAs with the same elemental composition but different structures (e.g., branched-chain vs. straight-chain) can be isobaric.[5]

  • In-source Fragmentation: Fragmentation of larger molecules within the ion source can generate ions with the same m/z as the target analyte.[2]

Mitigation Strategies:

  • Chromatographic Resolution: Optimizing the liquid chromatography method is the first line of defense against co-elution.

    • Gradient Optimization: A slow, shallow gradient can improve the separation of closely eluting compounds.

    • Column Selection: The choice of stationary phase can influence selectivity. Experimenting with different C18 columns or even alternative chemistries like HILIC could be beneficial, although HILIC may not be ideal for the non-polar acyl chains.[1]

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) can help distinguish between isobaric compounds with slightly different exact masses.[2][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive technique for quantification on a triple quadrupole mass spectrometer.[4][5][7] By monitoring a specific precursor-to-product ion transition, you can significantly reduce interference from co-eluting compounds.[7]

    • Diagnostic Ions: Acyl-CoAs have characteristic fragmentation patterns. The neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) is a common fragmentation pathway used for identification and quantification.[3][4][8][9][10][11] Monitoring this and other specific fragments can increase confidence in identification.[3][5][8]

  • Retention Time Validation: Comparing the retention time of the analyte peak in the sample to that of an authentic this compound standard is crucial for confident identification.[2]

Issue 3: Low Signal Intensity and Poor Sensitivity

Question: The signal for this compound in my samples is very low, close to the limit of detection. How can I improve the sensitivity of my assay?

Answer:

Acyl-CoAs are often present at low concentrations in biological samples, making sensitive detection a priority.[2][5]

Strategies to Enhance Sensitivity:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample matrix and concentrate the analytes of interest.[2][3] However, be aware that very polar acyl-CoAs or CoA biosynthetic precursors may not be well-retained on some SPE cartridges.[8][12]

    • Efficient Extraction: Ensure your extraction protocol is optimized for acyl-CoAs. A common method involves protein precipitation with agents like sulfosalicylic acid (SSA), which may not require subsequent removal by SPE.[12]

  • Mass Spectrometer Optimization:

    • Ionization Mode: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs as they are more efficiently ionized under these conditions.[7][8]

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, by infusing a standard solution of an acyl-CoA.[4]

    • Collision Energy: In MS/MS experiments, optimize the collision energy for the specific precursor-to-product ion transition of this compound to maximize the product ion signal.[4][7]

  • LC Method:

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.

    • Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., ammonium acetate) can impact signal intensity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common MS/MS transitions for acyl-CoAs?

A1: The most characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to a loss of 507 Da.[3][4][8][9][10][11] Therefore, the most commonly used transition for quantification is [M+H]+ → [M+H-507]+.[3][8] Another common, albeit less intense, fragment ion corresponds to the adenosine (B11128) diphosphate moiety at m/z 428.[3][8][11] Monitoring a second, confirmatory transition can increase the reliability of identification.

Precursor IonProduct Ion (Quantitative)Product Ion (Qualitative)
[M+H]+[M+H-507]+m/z 428

Q2: How should I prepare my biological samples for this compound analysis?

A2: Acyl-CoAs are sensitive to temperature and pH, so proper sample handling is crucial.[2] A typical workflow involves:

  • Rapid Quenching and Lysis: To halt metabolic activity, cells or tissues should be rapidly quenched, often with cold solvent. Lysis is then performed, commonly using a methanol/water mixture.[4]

  • Protein Precipitation: Deproteinization is essential. This can be achieved with acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).[3][12]

  • Extraction and Cleanup: The acyl-CoAs are extracted from the lysate. If TCA is used, a subsequent solid-phase extraction (SPE) step is often required to remove the deproteinizing agent.[3][12] If SSA is used, this step may be omitted.[12]

  • Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[4]

Q3: Can I use a stable isotope-labeled internal standard for this compound?

A3: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification. An ideal internal standard would be 13C- or 2H-labeled this compound. If this is not available, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, can be used as it is not naturally abundant in most biological systems.[1][9] The internal standard should be added at the beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects.

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold 80% methanol/20% water to the cell pellet. Vortex vigorously for 1 minute.

  • Protein Precipitation: Add 20 µL of 50% sulfosalicylic acid (SSA), vortex, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% acetonitrile/water with 10 mM ammonium acetate).

Protocol 2: LC-MS/MS Parameter Optimization
  • Standard Preparation: Prepare a 1 µg/mL solution of an acyl-CoA standard (e.g., Palmitoyl-CoA, as it is commercially available and structurally similar) in 50% acetonitrile.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10-30 µL/min.[4]

  • MS Parameter Tuning:

    • Acquire full scan mass spectra in positive ESI mode to identify the [M+H]+ ion.

    • Select the [M+H]+ ion as the precursor and acquire product ion spectra at various collision energies to determine the optimal energy for generating the characteristic fragment ions (e.g., [M+H-507]+ and m/z 428).

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion.[4]

  • MRM Method Development: Create an MRM method using the optimized precursor and product ion m/z values and collision energies.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Sample (Cells/Tissue) quench Quenching & Lysis (e.g., 80% Methanol) start->quench precipitate Protein Precipitation (e.g., SSA) quench->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Collection centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute injection LC Injection reconstitute->injection separation C18 Reverse Phase Chromatography injection->separation ionization Electrospray Ionization (Positive Mode) separation->ionization ms_analysis Tandem MS (MRM) Q1: [M+H]+ Q3: [M+H-507]+ ionization->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_interference Potential Interference cluster_sensitivity Low Sensitivity start LC-MS/MS Issue Encountered peak_issue Peak Tailing or Signal Loss? start->peak_issue interference_issue Co-elution or Isobaric Interference? start->interference_issue sensitivity_issue Low Signal Intensity? start->sensitivity_issue cause_contamination Column Contamination? peak_issue->cause_contamination cause_ph Incorrect Mobile Phase pH? peak_issue->cause_ph solution_wash Wash Column cause_contamination->solution_wash solution_ph Optimize pH cause_ph->solution_ph solution_hplc Optimize LC Gradient interference_issue->solution_hplc solution_msms Use Specific MRM Transition interference_issue->solution_msms cause_sample_prep Inefficient Sample Concentration? sensitivity_issue->cause_sample_prep cause_ms_tuning Suboptimal MS Parameters? sensitivity_issue->cause_ms_tuning solution_spe Implement SPE cause_sample_prep->solution_spe solution_ms_tune Optimize Source & Collision Energy cause_ms_tuning->solution_ms_tune

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

improving the yield and purity of synthetic 2R-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and technical information to improve the yield and purity of synthetically prepared 2R-Pristanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: There are two main approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes an acyl-CoA synthetase (also known as a ligase) to catalyze the reaction between pristanic acid and Coenzyme A (CoA) in the presence of ATP.[1] Chemical synthesis involves activating the carboxylic acid of pristanic acid, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of CoA.[2][3]

Q2: Which enzyme is suitable for the enzymatic synthesis of this compound? A2: Pristanic acid can be activated by long-chain fatty acyl-CoA synthetases (ACSL).[1] These enzymes exhibit broad substrate specificity and can activate fatty acids with chain lengths from 12 to 20 carbons, which includes the C19 branched-chain structure of pristanic acid.

Q3: What is the most effective method for purifying synthetic this compound? A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for purifying acyl-CoA esters.[4][5] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the relatively hydrophobic acyl-CoA product from more polar starting materials like free CoA and reaction buffers.[6][7]

Q4: How can I confirm the purity and identity of the final this compound product? A4: Purity can be assessed by HPLC, where a single, sharp peak is indicative of a pure sample.[6] The identity can be confirmed spectrophotometrically by measuring absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond).[4] For unambiguous identification, mass spectrometry (LC-MS/MS) is the preferred method to confirm the correct molecular weight.[8]

Troubleshooting Guide

Issue 1: Low or No Yield
Potential Cause Troubleshooting Step Explanation
(Enzymatic) Inactive Enzyme 1. Verify the activity of your acyl-CoA synthetase with a standard substrate (e.g., palmitic acid). 2. Ensure proper storage conditions (-20°C or -80°C in a glycerol-containing buffer).The enzyme may have lost activity due to improper storage, handling, or age.
(Enzymatic) Presence of Thioesterases 1. Use a purified acyl-CoA synthetase preparation if possible. 2. If using a crude enzyme extract, minimize reaction time to reduce product degradation.[5]Crude enzyme preparations can contain acyl-CoA thioesterases that hydrolyze the product back to pristanic acid and CoA, creating a futile cycle.[5]
(Chemical) Incomplete Activation 1. Ensure the activating agent (e.g., NHS, carbonyldiimidazole) is fresh and was stored under anhydrous conditions. 2. Use anhydrous solvents for the activation step to prevent hydrolysis of the activated intermediate.[4]The activation of the carboxylic acid is a critical step. Moisture can hydrolyze the activating agent or the activated pristanic acid intermediate, preventing the reaction with CoA.
(General) Product Degradation 1. Maintain a pH between 6.0 and 8.0 during the reaction and purification. 2. Keep samples on ice or at 4°C whenever possible.Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at alkaline pH.[8] Long-chain acyl-CoAs are also known to be unstable in aqueous solutions over time.[8]
(General) Incorrect Stoichiometry 1. Re-evaluate the concentrations of all reactants (Pristanic Acid, CoA, ATP for enzymatic; Activated Pristanic Acid, CoA for chemical). 2. For enzymatic reactions, ensure ATP is in slight excess.Incorrect reactant ratios can limit the reaction. ATP provides the energy for the enzymatic reaction and must be present in sufficient quantity.[9]
Issue 2: Low Purity / Presence of Contaminants
Potential Cause Troubleshooting Step Explanation
Unreacted Pristanic Acid 1. Optimize HPLC gradient to better separate the hydrophobic pristanic acid from the pristanoyl-CoA product. 2. Perform a liquid-liquid extraction (e.g., with diethyl ether) on the crude product before HPLC to remove the bulk of the unreacted fatty acid.[4]Pristanic acid is very hydrophobic and can co-elute with the product if the HPLC method is not optimized.
Unreacted Coenzyme A 1. Optimize the HPLC gradient. Free CoA is much more polar and should elute early.[6] 2. Use a slight excess of the activated pristanic acid in the chemical synthesis to drive the reaction to completion.Unreacted CoA is a common impurity. Proper chromatographic separation is key to its removal.
Formation of Side Products 1. In chemical synthesis, ensure the pH is maintained around 7.0-7.5 during the coupling with CoA to prevent side reactions. 2. In enzymatic synthesis, ensure the reaction buffer composition is optimal for the specific enzyme used.Side reactions, such as acylation on the ribose hydroxyl groups of CoA, can occur under non-optimal conditions.[10]

Quantitative Data for Synthesis Optimization

The following tables provide illustrative data to guide the optimization of your synthesis protocol. The exact values will vary based on the specific enzyme batch, reagent purity, and experimental conditions.

Table 1: Illustrative Optimization of Enzymatic Synthesis of this compound (Disclaimer: These values are for illustrative purposes to demonstrate experimental design and are not based on published results for this specific reaction.)

Run pH Temperature (°C) [ATP] (mM) [Pristanic Acid] (mM) Yield (%) Purity (%)
16.530524588
27.530526592
38.530525085
47.537527595
57.545526089
67.5371028096
77.537547280

Table 2: Illustrative Optimization of Chemical Synthesis (NHS-Ester Method) (Disclaimer: These values are for illustrative purposes to demonstrate experimental design.)

Run Solvent System Reaction Time (h) Molar Ratio (Activated Pristanate:CoA) Yield (%) Purity (%)
1THF/Water (1:1)11.0 : 1.05585
2THF/Water (1:1)41.0 : 1.07090
3THF/Water (1:1)41.2 : 1.08594
4THF/Water (1:1)41.5 : 1.08890
5Dioxane/Water (1:1)41.2 : 1.08293

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for synthesizing long-chain acyl-CoAs using a commercially available or partially purified long-chain acyl-CoA synthetase (ACSL).

Materials:

  • 2R-Pristanic Acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or rat liver)

  • Triton X-100

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium Phosphate buffer (50 mM, pH 7.0)

Methodology:

  • Prepare Pristanic Acid Solution: Dissolve 2R-Pristanic Acid in a minimal amount of 10% Triton X-100 solution to create a 10 mM stock solution. This is necessary due to the poor water solubility of the fatty acid.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order at room temperature:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • ATP (to a final concentration of 10 mM)

    • MgCl₂ (to a final concentration of 10 mM)

    • DTT (to a final concentration of 2 mM)

    • Coenzyme A (to a final concentration of 2.5 mM)

    • Pristanic Acid stock (to a final concentration of 2 mM)

  • Initiate Reaction: Add the long-chain acyl-CoA synthetase to the mixture (e.g., 0.1 - 0.5 units per 100 µL reaction volume).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC if possible.

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by placing the tube on ice and proceeding immediately to purification.

  • Purification: Purify the this compound from the reaction mixture using the HPLC protocol detailed below.

Protocol 2: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

This protocol is a general method for activating a carboxylic acid and coupling it to CoA.[2]

Step A: Synthesis of Pristanoyl-NHS Ester

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2R-Pristanic Acid (1 equivalent), N-hydroxysuccinimide (1.1 equivalents), and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolate Activated Ester: Filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh anhydrous solvent. Evaporate the solvent from the filtrate under reduced pressure to yield the crude Pristanoyl-NHS ester. This can be used directly in the next step.

Step B: Coupling with Coenzyme A

  • Prepare CoA Solution: Dissolve Coenzyme A, trilithium salt (1 equivalent) in a sodium bicarbonate buffer (100 mM, pH 7.5).

  • Coupling Reaction: Slowly add a solution of the crude Pristanoyl-NHS ester (1.2 equivalents) dissolved in a minimal amount of THF or dioxane to the stirring CoA solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification: Purify the resulting this compound directly from the reaction mixture using the HPLC protocol below.

Protocol 3: Purification by Reversed-Phase HPLC

Materials:

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 50 mM Potassium Phosphate buffer, pH 5.5

  • Solvent B: Acetonitrile

Methodology:

  • Sample Preparation: Centrifuge the crude synthesis reaction mixture to pellet any precipitated proteins or salts. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-45 min: Linear gradient from 10% to 90% B

      • 45-50 min: 90% B

      • 50-55 min: Linear gradient from 90% to 10% B

      • 55-60 min: 10% B (re-equilibration)

  • Analysis and Collection: Inject the sample. Free CoA will elute early in the gradient, while the more hydrophobic this compound will have a much longer retention time.[6] Collect the peak corresponding to the product.

  • Post-Purification: Immediately freeze the collected fractions (e.g., in liquid nitrogen) and lyophilize to remove the solvents. Store the purified, lyophilized powder at -80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Stage start Pristanic Acid + CoA reaction Enzymatic or Chemical Reaction start->reaction ATP (Enzymatic) or Activating Agent (Chemical) crude Crude Product Mixture reaction->crude hplc RP-HPLC Injection crude->hplc Sample Prep (Filter) separation Gradient Elution (Separation) hplc->separation collection Fraction Collection (Peak of Interest) separation->collection lyophilize Lyophilization collection->lyophilize final_product Pure this compound (Lyophilized Powder) lyophilize->final_product analysis QC Analysis (HPLC, MS) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

metabolic_pathway cluster_alpha α-Oxidation Pathway cluster_beta β-Oxidation Pathway Phytanic Phytanic Acid PhytanoylCoA Phytanoyl-CoA Phytanic->PhytanoylCoA Acyl-CoA Synthetase HydroxyPhytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyPhytanoylCoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal HydroxyPhytanoylCoA->Pristanal 2-Hydroxyacyl-CoA Lyase Pristanic Pristanic Acid Pristanal->Pristanic Aldehyde Dehydrogenase PristanoylCoA_R (2R)-Pristanoyl-CoA Pristanic->PristanoylCoA_R Acyl-CoA Synthetase PristanoylCoA_S (2S)-Pristanoyl-CoA PristanoylCoA_R->PristanoylCoA_S AMACR (Racemase) BetaOx Peroxisomal β-Oxidation Cycles PristanoylCoA_S->BetaOx

Caption: Metabolic context of this compound in peroxisomal acid oxidation.[11]

troubleshooting_logic Start Low Yield or Purity Issue CheckEnzyme Is this an enzymatic synthesis? Start->CheckEnzyme CheckActivation Is this a chemical synthesis? Start->CheckActivation EnzymeActivity Verify enzyme activity with a control substrate. CheckEnzyme->EnzymeActivity Yes Thioesterase Consider thioesterase contamination. Use purified enzyme. EnzymeActivity->Thioesterase CheckPurification Review HPLC Purification Thioesterase->CheckPurification Anhydrous Ensure anhydrous conditions for activation step. CheckActivation->Anhydrous Yes ReagentFresh Verify freshness of activating reagents (NHS, DCC). Anhydrous->ReagentFresh ReagentFresh->CheckPurification OptimizeGradient Optimize HPLC gradient for better separation. CheckPurification->OptimizeGradient CheckStability Assess product stability. Maintain low temp & neutral pH. CheckPurification->CheckStability

Caption: Logical workflow for troubleshooting common synthesis and purification issues.

References

stability and degradation issues of 2R-Pristanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2R-Pristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: For long-term storage, it is recommended to store this compound as a dry pellet at -80°C. If a solution is necessary, prepare it in an organic solvent like methanol (B129727) or a buffered aqueous solution at a slightly acidic to neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) and store in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally not recommended for storage periods longer than a day.

Q2: How stable is this compound in aqueous buffers at room temperature?

A2: this compound, like other long-chain acyl-CoAs, is unstable in aqueous solutions at room temperature. The thioester bond is susceptible to hydrolysis, a process that is accelerated at higher temperatures and alkaline pH. For a similar long-chain acyl-CoA, palmitoyl-CoA, significant degradation (70-75%) was observed after just one day at room temperature in an aqueous buffer[1].

Q3: What factors can accelerate the degradation of this compound in my experiments?

A3: Several factors can lead to the degradation of this compound:

  • High pH: Alkaline conditions (pH > 7.5) significantly increase the rate of thioester hydrolysis.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of complex molecules. It is advisable to store solutions in single-use aliquots.

  • Presence of Nucleophiles: Compounds with nucleophilic groups, such as primary amines or thiols, can react with and cleave the thioester bond.

  • Enzymatic Degradation: Contamination of your sample with thioesterases or other hydrolases will lead to rapid degradation.

Q4: Can I prepare a stock solution of this compound in water?

A4: While this compound is soluble in water, it is not recommended to prepare stock solutions in pure water due to its instability. If an aqueous solution is required for your experiment, it should be prepared fresh from a stock solution made in a more stable solvent (like methanol) or from a dry pellet, and used immediately. A buffered aqueous solution at a neutral or slightly acidic pH will offer better stability than pure water.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or no signal of this compound in analytical assays (e.g., LC-MS/MS). 1. Degradation during sample preparation or storage. 2. Inefficient extraction from the sample matrix. 3. Ion suppression in the mass spectrometer. 1. Prepare solutions fresh before use. Store stock solutions in appropriate solvents at -80°C in single-use aliquots. Keep samples on ice during preparation. 2. Optimize your extraction protocol. Ensure the solvent is appropriate for acyl-CoAs (e.g., methanol-based). 3. Improve chromatographic separation to resolve this compound from interfering compounds. Use an appropriate internal standard.
Inconsistent or non-reproducible experimental results. 1. Variable degradation of this compound between experiments. 2. Inconsistent concentration of stock solutions due to degradation. 1. Strictly control pH, temperature, and incubation times in your assays. Prepare fresh working solutions for each experiment. 2. Quantify the concentration of your this compound stock solution regularly, especially if it is not freshly prepared.
Observation of unexpected peaks in chromatograms corresponding to degradation products. 1. Hydrolysis of the thioester bond. 2. Oxidation of the molecule. 1. This is likely due to the presence of water and non-optimal pH or temperature. Maintain a neutral or slightly acidic pH and keep samples cold. 2. Store the compound in a sealed container, protected from light, to minimize oxidation.

Quantitative Data on Acyl-CoA Stability

While specific quantitative data for this compound is limited in the literature, the stability of long-chain acyl-CoAs like palmitoyl-CoA can be used as a proxy.

CompoundConditionTimeRemaining Compound (%)Reference
Palmitoyl-CoAAqueous Buffer, Room Temperature1 day25-30%[1]
Palmitoyl-CoAAqueous Buffer, Room Temperature3 weeks3-6%[1]
Ubc9∼SUMO-1 (Thioester Intermediate)Aqueous Buffer3.6 hours (Half-life)50%[2]
S-Methyl ThioacetatepH 7, 23°C155 days (Half-life)50%[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound under specific experimental conditions using LC-MS/MS.

1. Materials:

  • This compound

  • Buffers of interest (e.g., phosphate-buffered saline at different pH values)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium acetate

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • LC-MS/MS system with a C18 reversed-phase column

2. Procedure:

  • Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the different buffers to be tested (e.g., PBS pH 6.5, 7.4, and 8.0). Also prepare a control solution in 50% methanol/50% 50 mM ammonium acetate (pH 6.8).

  • Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each test solution.

  • Sample Quenching and Extraction:

    • To a 50 µL aliquot of the test solution, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins or other macromolecules.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an LC-MS vial.

    • Inject the sample onto the C18 column.

    • Use a gradient of mobile phase A (e.g., water with 5 mM ammonium acetate) and mobile phase B (e.g., methanol or acetonitrile).

    • Monitor the degradation of this compound by measuring the decrease in its peak area relative to the internal standard over time. The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of this compound.

7. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition to determine its stability and degradation rate.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Pristanoyl_CoA This compound S_Pristanoyl_CoA 2S-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA S_Pristanoyl_CoA->Dehydropristanoyl_CoA ACOX2/3 Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA MFP2 Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA MFP2 Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPx Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA SCPx

Caption: Peroxisomal beta-oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution (Methanol) Dilution Dilute in Test Buffers (e.g., PBS at various pH) Stock->Dilution Incubate Incubate at Desired Temperature Dilution->Incubate Aliquots Take Aliquots at Different Time Points Incubate->Aliquots Quench Quench and Extract with Acetonitrile + Internal Standard Aliquots->Quench LCMS Analyze by LC-MS/MS Quench->LCMS

Caption: Workflow for assessing this compound stability.

References

overcoming substrate inhibition in AMACR kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-methylacyl-CoA racemase (AMACR) kinetic assays. The following information is designed to help you overcome common challenges, particularly substrate inhibition, and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why does it occur in AMACR kinetic assays?

A1: Substrate inhibition is an enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a plateau (Vmax), the velocity of the reaction decreases after reaching a peak. This can occur in AMACR assays due to the formation of an unproductive enzyme-substrate complex at high substrate concentrations, where more than one substrate molecule may bind to the enzyme's active site or an allosteric site, hindering the catalytic process.

Q2: How can I identify if my AMACR assay is experiencing substrate inhibition?

A2: The primary indicator of substrate inhibition is a bell-shaped curve when you plot reaction velocity against a wide range of substrate concentrations. Initially, the rate will increase with substrate concentration, but after reaching a maximum, the rate will begin to decline as the substrate concentration continues to increase. A non-linear Lineweaver-Burk plot, where the plot curves upwards at high substrate concentrations (low 1/[S] values), is also indicative of substrate inhibition.

Q3: What are the first steps I should take to troubleshoot suspected substrate inhibition?

A3: The first step is to perform a detailed substrate titration experiment. You should test a broad range of substrate concentrations, extending well beyond the apparent Michaelis constant (Km), to clearly define the optimal concentration and confirm the inhibitory phase. It is crucial to ensure that what you are observing is genuine substrate inhibition and not an artifact from other experimental factors.

Q4: Can the buffer composition affect substrate inhibition in my AMACR assay?

A4: Yes, buffer components can influence enzyme activity and inhibition. High ionic strength buffers, for instance, might disrupt the electrostatic interactions necessary for proper substrate binding and catalysis. It is advisable to test different buffer systems (e.g., phosphate (B84403), Tris, HEPES) and varying ionic strengths to find the optimal conditions for your assay.

Q5: My substrate is a CoA ester. Could its quality be a factor in the inconsistent results I'm seeing?

A5: Absolutely. Acyl-CoA esters can be unstable and are prone to hydrolysis. It is essential to use high-quality, freshly prepared, or properly stored substrate solutions. Degradation of the substrate can lead to inaccurate concentration determination and potentially introduce inhibitory byproducts. Consider verifying the integrity of your acyl-CoA ester stock solution using methods like HPLC.

Troubleshooting Guide

Problem: Decreased reaction velocity at high substrate concentrations.

Possible Cause: Substrate Inhibition

Troubleshooting Steps:

  • Confirm Substrate Inhibition:

    • Perform a substrate titration curve with a wide range of substrate concentrations (e.g., 0.1x to 100x of the estimated Km).

    • Plot the initial reaction velocity (v₀) against the substrate concentration ([S]). A bell-shaped curve is a hallmark of substrate inhibition.

    • Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). An upward curve at high substrate concentrations (low 1/[S] values) suggests substrate inhibition.

  • Optimize Substrate Concentration:

    • From your substrate titration curve, identify the substrate concentration that yields the maximum velocity. For routine assays and inhibitor screening, use a substrate concentration at or slightly below this optimum to ensure the reaction is not in the inhibitory range.

  • Modify Assay Conditions:

    • Buffer Optimization: Test different buffer types and ionic strengths. Some enzymes show reduced substrate inhibition in the presence of certain ions or at a specific pH.

    • Temperature: Evaluate the effect of temperature on substrate inhibition. While enzyme activity generally increases with temperature, so can inhibition.

    • Cofactors/Additives: If your assay includes any cofactors or additives, ensure their concentrations are optimal and not contributing to the inhibition.

  • Data Analysis:

    • When substrate inhibition is present, the standard Michaelis-Menten equation will not accurately fit your data. Use a modified equation that accounts for substrate inhibition, such as the Haldane equation: v = (Vmax * [S]) / (Km + [S] + ([S]²/Ki)) where Ki is the substrate inhibition constant.

    • Utilize non-linear regression software to fit your data to this equation to determine the kinetic parameters Vmax, Km, and Ki.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for AMACR. Note that the substrate inhibition constant (Ki) is not always reported in the literature, and in such cases, it is recommended to determine this value experimentally if substrate inhibition is observed.

SubstrateApparent Km (µM)Apparent Vmax (relative units)Substrate Inhibition Constant (Ki) (µM)Notes
(2R)-Pristanoyl-CoA~50-100Varies by assayNot widely reportedA common substrate used in radiolabeled assays.
Ibuprofenoyl-CoA~400 (IC50)Varies by assayNot widely reportedActs as both a substrate and an inhibitor.[1]
(25R)-Trihydroxycholestanoyl-CoAVariesVaries by assayNot widely reportedA natural substrate in bile acid synthesis.
Fenoprofenoyl-CoA~400 (IC50)Varies by assayNot widely reportedAn analog of ibuprofenoyl-CoA that also acts as a substrate and inhibitor.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay to Determine AMACR Kinetic Parameters and Substrate Inhibition

This protocol describes a general method for determining the kinetic parameters of AMACR, including the substrate inhibition constant (Ki), using a chromogenic substrate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
  • AMACR Enzyme Stock: Purified recombinant human AMACR diluted in assay buffer to a working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically.
  • Substrate Stock Solution: A high concentration stock of a suitable chromogenic or fluorogenic AMACR substrate (e.g., a 2-methylacyl-CoA analog that releases a chromophore upon reaction) in the assay buffer.

2. Assay Procedure:

  • Prepare a series of substrate dilutions in the assay buffer. To investigate substrate inhibition, this should cover a wide concentration range (e.g., from 0.1 µM to 5 mM).
  • In a 96-well microplate, add the substrate dilutions to each well.
  • Initiate the reaction by adding a fixed amount of the AMACR enzyme working solution to each well.
  • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
  • Monitor the change in absorbance or fluorescence over time at the wavelength appropriate for the specific substrate being used.

3. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the progress curves.
  • Plot v₀ versus substrate concentration [S].
  • If substrate inhibition is observed, fit the data to the Haldane equation using a non-linear regression software to determine Vmax, Km, and Ki.

Visualizations

AMACR_Catalytic_Cycle E AMACR (E) ES_R E-(2R)-Substrate-CoA E->ES_R Binding S_S (2S)-Substrate-CoA E->S_S Product E_Enolate E-Enolate Intermediate ES_R->E_Enolate Deprotonation (-H+) ES_S E-(2S)-Substrate-CoA E_Enolate->ES_S Reprotonation (+H+) ES_S->E Release S_R (2R)-Substrate-CoA S_R->E + Substrate

Caption: Catalytic cycle of AMACR showing the conversion of a (2R)-methylacyl-CoA to a (2S)-methylacyl-CoA via an enolate intermediate.

Substrate_Inhibition_Workflow start Observe Decreased Velocity at High [S] titration Perform Wide-Range Substrate Titration start->titration plot_v_vs_S Plot v₀ vs. [S] titration->plot_v_vs_S check_curve Is Curve Bell-Shaped? plot_v_vs_S->check_curve optimize Optimize Assay Conditions (Buffer, Temp, [S]) check_curve->optimize Yes artifact Investigate Other Artifacts (Substrate Quality, etc.) check_curve->artifact No data_analysis Fit Data to Haldane Equation (Determine Km, Vmax, Ki) optimize->data_analysis end Optimized Assay data_analysis->end

Caption: A troubleshooting workflow for identifying and addressing substrate inhibition in AMACR kinetic assays.

References

quality control parameters for synthetic 2R-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic 2R-Pristanoyl-CoA

This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and experimental use of synthetic this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its biological significance?

This compound is the coenzyme A thioester of pristanic acid, with the "2R" designation indicating the stereochemistry at the second carbon of the pristanoyl chain. It is a key intermediate in the peroxisomal alpha- and beta-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1][2] The metabolism of pristanoyl-CoA is crucial for energy production from these types of fatty acids, and defects in this pathway are associated with certain peroxisomal disorders.[1][2]

2. What are the recommended storage and handling conditions for synthetic this compound?

To ensure the stability and integrity of synthetic this compound, it should be stored in a sealed container, protected from light, at -20°C or below.[3] Acyl-CoA esters are susceptible to hydrolysis, so it is important to minimize exposure to moisture and repeated freeze-thaw cycles. For experimental use, it is advisable to prepare small aliquots of the compound to avoid repeated warming of the entire stock.

3. What are the key quality control parameters to verify for a new batch of synthetic this compound?

A new batch of synthetic this compound should be assessed for purity, identity, and structural integrity. The recommended quality control parameters are summarized in the table below.

Table 1: Recommended Quality Control Specifications for Synthetic this compound
ParameterMethodSpecification
Purity HPLC-UV (260 nm)≥ 95%
Identity Mass Spectrometry (MS)Consistent with the expected molecular weight
Structure ¹H NMR SpectroscopySpectrum conforms to the known structure of this compound

4. How can I confirm the identity of synthetic this compound using mass spectrometry?

The identity of this compound can be confirmed by mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 1048.40 g/mol .[4] A common fragmentation pattern for acyl-CoAs involves a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 m/z) and the appearance of a fragment ion corresponding to the adenosine 3',5'-diphosphate at an m/z of 428.0365.[5]

Troubleshooting Guides

Issue 1: Low or no signal in biochemical assays.
Possible CauseTroubleshooting Step
Degradation of this compound Ensure proper storage and handling procedures have been followed. Prepare fresh solutions from a new aliquot for each experiment. Consider performing a quick purity check via HPLC if degradation is suspected.
Inaccurate concentration Re-quantify the concentration of your this compound stock solution using UV spectrophotometry at 260 nm. The molar extinction coefficient for Coenzyme A at this wavelength is a reliable reference.
Enzyme inactivity Verify the activity of your enzyme with a known, stable substrate to ensure the issue is not with the enzyme itself.
Precipitation of the compound Due to its long, branched acyl chain, this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in the assay buffer. A small amount of a suitable organic solvent may be necessary, but its compatibility with the enzyme must be verified.
Issue 2: Inconsistent results between experiments.
Possible CauseTroubleshooting Step
Variability in sample preparation Standardize all steps of your experimental protocol, including incubation times, temperatures, and reagent concentrations.
Freeze-thaw cycles Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing single-use aliquots.
Oxidation of the thiol group While less common for the thioester, oxidation can be a concern. If suspected, prepare fresh solutions and consider degassing buffers.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of synthetic this compound using reverse-phase HPLC with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM acetate (B1210297) buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 40% B to 70% B over 16 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A.

  • Injection Volume: 10-20 µL.

  • Expected Results: A major peak corresponding to this compound should be observed, and the purity is calculated as the percentage of the area of this peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of synthetic this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS fragmentation.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Infuse the sample solution (dissolved in a suitable solvent like 50:50 acetonitrile:water) directly into the mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.

  • Expected Results:

    • MS1 Spectrum: A peak at approximately m/z 1048.40.[4]

    • MS/MS Spectrum: A prominent fragment ion at m/z 428.037, corresponding to the adenosine 3',5'-diphosphate portion, and a neutral loss of 507 Da.[5][7]

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

This protocol provides a general method for the structural verification of synthetic this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or a deuterated buffer solution that is compatible with the sample.

  • Sample Preparation: Dissolve a sufficient amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Results: The spectrum should display characteristic signals for the coenzyme A moiety and the pristanoyl chain. Key regions include:

    • Aromatic protons of the adenine (B156593) base.

    • Sugar protons of the ribose unit.

    • Methylene protons of the pantothenic acid and cysteamine (B1669678) portions of coenzyme A.

    • A complex pattern of aliphatic protons from the branched pristanoyl chain, including methyl, methylene, and methine signals.[8][9][10][11][12]

Visualizations

Peroxisomal Beta-Oxidation of Pristanoyl-CoA

The following diagram illustrates the key steps in the peroxisomal beta-oxidation of pristanoyl-CoA, a pathway in which this compound is a crucial intermediate.

Peroxisomal_Beta_Oxidation PristanicAcid Pristanic Acid PristanoylCoA_2R This compound PristanicAcid->PristanoylCoA_2R ATP -> AMP + PPi AcylCoA_Synthetase Acyl-CoA Synthetase PristanoylCoA_2S 2S-Pristanoyl-CoA PristanoylCoA_2R->PristanoylCoA_2S Isomerization AMACR AMACR DehydropristanoylCoA trans-2,3-Dehydropristanoyl-CoA PristanoylCoA_2S->DehydropristanoylCoA Oxidation ACOX2 ACOX2 HydroxypristanoylCoA 3-Hydroxypristanoyl-CoA DehydropristanoylCoA->HydroxypristanoylCoA Hydration MFP2_hydratase MFP-2 (Hydratase) KetopristanoylCoA 3-Ketopristanoyl-CoA HydroxypristanoylCoA->KetopristanoylCoA Dehydrogenation MFP2_dehydrogenase MFP-2 (Dehydrogenase) TrimethyltridecanoylCoA 4,8,12-Trimethyltridecanoyl-CoA KetopristanoylCoA->TrimethyltridecanoylCoA Thiolysis PropionylCoA Propionyl-CoA KetopristanoylCoA->PropionylCoA SCPx SCPx FurtherOxidation Further Beta-Oxidation Cycles TrimethyltridecanoylCoA->FurtherOxidation

Caption: Peroxisomal beta-oxidation of pristanoyl-CoA.[13][14]

Quality Control Workflow for Synthetic this compound

This diagram outlines the logical workflow for the quality control of a new batch of synthetic this compound.

QC_Workflow Start Receive Synthetic this compound PurityCheck Purity Analysis (HPLC) Start->PurityCheck PurityDecision Purity ≥ 95%? PurityCheck->PurityDecision IdentityCheck Identity Confirmation (MS) PurityDecision->IdentityCheck Yes FailQC Fails Quality Control PurityDecision->FailQC No IdentityDecision Correct Mass? IdentityCheck->IdentityDecision StructureCheck Structural Verification (NMR) IdentityDecision->StructureCheck Yes IdentityDecision->FailQC No StructureDecision Correct Structure? StructureCheck->StructureDecision PassQC Passes Quality Control StructureDecision->PassQC Yes StructureDecision->FailQC No UseInExperiment Use in Experiments PassQC->UseInExperiment

Caption: Quality control workflow for synthetic this compound.

References

avoiding epimerization of 2R-Pristanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of 2R-Pristanoyl-CoA to 2S-Pristanoyl-CoA during sample preparation. Maintaining the stereochemical integrity of this molecule is critical for accurate quantification and downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound epimerization during sample preparation?

The primary cause of epimerization of this compound in biological samples is enzymatic. The peroxisomal enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of the (2R)-isomer to the (2S)-isomer, a necessary step for its degradation via β-oxidation.[1][2] Therefore, failure to rapidly and completely quench all enzymatic activity upon sample collection is the most significant risk factor for epimerization.

Q2: Can epimerization occur non-enzymatically?

Yes, non-enzymatic epimerization can occur, particularly under basic conditions. The presence of a base can facilitate the abstraction of the proton at the alpha-carbon (C2 position), leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of R and S isomers.[3] Studies on similar compounds like peptide thioesters show that this process is more pronounced in the presence of bases and can be suppressed by using less polar solvents.[4]

Q3: What is the optimal pH for storing and processing this compound samples?

There is a trade-off between preventing enzymatic degradation and minimizing chemical instability. To effectively inhibit enzymatic activity, including racemases, homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) is often recommended.[5] However, strong acidic conditions can lead to the hydrolysis of the thioester bond. For post-extraction storage and analysis, a neutral pH of around 6.8-7.0 in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) has been shown to provide better stability for the acyl-CoA molecule itself.[6][7]

Q4: How should I store tissue or cell samples to ensure the stability of this compound?

For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[5] Subsequent storage must be at -80°C to minimize both enzymatic activity and chemical degradation. It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of 2S-Pristanoyl-CoA detected in a sample that should primarily contain the 2R isomer. 1. Incomplete/Slow Enzymatic Quenching: Residual α-methylacyl-CoA racemase (AMACR) activity in the sample.- Immediately flash-freeze the sample in liquid nitrogen upon collection.- Work quickly and keep the sample on ice at all times during processing.[5]- Homogenize the frozen tissue directly in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or an ice-cold organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727)/water) to rapidly denature enzymes.[5][8]
2. Non-Enzymatic Epimerization: Sample exposure to basic conditions during extraction or storage.- Avoid using basic buffers or reagents (pH > 7.5) at any stage of the sample preparation.- After initial extraction, adjust the pH of aqueous solutions to neutral (pH ~6.8-7.0) for storage.[6][7]
Low overall recovery of Pristanoyl-CoA (both R and S isomers). 1. Chemical Degradation (Hydrolysis): Exposure to harsh pH (either strongly acidic or basic) or elevated temperatures.- Avoid prolonged exposure to strong acids used for quenching. Neutralize the extract if necessary for downstream applications.- Perform all extraction and drying steps at low temperatures (e.g., on ice, or drying under a stream of nitrogen at room temperature).[5]- Reconstitute the final dried extract in a buffered, neutral pH solvent, potentially containing methanol, which has shown good stability.[7]
2. Incomplete Extraction: Insufficient cell lysis or inefficient partitioning of the acyl-CoA into the extraction solvent.- Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[5]- Use a sufficient volume of extraction solvent, typically a 20-fold excess by weight to the tissue.[8]- Consider a two-step extraction process involving an initial homogenization in buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[5]
3. Inefficient Solid-Phase Extraction (SPE): Poor binding or elution from the SPE column.- Ensure the SPE column is properly conditioned and equilibrated before loading the sample.- Optimize the wash and elution steps for your specific acyl-CoA. Weak anion exchange columns are often effective.[5]

Data Presentation

Stability of Acyl-CoA Species in Different Solvents

The following table summarizes the stability of various acyl-CoA species in different solutions when stored at 4°C. The data indicates that a buffered neutral solution containing methanol provides the best stability over a 24-hour period.

Solvent CompositionAcetyl-CoA (% remaining after 24h)Malonyl-CoA (% remaining after 24h)Palmitoyl-CoA (C16:0) (% remaining after 24h)
Water~75%~60%~40%
50 mM Ammonium Acetate (pH 7)~80%~70%~50%
50% Methanol / 50% Water~90%~85%~70%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) >95% >95% >90%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~85%~75%~60%
(Data adapted from stability studies on various acyl-CoAs; specific values for Pristanoyl-CoA may vary but the trend is expected to be similar.[7])

Experimental Protocols

Protocol: Extraction of this compound from Tissue with Minimized Epimerization

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized to minimize both enzymatic and chemical epimerization.[5]

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold Isopropanol

  • Saturated Ammonium Sulfate (B86663) solution

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization (Enzyme Quenching):

    • Weigh approximately 100 mg of frozen tissue, keeping it frozen.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain. Work quickly to prevent the sample from warming.

  • Solvent Extraction:

    • To the homogenate, add 5 mL of a 2:1 (v/v) mixture of ice-cold acetonitrile and isopropanol.

    • Vortex vigorously for 5 minutes.

    • Add 2 mL of saturated ammonium sulfate solution and vortex again for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with 1-2 column volumes of methanol, followed by 1-2 volumes of water.

    • Equilibrate the column with 1-2 volumes of the initial extraction solvent (ACN/Isopropanol/KH2PO4 buffer mixture).

    • Load the organic extract from step 2 onto the column.

    • Wash the column with 1-2 volumes of the extraction solvent to remove unbound contaminants.

    • Wash with 1-2 volumes of 2% formic acid to remove remaining impurities.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol. Note: Minimize exposure time to this basic solution. Neutralize immediately if required for your downstream application. A subsequent elution with 5% ammonium hydroxide can be performed to ensure full recovery.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a solvent suitable for your analytical method, preferably a neutral buffered solution (e.g., 50 mM ammonium acetate, pH 6.8, with 20-50% methanol) for optimal stability.[6][7]

Visualizations

Epimerization_Mechanism cluster_enzymatic Enzymatic Epimerization (Primary Pathway in situ) cluster_chemical Non-Enzymatic Epimerization (Risk during Sample Prep) 2R_Prist_CoA_E This compound C2 Stereocenter: R AMACR α-methylacyl-CoA racemase (AMACR) 2R_Prist_CoA_E->AMACR 2S_Prist_CoA_E 2S-Pristanoyl-CoA C2 Stereocenter: S AMACR->2S_Prist_CoA_E 2R_Prist_CoA_C This compound C2 Stereocenter: R Enolate {Planar Enolate Intermediate | Achiral at C2} 2R_Prist_CoA_C->Enolate - H⁺ (Base) Enolate->2R_Prist_CoA_C + H⁺ 2S_Prist_CoA_C 2S-Pristanoyl-CoA C2 Stereocenter: S Enolate->2S_Prist_CoA_C + H⁺

Caption: Mechanisms of this compound epimerization.

Sample_Prep_Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction & Purification cluster_analysis Final Preparation cluster_key Key Control Points A 1. Tissue Collection B 2. Flash Freeze (Liquid Nitrogen) A->B C 3. Store at -80°C B->C D 4. Homogenize Frozen (Ice-cold Acidic Buffer, pH 4.9) C->D E 5. Organic Solvent Extraction D->E F 6. Solid-Phase Extraction (SPE) E->F G 7. Dry Down (Nitrogen Stream) F->G H 8. Reconstitute (Neutral Buffered Solvent, pH ~7) G->H I 9. LC-MS/MS Analysis H->I K1 B, D: Critical for quenching enzymatic racemization. K2 H: Critical for preventing chemical degradation/epimerization.

References

Technical Support Center: Peroxisomal Fatty Acid Oxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxisomal fatty acid oxidation (FAO) assays.

Troubleshooting Guide

This guide addresses common issues encountered during peroxisomal FAO experiments in a question-and-answer format.

Question 1: Why am I observing high variability between my replicate wells?

High variability can mask true biological effects. Here are potential causes and solutions:

Potential CauseRecommended SolutionKey Considerations
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.Optimal seeding density is cell-type dependent and should be determined empirically. For adherent cells, aim for a density that results in an even monolayer.
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier.This is particularly important for longer incubation periods.
Inconsistent Washing Steps Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.Aspirate media from the side of the well to minimize cell disturbance.
**Pipetting

Validation & Comparative

In Vitro Validation of the 2R-Pristanoyl-CoA Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of the 2R-Pristanoyl-CoA metabolic pathway with alternative fatty acid oxidation pathways. Supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways and workflows are presented to facilitate a comprehensive understanding of this critical metabolic route.

Introduction to this compound Metabolism

The metabolism of 2-methyl-branched-chain fatty acids, such as pristanic acid, is essential for human health. Unlike straight-chain fatty acids, these molecules require a specific metabolic pathway primarily located in the peroxisomes. The initial substrate, this compound, must first be converted to its (S)-stereoisomer by the enzyme alpha-methylacyl-CoA racemase (AMACR) before it can enter the peroxisomal beta-oxidation spiral. Deficiencies in this pathway can lead to the accumulation of toxic metabolites and are associated with certain metabolic disorders. This guide focuses on the in vitro validation of this pathway, providing a comparative analysis with the more common straight-chain fatty acid oxidation.

Data Presentation: Comparative In Vitro Performance

The following tables summarize quantitative data from in vitro studies, comparing the metabolism of branched-chain and straight-chain fatty acids.

Table 1: Comparison of Beta-Oxidation Rates of Pristanic Acid vs. Stearic Acid in Human Skin Fibroblasts

SubstrateBeta-Oxidation Rate (pmol/mg protein/h)Fold Difference
[1-¹⁴C]Stearic Acid18.6 ± 3.5~5.8x higher
[1-¹⁴C]Pristanic Acid3.2 ± 0.61x

Data adapted from a study on beta-oxidation in normal human skin fibroblast homogenates. The results indicate that the oxidation of the straight-chain fatty acid, stearic acid, is significantly more rapid than that of the branched-chain pristanic acid under the tested in vitro conditions[1].

Table 2: Kinetic Parameters of Peroxisomal vs. Mitochondrial Beta-Oxidation for Various Fatty Acyl-CoAs

OrganelleSubstrateApparent Km (µM)Relative Oxidation Rate (%)
Peroxisomes Lauroyl-CoA (12:0)2.5100
Palmitoyl-CoA (16:0)3.085
Oleoyl-CoA (18:1)1.590
Erucyl-CoA (22:1)1.075
Mitochondria Lauroyl-CoA (12:0)1.0100
Palmitoyl-CoA (16:0)0.595
Oleoyl-CoA (18:1)0.880
Linoleoyl-CoA (18:2)0.6110

This table presents a direct comparison of the kinetic properties of peroxisomal and mitochondrial beta-oxidation systems from brown adipose tissue. Peroxisomes exhibit a lower affinity (higher Km) for most substrates compared to mitochondria but are crucial for the oxidation of very-long-chain and some unsaturated fatty acids.[2]

Table 3: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Mycobacterium tuberculosis MCR(2R)-2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA31.8 ± 3.434.1 ± 1.51.07 x 10⁶
Human AMACR 1A(2R)-2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA--~1.52 x 10³

Kinetic parameters for AMACR, the key enzyme in this compound metabolism. The data for the human enzyme is presented as catalytic efficiency. The bacterial homologue (MCR) shows significantly higher efficiency with the synthetic substrate used in the colorimetric assay.[3]

Experimental Protocols

Protocol 1: In Vitro Beta-Oxidation Assay in Fibroblast Homogenates

This protocol is adapted from studies measuring the beta-oxidation of radiolabeled fatty acids in cultured human skin fibroblasts[1].

1. Cell Culture and Homogenate Preparation:

  • Culture human skin fibroblasts to confluency in appropriate media.

  • Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a sucrose (B13894) buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 600 x g for 10 min to remove nuclei and cell debris. The supernatant is used for the assay.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM ATP

    • 0.5 mM L-carnitine

    • 0.2 mM Coenzyme A

    • 1 mM NAD+

    • 0.1 mM FAD

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.2% (w/v) bovine serum albumin (fatty acid-free)

    • [1-¹⁴C]-labeled fatty acid substrate (e.g., stearic acid or pristanic acid) at a final concentration of 20 µM.

3. Assay Procedure:

  • Add 50-100 µg of fibroblast homogenate protein to the pre-warmed reaction mixture.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of 1 M perchloric acid.

  • Centrifuge to precipitate protein.

  • The supernatant contains the water-soluble radiolabeled products (acetyl-CoA).

4. Quantification:

  • Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • The rate of beta-oxidation is expressed as pmol of radiolabeled substrate oxidized per mg of protein per hour.

Protocol 2: Alpha-Methylacyl-CoA Racemase (AMACR) Colorimetric Assay

This protocol is based on a colorimetric assay developed for high-throughput screening of AMACR inhibitors[4].

1. Reagents:

  • Purified recombinant human AMACR.

  • Synthetic substrate: (2R,S)-2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA.

  • Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and the synthetic substrate at a suitable concentration (e.g., 100 µM).

  • Initiate the reaction by adding a known amount of purified AMACR enzyme.

  • The AMACR-catalyzed elimination of 2,4-dinitrophenolate (B1223059) from the substrate results in a yellow product.

  • Monitor the increase in absorbance at 354 nm over time using a spectrophotometer or plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • For inhibitor studies, perform the assay with varying concentrations of the test compound to determine IC₅₀ or Kᵢ values.

  • For kinetic parameter determination, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualization

PRISTANOYL_COA_METABOLISM cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA This compound AMACR AMACR 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA 2S-Pristanoyl-CoA ACOX2_3 ACOX2/3 2S_Pristanoyl_CoA->ACOX2_3 trans_2_Pristenoyl_CoA trans-2-Pristenoyl-CoA MFP2 MFP-2 trans_2_Pristenoyl_CoA->MFP2 3_Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA 3_Hydroxypristanoyl_CoA->MFP2 3_Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Thiolase Thiolase 3_Ketopristanoyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Beta_Oxidation_Cycles Trimethyltridecanoyl_CoA->Beta_Oxidation_Cycles 2 cycles Acetyl_CoA Acetyl-CoA Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA AMACR->2S_Pristanoyl_CoA ACOX2_3->trans_2_Pristenoyl_CoA MFP2->3_Hydroxypristanoyl_CoA MFP2->3_Ketopristanoyl_CoA Thiolase->Propionyl_CoA Thiolase->Trimethyltridecanoyl_CoA Beta_Oxidation_Cycles->Propionyl_CoA Beta_Oxidation_Cycles->Acetyl_CoA Beta_Oxidation_Cycles->Dimethylnonanoyl_CoA

Caption: Peroxisomal beta-oxidation pathway of this compound.

EXPERIMENTAL_WORKFLOW Start Start: In Vitro Validation Substrate_Selection Substrate Selection (e.g., Radiolabeled Pristanic Acid vs. Stearic Acid) Start->Substrate_Selection System_Preparation Preparation of In Vitro System (e.g., Fibroblast Homogenate, Isolated Peroxisomes) Substrate_Selection->System_Preparation Incubation Incubation with Reaction Mixture (Cofactors, Buffers) System_Preparation->Incubation Reaction_Termination Reaction Termination (e.g., Acid Precipitation) Incubation->Reaction_Termination Product_Separation Separation of Products (e.g., Centrifugation) Reaction_Termination->Product_Separation Quantification Quantification (e.g., Scintillation Counting, Spectrophotometry) Product_Separation->Quantification Data_Analysis Data Analysis and Comparison (Rates, Kinetic Parameters) Quantification->Data_Analysis End End: Comparative Performance Data Data_Analysis->End

Caption: Experimental workflow for comparative in vitro fatty acid oxidation assays.

References

A Comparative Analysis of the Metabolism of 2R-Pristanoyl-CoA and 2S-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the stereoisomers 2R-Pristanoyl-CoA and 2S-Pristanoyl-CoA. Pristanoyl-CoA, a branched-chain fatty acyl-CoA, is a product of the alpha-oxidation of phytanic acid, a compound derived from dietary sources. The stereochemistry at the C-2 position dictates the metabolic fate of these molecules, primarily within the peroxisome. Understanding these differences is crucial for research into peroxisomal disorders and drug development targeting fatty acid metabolism.

Executive Summary

The metabolism of this compound and 2S-Pristanoyl-CoA diverges at the initial step of peroxisomal β-oxidation. The key distinction lies in the stereospecificity of the enzyme branched-chain acyl-CoA oxidase, which only recognizes the 2S-isomer as a substrate. Consequently, this compound must first undergo epimerization to its 2S-counterpart, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This enzymatic step is the central point of divergence in their metabolic pathways. Once converted to the 2S form, the subsequent β-oxidation steps are identical for both original isomers, proceeding through the action of multifunctional protein 2 (MFP-2) and sterol carrier protein X (SCPx) thiolase to yield propionyl-CoA and acetyl-CoA.

Metabolic Pathways

The metabolic pathways for both 2R- and 2S-Pristanoyl-CoA occur within the peroxisome. The critical difference is the mandatory initial step for the 2R-isomer.

Metabolism of 2S-Pristanoyl-CoA

The metabolism of 2S-Pristanoyl-CoA proceeds directly through the peroxisomal β-oxidation pathway.

G S_Pristanoyl_CoA 2S-Pristanoyl-CoA BCOX Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3) S_Pristanoyl_CoA->BCOX Pristenoyl_CoA 2-Pristenoyl-CoA BCOX->Pristenoyl_CoA MFP2_hydratase MFP-2 (Hydratase activity) Pristenoyl_CoA->MFP2_hydratase Hydroxy_Pristanoyl_CoA 3-Hydroxypristanoyl-CoA MFP2_hydratase->Hydroxy_Pristanoyl_CoA MFP2_dehydrogenase MFP-2 (Dehydrogenase activity) Hydroxy_Pristanoyl_CoA->MFP2_dehydrogenase Keto_Pristanoyl_CoA 3-Ketopristanoyl-CoA MFP2_dehydrogenase->Keto_Pristanoyl_CoA SCPx SCPx (Thiolase) Keto_Pristanoyl_CoA->SCPx Propionyl_CoA Propionyl-CoA SCPx->Propionyl_CoA Product 1 Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA SCPx->Trimethyltridecanoyl_CoA Product 2

Diagram 1. Metabolism of 2S-Pristanoyl-CoA.
Metabolism of this compound

The metabolism of this compound requires an initial epimerization step before it can enter the β-oxidation pathway.

G R_Pristanoyl_CoA This compound AMACR α-Methylacyl-CoA Racemase (AMACR) R_Pristanoyl_CoA->AMACR S_Pristanoyl_CoA 2S-Pristanoyl-CoA AMACR->S_Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Pathway (as in Diagram 1) S_Pristanoyl_CoA->Beta_Oxidation

Diagram 2. Initial step in the metabolism of this compound.

Quantitative Comparison of Enzyme Kinetics

The enzymatic conversion of 2R- and 2S-Pristanoyl-CoA is governed by the kinetic parameters of the involved enzymes. While data for human branched-chain acyl-CoA oxidase is limited, available information for AMACR provides a basis for comparison.

EnzymeSubstrateKmVmaxSource
α-Methylacyl-CoA Racemase (AMACR) This compound172 µM0.1 µmol/min/mg[1]
Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3) 2S-Pristanoyl-CoAData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments used to study the metabolism of pristanoyl-CoA stereoisomers.

α-Methylacyl-CoA Racemase (AMACR) Activity Assay using ¹H NMR Spectroscopy

This method monitors the conversion of the α-methyl doublet of the substrate to a single peak upon deuterium (B1214612) incorporation from the solvent.[2]

Protocol:

  • Sample Preparation:

    • Prepare a reaction mixture containing the purified recombinant human AMACR enzyme in a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) prepared with deuterium oxide (D₂O).

    • Add the substrate, this compound, to the reaction mixture.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals using a high-field NMR spectrometer.

    • Focus on the region of the spectrum corresponding to the α-methyl protons of pristanoyl-CoA.

  • Data Analysis:

    • Integrate the signals corresponding to the α-methyl doublet of this compound and the emerging singlet of the deuterated 2S-Pristanoyl-CoA.

    • The rate of the reaction can be determined by monitoring the change in the relative integrals of these signals over time.

Coupled Spectrophotometric Assay for AMACR Activity

This assay couples the production of 2S-Pristanoyl-CoA by AMACR to the hydrogen peroxide-producing reaction of pristanoyl-CoA oxidase. The resulting H₂O₂ is then measured colorimetrically.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add purified pristanoyl-CoA oxidase, horseradish peroxidase, and a chromogenic substrate (e.g., a suitable hydrogen donor that changes color upon oxidation).

    • Add the substrate, this compound.

  • Initiation of Reaction:

    • Initiate the reaction by adding the sample containing AMACR activity (e.g., purified enzyme or cell lysate).

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate in a spectrophotometer.

    • The rate of color change is proportional to the rate of H₂O₂ production, which in turn is dependent on the activity of AMACR.

Peroxisomal β-Oxidation Assay

This assay measures the overall rate of β-oxidation of pristanoyl-CoA in cultured cells or tissue homogenates.

Protocol:

  • Cell/Tissue Preparation:

    • Culture fibroblasts or prepare tissue homogenates from the desired source.

  • Incubation with Radiolabeled Substrate:

    • Incubate the cells or homogenates with radiolabeled pristanic acid (which will be converted to pristanoyl-CoA intracellularly).

  • Analysis of Products:

    • After incubation, extract the metabolites.

    • Separate and quantify the radiolabeled β-oxidation products (e.g., acetyl-CoA, propionyl-CoA) using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

    • The rate of β-oxidation is determined by the amount of radiolabeled products formed over time.

Logical Workflow for Comparing Metabolism

The following diagram illustrates the experimental logic for comparing the metabolism of the two stereoisomers.

G Start Start with 2R- and 2S-Pristanoyl-CoA Incubate_AMACR Incubate with AMACR Start->Incubate_AMACR Incubate_BCOX Incubate with Branched-Chain Acyl-CoA Oxidase Start->Incubate_BCOX Beta_Oxidation_Assay Overall β-Oxidation Assay (Measure final products) Start->Beta_Oxidation_Assay NMR_Assay ¹H NMR Assay (Monitor conversion of 2R to 2S) Incubate_AMACR->NMR_Assay Spectrophotometric_Assay Spectrophotometric Assay (Monitor H₂O₂ production) Incubate_BCOX->Spectrophotometric_Assay Compare_Rates Compare Reaction Rates and Product Formation NMR_Assay->Compare_Rates Spectrophotometric_Assay->Compare_Rates Beta_Oxidation_Assay->Compare_Rates

Diagram 3. Experimental workflow for comparison.

Conclusion

The metabolism of this compound and 2S-Pristanoyl-CoA is fundamentally different due to the stereospecificity of the peroxisomal β-oxidation pathway. The mandatory racemization of the 2R-isomer by AMACR highlights a critical control point in branched-chain fatty acid metabolism. Deficiencies in AMACR can lead to the accumulation of 2R-pristanic acid, which is observed in certain peroxisomal disorders. A thorough understanding of these distinct metabolic fates, supported by quantitative enzymatic data and robust experimental protocols, is essential for advancing our knowledge of lipid metabolism and for the development of targeted therapeutic strategies.

References

A Comparative Guide to 2R-Pristanoyl-CoA Metabolism and Very Long-Chain Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two crucial peroxisomal metabolic pathways: the beta-oxidation of 2R-pristanoyl-CoA and the oxidation of very long-chain fatty acids (VLCFAs). Understanding the nuances of these pathways is critical for research into a variety of metabolic disorders and for the development of targeted therapeutic interventions.

Introduction

Peroxisomes are ubiquitous organelles that play a central role in lipid metabolism. Among their key functions is the beta-oxidation of fatty acids that cannot be efficiently processed by mitochondria. This includes the branched-chain fatty acid derivative, this compound, and very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. While both pathways occur within the peroxisome and share some mechanistic similarities with mitochondrial beta-oxidation, they are distinct in their substrates, enzymatic machinery, and metabolic products. Dysregulation of these pathways is implicated in several severe genetic disorders, highlighting the importance of a detailed understanding of their function.

Overview of the Metabolic Pathways

This compound Metabolism

Pristanoyl-CoA is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot directly enter beta-oxidation.[1][2] Alpha-oxidation removes the carboxyl group, yielding pristanic acid, which is then activated to pristanoyl-CoA.[1][3] The 2R-isomer of pristanoyl-CoA undergoes stereochemical inversion to the 2S-isomer before proceeding through peroxisomal beta-oxidation.[3] This pathway involves a specific set of enzymes that can accommodate the branched structure of the substrate.[4]

Very Long-Chain Fatty Acid (VLCFA) Oxidation

VLCFAs, such as hexacosanoic acid (C26:0), are primarily catabolized in peroxisomes because the enzymes in mitochondria have low activity towards these long-chain substrates.[5] The peroxisomal beta-oxidation of VLCFAs is a chain-shortening process. After several cycles of oxidation, the resulting medium-chain fatty acyl-CoAs are transported to the mitochondria for complete oxidation to CO2 and water.[5]

Comparative Data

Key Characteristics
FeatureThis compound MetabolismVery Long-Chain Fatty Acid (VLCFA) Oxidation
Primary Substrate This compoundAcyl-CoAs of fatty acids with ≥22 carbons (e.g., C24:0, C26:0)
Cellular Location PeroxisomePeroxisome
Initial Step Isomerization of this compound to 2S-pristanoyl-CoADehydrogenation by Acyl-CoA Oxidase 1 (ACOX1)
Key Enzymes α-Methylacyl-CoA racemase (AMACR), Acyl-CoA Oxidase 2 (ACOX2)/ACOX3, D-Bifunctional Protein (DBP), Sterol carrier protein X (SCPx) thiolaseAcyl-CoA Oxidase 1 (ACOX1), D-Bifunctional Protein (DBP), Peroxisomal thiolase (ACAA1)
Products per Cycle Propionyl-CoA, Acetyl-CoA, and a shortened acyl-CoAAcetyl-CoA and a shortened acyl-CoA
Final Products in Peroxisome 4,8-dimethylnonanoyl-CoA, propionyl-CoA, and acetyl-CoAMedium-chain acyl-CoAs (e.g., octanoyl-CoA) and acetyl-CoA
Associated Disorders Refsum disease (due to impaired alpha-oxidation), AMACR deficiency, D-Bifunctional Protein deficiencyX-linked adrenoleukodystrophy (X-ALD), Acyl-CoA oxidase 1 deficiency, D-Bifunctional Protein deficiency
Enzyme Specificity and Kinetics
EnzymeSubstrate(s)KmVmax
Acyl-CoA Oxidase 1 (ACOX1) Straight-chain VLCFA-CoAs (e.g., C24:0-CoA, C26:0-CoA)73 µM (for palmitoyl-CoA, isoform 1); 90 µM (for palmitoyl-CoA, isoform 2)[6]Data not readily available
Acyl-CoA Oxidase 2 (ACOX2) Branched-chain acyl-CoAs (e.g., pristanoyl-CoA, trihydroxycoprostanoyl-CoA)Data not readily availableData not readily available
D-Bifunctional Protein (DBP) 2-enoyl-CoAs and 3-hydroxyacyl-CoAs of both VLCFAs and pristanic acidData not readily availableData not readily available
Peroxisomal Thiolase (ACAA1) 3-ketoacyl-CoAs of straight-chain fatty acidsData not readily availableData not readily available
SCPx Thiolase 3-ketoacyl-CoAs of branched-chain fatty acidsData not readily availableData not readily available

Note: Specific quantitative kinetic data for direct comparison of these enzymes with their primary substrates is limited in publicly available literature.

Signaling Pathways and Logical Relationships

cluster_vlcfa VLCFA Oxidation cluster_pristanoyl This compound Metabolism VLCFA Very Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) MCFA_CoA Medium-Chain Acyl-CoA Ketoacyl_CoA->MCFA_CoA Thiolase (ACAA1) Acetyl_CoA_VLCFA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_VLCFA Thiolase (ACAA1) Mitochondria Mitochondrial Metabolism MCFA_CoA->Mitochondria Further Oxidation Acetyl_CoA_VLCFA->Mitochondria Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid Alpha-Oxidation Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA 2S-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Prist_Enoyl_CoA Pristenoyl-CoA S_Pristanoyl_CoA->Prist_Enoyl_CoA ACOX2/3 Prist_Hydroxyacyl_CoA 3-Hydroxypristanoyl-CoA Prist_Enoyl_CoA->Prist_Hydroxyacyl_CoA DBP (Hydratase) Prist_Ketoacyl_CoA 3-Ketopristanoyl-CoA Prist_Hydroxyacyl_CoA->Prist_Ketoacyl_CoA DBP (Dehydrogenase) Shortened_Acyl_CoA Shortened Branched-Chain Acyl-CoA Prist_Ketoacyl_CoA->Shortened_Acyl_CoA SCPx Thiolase Propionyl_CoA Propionyl-CoA Prist_Ketoacyl_CoA->Propionyl_CoA SCPx Thiolase Acetyl_CoA_Prist Acetyl-CoA Prist_Ketoacyl_CoA->Acetyl_CoA_Prist SCPx Thiolase Shortened_Acyl_CoA->Mitochondria Further Oxidation Propionyl_CoA->Mitochondria Acetyl_CoA_Prist->Mitochondria

Caption: Comparative pathways of VLCFA and this compound oxidation.

Experimental Protocols

Measurement of Acyl-CoA Oxidase Activity (Spectrophotometric Assay)

This protocol is adapted from a general method for assaying H2O2-producing oxidases.[7][8]

Principle: The activity of acyl-CoA oxidase is determined by measuring the rate of hydrogen peroxide (H2O2) production. The H2O2 produced is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate Solution: 10 mM solution of the desired acyl-CoA substrate (e.g., palmitoyl-CoA for ACOX1, pristanoyl-CoA for ACOX2) in water.

  • Chromogenic Substrate: 1 mg/mL solution of a suitable chromogen (e.g., leuco-dichlorofluorescein or 4-aminoantipyrone with phenol) in an appropriate solvent.

  • Horseradish Peroxidase (HRP): 1 mg/mL solution in assay buffer.

  • Sample: Peroxisome-enriched fraction or purified enzyme.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, the chromogenic substrate, and HRP.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA substrate and the sample.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrone/phenol system) over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the acyl-CoA oxidase activity.

Measurement of D-Bifunctional Protein (DBP) Activity

Principle: DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The dehydrogenase activity can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Substrate: 1 mM solution of a 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxy-2-methylpalmitoyl-CoA) in assay buffer.

  • Cofactor: 10 mM NAD+ solution in assay buffer.

  • Sample: Fibroblast homogenate or purified enzyme.

Procedure:

  • Combine the assay buffer, NAD+ solution, and sample in a cuvette.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is a measure of DBP dehydrogenase activity.

Measurement of Peroxisomal Thiolase Activity

Principle: The thiolase reaction involves the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA). The consumption of the 3-ketoacyl-CoA substrate can be monitored by the decrease in absorbance at a specific wavelength.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl.

  • Substrate: 0.1 mM solution of a 3-ketoacyl-CoA (e.g., 3-keto-pristanoyl-CoA for SCPx thiolase or 3-keto-hexadecanoyl-CoA for ACAA1).

  • Coenzyme A (CoA): 1 mM solution in assay buffer.

  • Sample: Peroxisomal fraction or purified enzyme.

Procedure:

  • In a cuvette, mix the assay buffer and the 3-ketoacyl-CoA substrate.

  • Start the reaction by adding the CoA and the sample.

  • Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a wavelength where it has a characteristic absorbance (e.g., around 303 nm).

  • The rate of decrease in absorbance is proportional to the thiolase activity.

Experimental Workflow

cluster_sample Sample Preparation cluster_assays Enzyme Activity Assays cluster_data Data Analysis Tissue Tissue/Cell Culture Homogenization Homogenization Tissue->Homogenization Subcellular_Fractionation Subcellular Fractionation Homogenization->Subcellular_Fractionation Peroxisomal_Fraction Peroxisomal Fraction Subcellular_Fractionation->Peroxisomal_Fraction ACOX_Assay Acyl-CoA Oxidase Assay Peroxisomal_Fraction->ACOX_Assay DBP_Assay D-Bifunctional Protein Assay Peroxisomal_Fraction->DBP_Assay Thiolase_Assay Thiolase Assay Peroxisomal_Fraction->Thiolase_Assay Spectrophotometry Spectrophotometry/Fluorometry ACOX_Assay->Spectrophotometry DBP_Assay->Spectrophotometry Thiolase_Assay->Spectrophotometry Enzyme_Kinetics Calculation of Enzyme Kinetics (Km, Vmax) Spectrophotometry->Enzyme_Kinetics Comparison Comparative Analysis Enzyme_Kinetics->Comparison

Caption: General workflow for comparing enzyme activities.

Conclusion

The metabolism of this compound and very long-chain fatty acids, while both occurring in the peroxisome, are handled by distinct, albeit partially overlapping, enzymatic pathways. The key differences lie in the initial steps of the pathways and the substrate specificities of the acyl-CoA oxidases and thiolases. A thorough understanding of these differences is paramount for diagnosing and developing therapeutic strategies for related peroxisomal disorders. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the function of these vital metabolic pathways. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to understand the intricate regulatory mechanisms that govern these processes.

References

A Comparative Guide to Pristanic Acid Degradation: Exploring Alternative Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pristanic acid, a branched-chain fatty acid derived from the diet or the breakdown of phytanic acid, is primarily catabolized through a well-established canonical pathway involving peroxisomal and mitochondrial β-oxidation. However, the existence of alternative metabolic routes is a subject of ongoing research, with potential implications for understanding and treating metabolic disorders where pristanic acid accumulates, such as in certain peroxisomal biogenesis disorders. This guide provides a comparative overview of the known metabolic pathways for pristanic acid degradation, supported by experimental data and detailed methodologies.

Canonical Pathway: A Symphony of Peroxisomal and Mitochondrial β-Oxidation

The principal route for pristanic acid degradation is a multi-stage process initiated in the peroxisomes and completed in the mitochondria.[1][2]

1. Peroxisomal β-Oxidation:

Pristanic acid is first activated to its coenzyme A (CoA) ester, pristanoyl-CoA.[3] Due to the presence of a methyl group at the α-carbon, it undergoes a series of β-oxidation cycles within the peroxisome. Each cycle consists of four enzymatic reactions:

  • Dehydrogenation: Catalyzed by acyl-CoA oxidase.

  • Hydration: Catalyzed by enoyl-CoA hydratase.

  • Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic Cleavage: Catalyzed by 3-ketoacyl-CoA thiolase.

After three cycles of peroxisomal β-oxidation, pristanoyl-CoA is shortened to 4,8-dimethylnonanoyl-CoA, with the release of acetyl-CoA and propionyl-CoA.[4][5]

2. Mitochondrial β-Oxidation:

The resulting 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for the final stages of degradation.[1][4][5] Within the mitochondrial matrix, it undergoes further rounds of β-oxidation, ultimately yielding smaller acyl-CoA molecules that can enter the citric acid cycle for energy production.

Diagram of the Canonical Pristanic Acid Degradation Pathway

Canonical Pristanic Acid Degradation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Pristanic_Acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Peroxisome 3 Cycles of β-Oxidation Pristanoyl_CoA->Beta_Oxidation_Peroxisome DMNA_CoA 4,8-Dimethylnonanoyl-CoA Beta_Oxidation_Peroxisome->DMNA_CoA Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA Beta_Oxidation_Peroxisome->Acetyl_CoA_Propionyl_CoA DMNA_CoA_Mito 4,8-Dimethylnonanoyl-CoA DMNA_CoA->DMNA_CoA_Mito Transport Beta_Oxidation_Mitochondria β-Oxidation DMNA_CoA_Mito->Beta_Oxidation_Mitochondria Citric_Acid_Cycle Citric Acid Cycle Beta_Oxidation_Mitochondria->Citric_Acid_Cycle

Caption: The canonical pathway for pristanic acid degradation.

Alternative Pathway: The Role of ω-Oxidation

While β-oxidation is the primary degradation route, evidence suggests that ω-oxidation may serve as an alternative, albeit likely minor, pathway for the metabolism of certain fatty acids, including the potential for pristanic acid breakdown.[6][7] This pathway is primarily characterized for phytanic acid, the precursor to pristanic acid.[8][9]

1. Hydroxylation:

The ω-oxidation pathway is initiated by the hydroxylation of the terminal (ω) carbon of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum.[7][9]

2. Oxidation to a Dicarboxylic Acid:

The resulting ω-hydroxy fatty acid is then further oxidized, first to an aldehyde and subsequently to a dicarboxylic acid.

3. β-Oxidation from Both Ends:

This dicarboxylic acid can then, in theory, undergo β-oxidation from both the α- and ω-ends, providing an alternative route for its complete degradation.

Direct experimental evidence and quantitative data for the ω-oxidation of pristanic acid are limited. However, the accumulation of dicarboxylic acids in certain metabolic disorders where β-oxidation is impaired suggests that this pathway can become more active as a compensatory mechanism.[7]

Diagram of the Postulated ω-Oxidation Pathway for Pristanic Acid

Omega-Oxidation of Pristanic Acid cluster_er Endoplasmic Reticulum cluster_peroxisome_mito Peroxisome / Mitochondrion Pristanic_Acid Pristanic Acid Omega_Hydroxy ω-Hydroxypristanic Acid Pristanic_Acid->Omega_Hydroxy Cytochrome P450 Hydroxylase Pristanedioic_Acid Pristanedioic Acid Omega_Hydroxy->Pristanedioic_Acid Alcohol & Aldehyde Dehydrogenases Beta_Oxidation β-Oxidation (from both ends) Pristanedioic_Acid->Beta_Oxidation Transport Degradation_Products Degradation Products Beta_Oxidation->Degradation_Products

Caption: A potential alternative pathway for pristanic acid degradation.

Comparative Data on Pathway Activity

ConditionCanonical Pathway ActivityPristanic Acid AccumulationImplication for Alternative PathwaysReference
Healthy Individuals NormalLowBasal or low activity of alternative pathways.[10]
Zellweger Syndrome Severely ImpairedHighInsufficient to compensate for the defect in the canonical pathway.[11]
Bifunctional Protein Deficiency ImpairedHighThe accumulation of intermediates suggests a bottleneck in the canonical pathway.[12]

Table 1: Indirect Comparison of Pristanic Acid Degradation Pathways in Health and Disease.

In cultured fibroblasts from healthy individuals, the degradation rate of [U-³H]-pristanic acid was found to be significantly higher than that of its precursor, [U-³H]-phytanic acid, indicating that the α-oxidation of phytanic acid is the rate-limiting step in its overall conversion.[13] In fibroblasts from patients with Zellweger syndrome, the degradation of both phytanic and pristanic acid was severely impaired.[13]

Experimental Protocols

1. Fibroblast Culture and Incubation for Pristanic Acid Oxidation Assay

This protocol is adapted from studies investigating pristanic acid metabolism in cultured human fibroblasts.[14][15]

  • Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Substrate Incubation: Confluent fibroblast monolayers are incubated with medium containing a known concentration of pristanic acid (e.g., [1-¹⁴C]pristanic acid or deuterated pristanic acid) for a specified period (e.g., 24-72 hours).

  • Measurement of Oxidation: The rate of pristanic acid oxidation is determined by measuring the production of ¹⁴CO₂ (for radiolabeled substrate) or by quantifying the remaining substrate and its metabolites in the cell culture medium and cell lysate using gas chromatography-mass spectrometry (GC-MS).[16]

2. Quantification of Pristanic Acid and its Metabolites by GC-MS

This method allows for the sensitive and specific quantification of pristanic acid and its β-oxidation intermediates.[10][17][18][19]

  • Sample Preparation: Plasma, cell culture medium, or cell lysates are spiked with a deuterated internal standard of pristanic acid. Lipids are extracted using a suitable organic solvent mixture (e.g., chloroform/methanol).

  • Derivatization: The carboxylic acid groups of pristanic acid and its metabolites are derivatized to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) to improve their chromatographic properties.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow for Assessing Pristanic Acid Degradation

Experimental Workflow Start Start: Fibroblast Culture Incubation Incubate with Labeled Pristanic Acid Start->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis Conclusion Conclusion: Determine Oxidation Rate Data_Analysis->Conclusion

Caption: A typical workflow for studying pristanic acid metabolism.

Conclusion

The degradation of pristanic acid is predominantly carried out by the canonical pathway of peroxisomal and mitochondrial β-oxidation. While ω-oxidation represents a potential alternative route, its contribution to overall pristanic acid catabolism in healthy individuals appears to be minor. However, in disease states where the primary pathway is compromised, the role of such alternative routes may become more significant. Further research, particularly quantitative flux analysis studies, is necessary to fully elucidate the interplay between these metabolic pathways and their therapeutic potential in the context of peroxisomal disorders.

References

inhibitors of alpha-methylacyl-CoA racemase (AMACR) and their effect on 2R-Pristanoyl-CoA levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of alpha-methylacyl-CoA racemase (AMACR) and the efficacy of its inhibitors is paramount in the pursuit of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of various AMACR inhibitors, focusing on their direct effect on 2R-pristanoyl-CoA levels, supported by experimental data and detailed methodologies.

Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the peroxisomal beta-oxidation of branched-chain fatty acids, such as pristanic acid. A key function of AMACR is the stereochemical inversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA. This conversion is an essential step, as only the (S)-epimer can be further metabolized by the downstream enzymes of the β-oxidation pathway.[1] Consequently, the inhibition of AMACR is expected to lead to an accumulation of the (2R)-pristanoyl-CoA substrate. Given that AMACR is overexpressed in several cancers, including prostate cancer, it has emerged as a promising target for drug development.[2][3]

Comparative Analysis of AMACR Inhibitors

A variety of compounds have been identified as inhibitors of AMACR, ranging from substrate analogs to small molecules discovered through high-throughput screening. While many studies report the in vitro potency of these inhibitors against the AMACR enzyme, typically as IC50 or Ki values, data directly comparing their effects on the cellular accumulation of this compound is less common. This guide synthesizes the available information to provide a comparative overview.

Inhibitor ClassRepresentative Compound(s)Mechanism of Action / Key FeaturesReported Potency (IC50/Ki)Effect on this compound Levels
Substrate-Based Inhibitors Ibuprofenoyl-CoA, 2-Trifluoromethyl-tetradecanoyl-CoAAnalogs of the natural substrate that bind to the active site.Micromolar to nanomolar range.Expected to cause accumulation, though direct comparative quantitative data is limited in publicly available literature.
Seleno-organic Compounds Ebselen, Ebselen OxideCovalent modification of the enzyme.Low micromolar range.Expected to cause accumulation, but direct quantitative comparison with other inhibitors on this specific metabolite is not readily available.
N-Methylthiocarbamates N-methylthiocarbamate derivativesDesigned to mimic the enolate intermediate of the racemization reaction.[4]Nanomolar range.[4]Expected to be highly effective in causing this compound accumulation due to high potency.
Pyrazoloquinolines & Pyrazolopyrimidines Various screened compoundsIdentified through high-throughput screening; often exhibit uncompetitive or mixed inhibition.[5]Low micromolar range.[5]Expected to cause accumulation, but cellular studies on metabolite levels are needed.

Table 1: Comparison of different classes of AMACR inhibitors. The table summarizes the mechanism of action, reported potency, and the anticipated effect on this compound levels for various inhibitor classes. Direct comparative studies quantifying this specific metabolic outcome are needed to definitively rank their cellular efficacy.

Signaling Pathways and Experimental Workflows

The metabolic pathway involving AMACR is a critical component of branched-chain fatty acid metabolism. Inhibition of AMACR disrupts this pathway, leading to the buildup of its substrate, (2R)-pristanoyl-CoA.

AMACR_Pathway Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthase Acyl-CoA Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthase _2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_Synthase->_2R_Pristanoyl_CoA AMACR AMACR _2R_Pristanoyl_CoA->AMACR _2S_Pristanoyl_CoA (2S)-Pristanoyl-CoA AMACR->_2S_Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation _2S_Pristanoyl_CoA->Beta_Oxidation Inhibitor AMACR Inhibitor Inhibitor->AMACR

Figure 1: AMACR Metabolic Pathway and Point of Inhibition. This diagram illustrates the conversion of pristanic acid to (2R)-pristanoyl-CoA, followed by the crucial AMACR-catalyzed racemization to (2S)-pristanoyl-CoA, which then enters β-oxidation. AMACR inhibitors block this key step.

To quantitatively assess the impact of these inhibitors, a robust experimental workflow is necessary. This typically involves cell culture, treatment with the inhibitors, extraction of metabolites, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis Prostate_Cancer_Cells Prostate Cancer Cells (e.g., LNCaP, PC-3) Inhibitor_Treatment Incubate with AMACR Inhibitors (e.g., Ebselen, Ibuprofenoyl-CoA) Prostate_Cancer_Cells->Inhibitor_Treatment Cell_Lysis Cell Lysis and Protein Precipitation Inhibitor_Treatment->Cell_Lysis Supernatant_Collection Collect Supernatant Containing Acyl-CoAs Cell_Lysis->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Quantification Quantification of this compound LC_MSMS->Quantification

Figure 2: Experimental Workflow for Quantifying this compound Levels. This flowchart outlines the key steps from cell culture to the final quantification of this compound following treatment with AMACR inhibitors.

Experimental Protocols

1. Cell Culture and Inhibitor Treatment:

  • Cell Lines: Prostate cancer cell lines with known AMACR expression (e.g., LNCaP, PC-3) are suitable models.

  • Culture Conditions: Cells are maintained in appropriate media and conditions as per standard protocols.

  • Inhibitor Preparation: Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of the AMACR inhibitors or vehicle control for a specified duration (e.g., 24-48 hours).

2. Acyl-CoA Extraction from Cultured Cells:

This protocol is adapted from methods described for the analysis of acyl-CoA species.[6]

  • Cell Harvesting: After incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Precipitation: An ice-cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile, isopropanol, and water) is added to the culture dish to lyse the cells and precipitate proteins.

  • Scraping and Collection: The cells are scraped from the dish, and the lysate is collected into a microcentrifuge tube.

  • Centrifugation: The lysate is centrifuged at a high speed (e.g., 16,000 x g) at 4°C to pellet the protein precipitate.

  • Supernatant Transfer: The supernatant, containing the acyl-CoA esters, is carefully transferred to a new tube for analysis.

3. Quantification of this compound by LC-MS/MS:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.[6]

  • Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of mobile phases, typically containing an ion-pairing agent to improve retention of the polar acyl-CoA molecules.

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored for quantification. The selection of specific transitions ensures high selectivity and minimizes interference from other cellular components.

  • Data Analysis: The peak areas of this compound are normalized to the internal standard and quantified using a calibration curve generated with authentic standards. The results are typically expressed as pmol or nmol per million cells or per mg of protein.

Conclusion

The inhibition of AMACR presents a promising strategy for cancer therapy by disrupting branched-chain fatty acid metabolism. While numerous inhibitors have been developed with varying potencies against the isolated enzyme, a comprehensive understanding of their cellular efficacy requires direct measurement of the accumulation of key metabolites like this compound. The experimental framework outlined in this guide provides a robust approach for the comparative analysis of AMACR inhibitors, enabling researchers to identify the most effective compounds for further preclinical and clinical development. Future studies employing these methodologies to directly compare the effects of different inhibitor classes on this compound levels will be invaluable in advancing this field.

References

The Role of 2R-Pristanoyl-CoA as a Control Substance in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the use of well-characterized control substances is paramount for elucidating enzymatic pathways and understanding disease mechanisms. 2R-Pristanoyl-CoA, a branched-chain acyl-CoA thioester, serves as a critical substrate in the study of peroxisomal β-oxidation, a key metabolic pathway for the breakdown of specific fatty acids. This guide provides a comprehensive comparison of this compound with alternative substances used in metabolic studies, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their experiments.

Understanding the Metabolic Context of this compound

This compound is an intermediate in the degradation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid is a hallmark of Adult Refsum Disease, a rare inherited neurological disorder. The metabolic pathway involves the conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated and subsequently shortened to pristanic acid. Pristanic acid is then activated to pristanoyl-CoA, which exists as a racemic mixture of (2R)- and (2S)-pristanoyl-CoA. The (2R)-epimer must be converted to the (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR) before it can be further degraded by three cycles of peroxisomal β-oxidation.[1][2][3] This makes this compound a specific and essential substrate for studying the function and potential dysfunction of AMACR and the subsequent enzymes in the peroxisomal β-oxidation pathway.[4][5]

Comparison of this compound with Alternative Substrates

The choice of a control substance in metabolic studies depends on the specific enzyme or pathway being investigated. Here, we compare this compound with other commonly used acyl-CoA substrates.

SubstratePrimary Metabolic PathwayKey Enzymes InvolvedPrimary Application as a Control
This compound Peroxisomal β-oxidation of branched-chain fatty acidsα-methylacyl-CoA racemase (AMACR), Pristanoyl-CoA oxidase (ACOX2/ACOX3)Specific substrate for assaying AMACR activity and the subsequent steps of pristanic acid oxidation.
Phytanoyl-CoA Peroxisomal α-oxidationPhytanoyl-CoA hydroxylase (PHYH)Substrate for studying the initial steps of phytanic acid degradation and diagnosing Refsum disease.[6][7]
(2S)-Pristanoyl-CoA Peroxisomal β-oxidation of branched-chain fatty acidsPristanoyl-CoA oxidase (ACOX2/ACOX3)Direct substrate for ACOX enzymes, bypassing the need for AMACR. Used to differentiate between defects in racemization and subsequent oxidation steps.[8]
Palmitoyl-CoA (C16:0-CoA) Mitochondrial and Peroxisomal β-oxidation (straight-chain)Acyl-CoA oxidases (ACOX1), Carnitine palmitoyltransferase (CPT) systemGeneral substrate for assessing overall β-oxidation capacity in both mitochondria and peroxisomes. Often used as a baseline control.[9][10]
Lauroyl-CoA (C12:0-CoA) Primarily Peroxisomal β-oxidation (straight-chain)Acyl-CoA oxidase (ACOX1)Preferred substrate for specifically assaying peroxisomal acyl-CoA oxidase activity due to lower substrate inhibition compared to longer chain acyl-CoAs.[9]

Experimental Protocols

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This protocol is adapted from established methods for measuring AMACR activity using a coupled-enzyme assay.

Principle: The conversion of this compound to 2S-pristanoyl-CoA by AMACR is coupled to the oxidation of the newly formed 2S-pristanoyl-CoA by pristanoyl-CoA oxidase. The hydrogen peroxide (H₂O₂) produced in the oxidase reaction is then measured using a fluorometric or colorimetric method.

Materials:

  • Cell or tissue homogenates, or purified AMACR enzyme

  • This compound (substrate)

  • Pristanoyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable H₂O₂ indicator)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, Amplex Red, and HRP.

  • Add the cell/tissue homogenate or purified AMACR to the reaction mixture.

  • Add pristanoyl-CoA oxidase.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm for Amplex Red) over time in a microplate reader.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the rate of H₂O₂ production, which is proportional to AMACR activity.

Control Experiments:

  • Negative Control (No Substrate): Omit this compound to measure background fluorescence.

  • Negative Control (No AMACR): Use heat-inactivated enzyme or a sample from an AMACR-deficient cell line to ensure the reaction is AMACR-dependent.

  • Positive Control: Use a sample with known AMACR activity.

  • Alternative Substrate Control: Replace this compound with (2S)-Pristanoyl-CoA. A signal in this reaction would indicate direct oxidase activity independent of racemization.

Peroxisomal β-Oxidation Assay using Radiolabeled Substrates

This protocol outlines a method to measure the overall peroxisomal β-oxidation of fatty acids using a radiolabeled substrate.

Principle: Cells are incubated with a ¹⁴C-labeled fatty acid substrate. The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA and other water-soluble intermediates produced.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • [1-¹⁴C]Palmitic acid or other ¹⁴C-labeled fatty acid

  • Cell culture medium

  • Scintillation cocktail and counter

  • Perchloric acid

Procedure:

  • Culture cells to near confluency in appropriate multi-well plates.

  • Prepare the incubation medium containing the ¹⁴C-labeled fatty acid complexed to bovine serum albumin (BSA).

  • Wash the cells and add the incubation medium.

  • Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by adding perchloric acid to the medium.

  • Separate the aqueous phase (containing the radiolabeled water-soluble products) from the organic phase (containing the un-metabolized fatty acid) by centrifugation.

  • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • The rate of β-oxidation is expressed as nmol of ¹⁴C-labeled substrate converted to water-soluble products per hour per mg of cell protein.[11][12]

To specifically measure peroxisomal β-oxidation:

  • Inhibit mitochondrial β-oxidation using an inhibitor such as etomoxir, which blocks the carnitine palmitoyltransferase 1 (CPT1) shuttle.

Signaling Pathways and Experimental Workflows

Phytanic Acid and Pristanic Acid Metabolism

The degradation of phytanic acid is a multi-step process that begins with α-oxidation in the peroxisome, followed by β-oxidation of the resulting pristanic acid. This compound is a key intermediate in this pathway.

Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Acyl-CoA Synthetase Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA_S->Beta_Oxidation ACOX2/3 cluster_prep Sample Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis Sample Cell/Tissue Homogenate or Purified Enzyme Mix Prepare Reaction Mix: Buffer, Amplex Red, HRP, Pristanoyl-CoA Oxidase Sample->Mix Incubate Add Sample and This compound Mix->Incubate Measure Measure Fluorescence (Ex: 530nm, Em: 590nm) Incubate->Measure Standard_Curve Generate H₂O₂ Standard Curve Measure->Standard_Curve Calculate Calculate Rate of H₂O₂ Production Standard_Curve->Calculate

References

A Comparative Analysis of In Vivo and In Vitro 2R-Pristanoyl-CoA Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic turnover of 2R-Pristanoyl-CoA, a branched-chain fatty acyl-CoA ester, contrasting available in vitro enzymatic data with the more complex physiological context of in vivo metabolism. Understanding the kinetics and pathways of this compound turnover is crucial for research into peroxisomal disorders, lipid metabolism, and the development of therapeutics targeting these pathways.

Executive Summary

The metabolism of this compound is initiated by its conversion to the 2S-stereoisomer, a critical step that allows it to enter the peroxisomal β-oxidation pathway. In vitro studies have provided valuable kinetic data for the key enzyme in this initial conversion, α-methylacyl-CoA racemase (AMACR). However, quantitative data on the subsequent enzymatic steps and the overall metabolic flux in vivo remain less well-defined. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding of this compound turnover.

Data Presentation

ParameterIn Vitro ValueIn Vivo ValueKey EnzymeOrganism/SystemReference
Kcat (Turnover Number) Not ReportedNot ReportedAMACRHuman
Km (Michaelis Constant) 172 µMNot ReportedAMACRHuman[1]
Vmax (Maximum Velocity) 0.1 µmol/min/mgNot ReportedAMACRHuman[1]

Note: The lack of reported in vivo values highlights a significant gap in the current understanding of this compound metabolism under physiological conditions. The in vitro data provides a baseline for the enzymatic capacity but does not reflect the complex regulatory mechanisms and substrate availability in vivo.

Experimental Protocols

In Vitro: α-Methylacyl-CoA Racemase (AMACR) Activity Assay

This protocol describes a common method for determining the in vitro activity of AMACR using a radiolabeled substrate.

Principle: This assay is based on the conversion of (R)-[2-³H]-pristanoyl-CoA to its (S)-stereoisomer by AMACR. The subsequent action of peroxisomal β-oxidation enzymes on the (S)-isomer leads to the release of ³H₂O, which can be quantified to determine AMACR activity.[2]

Materials:

  • (R)-[2-³H]-pristanoyl-CoA (radiolabeled substrate)

  • Purified or recombinant AMACR enzyme

  • Peroxisomal β-oxidation enzyme mixture (containing acyl-CoA oxidase, multifunctional protein 2, and sterol carrier protein x-related thiolase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA) solution (to stop the reaction)

  • Reverse-phase silica (B1680970) gel columns

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the peroxisomal β-oxidation enzyme mixture, and the AMACR enzyme.

  • Initiate the reaction by adding the (R)-[2-³H]-pristanoyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the TCA solution.

  • Separate the released ³H₂O from the unreacted substrate by passing the mixture through a reverse-phase silica gel column.

  • Quantify the amount of ³H₂O in the eluate using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of ³H₂O produced per unit time and amount of AMACR enzyme.

In Vivo: Metabolic Flux Analysis of Pristanic Acid using Stable Isotopes

While specific protocols for this compound are scarce, the following outlines a general approach for studying the in vivo metabolism of its precursor, pristanic acid, using stable isotope tracing.

Principle: This method involves administering a stable isotope-labeled form of pristanic acid (e.g., deuterated pristanic acid) to an organism or cell culture. The rate of appearance of labeled downstream metabolites is then measured over time using mass spectrometry to determine the metabolic flux.[3][4]

Materials:

  • Stable isotope-labeled pristanic acid (e.g., [ω-²H₆]pristanic acid)

  • Cell culture medium or animal model

  • Instrumentation for sample collection (e.g., blood, tissue)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

Procedure:

  • Administration of Labeled Substrate: Introduce the stable isotope-labeled pristanic acid to the biological system (e.g., add to cell culture medium or administer to an animal model).

  • Sample Collection: Collect biological samples (e.g., cell pellets, plasma, tissue biopsies) at various time points after administration.

  • Metabolite Extraction: Extract the metabolites of interest from the collected samples.

  • Derivatization (if necessary): Chemically modify the metabolites to improve their volatility and detection by GC-MS.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the downstream metabolites (e.g., labeled acyl-carnitines) using GC-MS or LC-MS.

  • Flux Calculation: Use mathematical modeling to calculate the rate of conversion of the labeled precursor to its metabolites, providing a measure of the in vivo metabolic flux.

Mandatory Visualization

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 2R_Pristanoyl_CoA This compound 2S_Pristanoyl_CoA 2S-Pristanoyl-CoA 2R_Pristanoyl_CoA->2S_Pristanoyl_CoA AMACR Beta_Oxidation β-Oxidation Cycles 2S_Pristanoyl_CoA->Beta_Oxidation ACOX, MFP-2, SCPx Metabolites Propionyl-CoA, Acetyl-CoA, 4,8-Dimethylnonanoyl-CoA Beta_Oxidation->Metabolites Further_Oxidation Further Oxidation Metabolites->Further_Oxidation Carnitine Shuttle

Caption: Metabolic pathway of this compound turnover.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Flux Analysis Substrate_vitro [3H]-2R-Pristanoyl-CoA Reaction_vitro Incubation at 37°C Substrate_vitro->Reaction_vitro Enzyme_vitro AMACR + β-Oxidation Enzymes Enzyme_vitro->Reaction_vitro Detection_vitro Quantification of [3H]H2O Reaction_vitro->Detection_vitro Substrate_vivo Stable Isotope-Labeled Pristanic Acid System_vivo Cell Culture or Animal Model Substrate_vivo->System_vivo Sampling_vivo Time-course Sampling System_vivo->Sampling_vivo Analysis_vivo Mass Spectrometry (GC-MS or LC-MS) Sampling_vivo->Analysis_vivo Flux_Calculation Metabolic Flux Calculation Analysis_vivo->Flux_Calculation

Caption: Experimental workflows for turnover analysis.

References

Comparative Guide to Structural Analogs of 2R-Pristanoyl-CoA for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of structural analogs of 2R-Pristanoyl-CoA for use in competitive binding assays. The information presented is intended to assist researchers in selecting appropriate tools for studying the peroxisomal beta-oxidation of branched-chain fatty acids and for the development of novel therapeutics targeting this pathway.

Introduction to this compound and its Significance

This compound is a key intermediate in the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. The breakdown of this compound occurs primarily through the peroxisomal beta-oxidation pathway. Dysregulation of this pathway is associated with several metabolic disorders. Understanding the binding interactions of this compound with the enzymes of this pathway is crucial for developing diagnostic and therapeutic strategies. Competitive binding assays, utilizing structural analogs of the natural substrate, are invaluable tools for characterizing these interactions and for screening potential inhibitors.

Peroxisomal Beta-Oxidation of this compound

The metabolism of this compound in peroxisomes involves a series of enzymatic reactions. A critical initial step is the conversion of the 2R-epimer to the 2S-epimer by the enzyme alpha-methylacyl-CoA racemase (AMACR), as the subsequent beta-oxidation enzymes are specific for the S-stereoisomer. This pathway is a key signaling cascade in lipid metabolism.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA This compound AMACR alpha-methylacyl-CoA racemase (AMACR) 2R_Pristanoyl_CoA->AMACR 2S_Pristanoyl_CoA 2S-Pristanoyl-CoA AMACR->2S_Pristanoyl_CoA Pristanoyl_CoA_Oxidase Pristanoyl-CoA Oxidase (ACOX2/3) 2S_Pristanoyl_CoA->Pristanoyl_CoA_Oxidase trans_2_Pristenoyl_CoA trans-2-Pristenoyl-CoA Pristanoyl_CoA_Oxidase->trans_2_Pristenoyl_CoA MFP2 Multifunctional Protein 2 (MFP2) trans_2_Pristenoyl_CoA->MFP2 3_Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA MFP2->3_Hydroxypristanoyl_CoA 3_Ketopristanoyl_CoA 3-Ketopristanoyl-CoA MFP2->3_Ketopristanoyl_CoA 3_Hydroxypristanoyl_CoA->MFP2 Dehydrogenase activity SCPx Sterol Carrier Protein X (SCPx) 3_Ketopristanoyl_CoA->SCPx Propionyl_CoA Propionyl-CoA SCPx->Propionyl_CoA Acetyl_CoA Acetyl-CoA SCPx->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA SCPx->Shortened_Acyl_CoA

Caption: Peroxisomal beta-oxidation pathway of this compound.

Structural Analogs of this compound and Their Binding Affinities

While extensive quantitative data for a wide range of synthetic this compound analogs in competitive binding assays is limited in publicly available literature, studies on related acyl-CoA esters provide valuable insights into the structural features influencing binding to relevant proteins like Acyl-CoA Binding Protein (ACBP). The affinity of ACBP for acyl-CoA esters is strongly dependent on the length of the acyl chain, with a preference for longer chains.

Compound/Analog ClassKey Structural FeaturesTarget Protein(s)Binding Affinity (Kd or IC50)Reference
Pristanoyl-CoA C19 branched-chain acyl-CoAPristanoyl-CoA Oxidase, AMACR, ACBPHigh affinity (specific values not consistently reported)[1][2]
Phytanoyl-CoA C20 branched-chain acyl-CoAPhytanoyl-CoA Hydroxylase, ACBPSubstrate for its specific hydroxylase. Binds to ACBP.[3]
2-Methylpalmitoyl-CoA C17 acyl-CoA with a 2-methyl branchPeroxisomal beta-oxidation enzymesServes as a model substrate for branched-chain fatty acid oxidation.
Long-chain straight-chain acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) C16-C18 straight acyl chainACBP, various acyltransferasesHigh affinity to ACBP, with Kd values in the nanomolar to picomolar range.[4][4][5]

Note: The table above is a summary based on available literature. Direct comparative studies of a series of this compound analogs with reported binding affinities are scarce. The presented data for other acyl-CoAs can guide the design and interpretation of competitive binding assays.

Experimental Protocols for Competitive Binding Assays

Lipidex 1000 Competition Assay

This assay is commonly used to measure the binding of fatty acids and their CoA esters to proteins. It relies on the differential partitioning of the free and protein-bound ligand between the aqueous phase and a hydrophobic resin (Lipidex 1000).

Workflow:

Lipidex_Assay_Workflow Start Start: Prepare Assay Components Incubate Incubate radiolabeled this compound with binding protein and varying concentrations of unlabeled analog Start->Incubate Add_Lipidex Add pre-swollen Lipidex 1000 slurry Incubate->Add_Lipidex Separate Centrifuge to pellet Lipidex 1000 (containing unbound ligand) Add_Lipidex->Separate Measure Measure radioactivity in the supernatant (containing protein-bound ligand) Separate->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the Lipidex 1000 competitive binding assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Binding Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Radiolabeled Ligand: Prepare a stock solution of radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled).

    • Unlabeled Competitors: Prepare a dilution series of the structural analogs of this compound.

    • Binding Protein: Purify the target protein (e.g., ACBP, Pristanoyl-CoA Oxidase).

    • Lipidex 1000 Slurry: Swell Lipidex 1000 resin in the binding buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the binding buffer, a fixed concentration of the radiolabeled this compound, and the purified binding protein.

    • Add increasing concentrations of the unlabeled structural analog to the respective tubes. Include control tubes with no unlabeled competitor (for total binding) and tubes with a large excess of unlabeled competitor (for non-specific binding).

    • Incubate the mixtures at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Add a defined volume of the pre-swollen Lipidex 1000 slurry to each tube.

    • Incubate on ice for a short period (e.g., 15-30 minutes) to allow the unbound ligand to adsorb to the resin.

    • Centrifuge the tubes at a low speed to pellet the Lipidex 1000.

    • Carefully collect an aliquot of the supernatant, which contains the protein-bound radiolabeled ligand.

  • Data Analysis:

    • Measure the radioactivity in the collected supernatant using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the unlabeled competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Electron Paramagnetic Resonance (EPR) Spectroscopy Displacement Assay

EPR spectroscopy, in conjunction with site-directed spin labeling, can be a powerful tool to monitor ligand binding and displacement. This technique measures changes in the mobility of a spin label attached to the protein upon ligand binding.

Logical Relationship for EPR Displacement Assay:

EPR_Displacement_Logic Protein Spin-labeled Binding Protein Complex1 Protein-Pristanoyl-CoA Complex (Specific EPR Spectrum) Protein->Complex1 + Pristanoyl_CoA This compound Pristanoyl_CoA->Complex1 + Analog Structural Analog Displacement Competitive Displacement Analog->Displacement + Complex1->Displacement Complex2 Protein-Analog Complex (Altered EPR Spectrum) Displacement->Pristanoyl_CoA Released Displacement->Complex2

Caption: Logical flow of an EPR spectroscopy displacement assay.

Detailed Methodology:

  • Protein Preparation and Spin Labeling:

    • Introduce a cysteine residue at a specific site within the binding pocket of the target protein using site-directed mutagenesis.

    • React the purified cysteine-mutant protein with a sulfhydryl-specific nitroxide spin label (e.g., MTSSL).

    • Remove excess, unreacted spin label by dialysis or size-exclusion chromatography.

  • EPR Measurements:

    • Record the EPR spectrum of the spin-labeled protein in the absence of any ligand. This will serve as the baseline spectrum.

    • Add a saturating concentration of this compound to the spin-labeled protein and record the EPR spectrum. A change in the spectral line shape will indicate binding and a change in the local environment of the spin label.

    • Titrate the protein-ligand complex with increasing concentrations of the unlabeled structural analog.

    • Record the EPR spectrum at each concentration of the competitor. The displacement of the spin-labeled ligand will result in a shift of the EPR spectrum back towards the baseline (unbound) state.

  • Data Analysis:

    • Analyze the changes in the EPR spectral line shape to determine the fraction of bound spin-labeled ligand at each competitor concentration.

    • Plot the fraction of bound ligand against the logarithm of the competitor concentration.

    • Fit the data to a competition binding isotherm to determine the IC50 value of the analog. The Ki can then be calculated using the Cheng-Prusoff equation.[6][7][8]

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 2R-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for the proper disposal of 2R-Pristanoyl-CoA, a crucial coenzyme A derivative in biochemical research. Adherence to these procedures is vital for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Core Safety and Handling Summary

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] Accidental spills should be managed promptly by covering with an absorbent material, collecting the contained waste, and cleaning the affected area, ensuring that the waste and cleaning materials are disposed of as hazardous waste.[1][3]

Quantitative Data on Chemical Hazards

The following table summarizes the key hazard information extrapolated from safety data sheets of similar thioester compounds. This information should be used as a precautionary guide for handling this compound.

Hazard ClassificationGHS CategoryPrecautionary Statements
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2]
Aquatic Hazard (Acute)Category 2 / 3H402/H411: Harmful/Toxic to aquatic life.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following protocol outlines the necessary steps for its safe disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified environmental health and safety (EHS) professional. Thioesters can be reactive, and their stability can be influenced by pH and the presence of other chemicals.[5][6][7][8][9]

  • Containerization:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.[4][10] Polyethylene or other approved plastic containers are generally suitable.

    • The container must be in good condition, free from damage or deterioration.[4]

    • Ensure the container is kept tightly closed except when adding waste.[3][10]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][10]

    • Include the date when the first piece of waste was added to the container.

    • Indicate the primary hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10]

    • The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.

    • Ensure incompatible chemicals are not stored in the same secondary containment.[4]

  • Disposal Request:

    • Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11]

    • Do not dispose of this compound down the drain or in the regular trash.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Time Limit Reached? E->F F->E No G Arrange for Pickup by EHS/Licensed Contractor F->G Yes H Proper Disposal by Licensed Facility G->H

References

Essential Safety and Operational Guide for Handling 2R-Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2R-Pristanoyl-CoA. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentJustification
Eye and Face Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation or damage.
Skin Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing must be worn.Prevents skin irritation and absorption. Contaminated work clothing should not be allowed out of the workplace.
Respiratory Use in a well-ventilated area. If dusts are generated, a respirator with an appropriate filter (e.g., P2 or A-P2) is recommended.Avoids inhalation of dusts which may be harmful.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Change contaminated clothing promptly.Prevents accidental ingestion and cross-contamination.

Operational and Disposal Plans

Handling and Storage:

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from light.[1] Follow the recommended storage temperature on the product label.

  • Handling: Avoid generating dust. Ensure adequate ventilation.

First Aid Measures:

  • If Swallowed: Rinse mouth and drink two glasses of water. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower.

  • If Inhaled: Move to fresh air.

Spill and Disposal Procedures:

  • Spill Containment: Evacuate the area. Wear appropriate PPE. Cover drains to prevent entry into the water system. Collect the spilled material, bind it, and pump it off if necessary. Take up the dry material and place it in a suitable container for disposal. Clean the affected area thoroughly.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (e.g., Fume Hood) B->C D Carefully Weigh/Measure This compound (Avoid Dust Generation) C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate Waste for Disposal (Solid & Liquid) F->G H Dispose of Waste According to Institutional Guidelines G->H I Remove and Dispose of PPE (or decontaminate if reusable) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Biochemical Context

This compound is a coenzyme A derivative involved in the peroxisomal beta-oxidation of pristanic acid.[2] In humans, the 2R-isomer is converted to the 2S-isomer by the enzyme alpha-methylacyl-CoA racemase (AMACR) before it can be further degraded.[3][4] This metabolic pathway is crucial for the breakdown of certain branched-chain fatty acids.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.